8-Chloro-3-iodoimidazo[1,2-A]pyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
8-chloro-3-iodoimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQCTVNTDPLROD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676977 | |
| Record name | 8-Chloro-3-iodoimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049677-32-8 | |
| Record name | 8-Chloro-3-iodoimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine
This guide provides a comprehensive overview of the synthesis and characterization of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,2-a]pyrazine core is recognized as a privileged scaffold, forming the basis of numerous biologically active molecules with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] The introduction of halogen atoms, specifically chlorine at the 8-position and iodine at the 3-position, offers valuable handles for further chemical modifications and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
This document is structured to provide not just a set of instructions, but a deeper understanding of the scientific rationale behind the chosen methodologies, empowering researchers to confidently replicate and adapt these procedures.
The Strategic Importance of this compound in Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapeutics.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituents to interact with biological targets. The strategic placement of a chloro group at the 8-position and an iodo group at the 3-position serves two primary purposes:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the overall electron density of the ring system, potentially affecting its binding affinity to target proteins.
-
Orthogonal Chemical Reactivity: The C-I and C-Cl bonds offer distinct opportunities for further functionalization. The C-I bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at the 3-position. The C-Cl bond at the 8-position is generally less reactive, offering the potential for selective, sequential modifications.
This dual halogenation pattern makes this compound a versatile intermediate for the construction of compound libraries in the pursuit of novel drug candidates.
Synthetic Pathway: From Precursor to Final Compound
The synthesis of this compound is most efficiently achieved through a two-step conceptual process, starting with the commercially available 8-chloroimidazo[1,2-a]pyrazine. The key transformation is the regioselective iodination at the C3 position.
Caption: Synthetic route to this compound.
The imidazole ring of the imidazo[1,2-a]pyrazine system is more electron-rich than the pyrazine ring, making it more susceptible to electrophilic substitution. The C3 position is the most nucleophilic carbon on the imidazole ring, directing the electrophilic iodinating agent to this site.
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[4] It is a mild, easy-to-handle solid that provides an electrophilic iodine source. The reaction can often be performed at room temperature and typically proceeds with high regioselectivity. In some cases, a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can be used to activate NIS and accelerate the reaction, particularly for less reactive substrates.[5]
Materials:
-
8-Chloroimidazo[1,2-a]pyrazine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 8-chloroimidazo[1,2-a]pyrazine in anhydrous acetonitrile (or DMF), add N-iodosuccinimide in one portion under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
In-Depth Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are critical for a comprehensive evaluation.
Caption: Analytical workflow for compound characterization.
| Analysis | Expected Results |
| Molecular Formula | C₆H₃ClIN₃ |
| Molecular Weight | 279.47 g/mol |
| Appearance | Off-white to yellow solid |
| ¹H NMR | Expected to show three signals in the aromatic region corresponding to the protons on the imidazo[1,2-a]pyrazine core. |
| ¹³C NMR | Expected to show six distinct signals for the carbon atoms of the bicyclic core. |
| Mass Spec (HRMS) | Calculated [M+H]⁺: 279.9133; Found: Consistent with calculated value. |
| HPLC Purity | ≥95% |
NMR is the most powerful technique for elucidating the structure of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region. The introduction of the iodine atom at the C3 position will result in the disappearance of the signal for the C3 proton, which is typically observed in the spectrum of the starting material. The chemical shifts of the remaining protons at the C2, C5, and C6 positions will also be influenced by the presence of the iodo group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the six carbon atoms of the bicyclic system. The signal for the C3 carbon will be significantly shifted due to the direct attachment of the iodine atom.
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule. The experimentally determined mass should be within a narrow tolerance (typically <5 ppm) of the calculated mass for the protonated molecule ([M+H]⁺). The isotopic pattern in the mass spectrum will also be characteristic, showing the presence of one chlorine atom.
HPLC is the standard method for assessing the purity of the final compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram at a suitable UV wavelength (e.g., 254 nm).
Safety and Handling
-
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The synthesis should be carried out in a well-ventilated fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[2]
Conclusion
The synthesis and characterization of this compound represent a key step in the development of new chemical entities for drug discovery. The synthetic route is robust and relies on well-established chemical principles. The provided analytical methods form a comprehensive framework for ensuring the quality and structural integrity of the final compound. This guide is intended to equip researchers with the necessary knowledge and practical insights to successfully incorporate this valuable building block into their research programs.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Definitive Structural Elucidation of 8-Chloro-3-iodoimidazo[1,2-a]pyrazine: A Technical Guide for Advanced Drug Discovery
This guide provides an in-depth technical analysis of the structural confirmation of 8-chloro-3-iodoimidazo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyrazine core is a privileged structure found in numerous biologically active compounds.[1] The precise characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of research findings. This document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray crystallography to achieve unambiguous structural verification.
The Imperative of Rigorous Structural Confirmation
In the landscape of modern drug discovery, the unequivocal determination of a molecule's three-dimensional structure is non-negotiable. For a molecule such as this compound, seemingly minor positional changes of its halogen substituents can drastically alter its physicochemical properties, receptor binding affinity, and metabolic stability. The synthetic route, often involving multi-step sequences, can potentially lead to isomeric impurities. Therefore, a multi-pronged analytical approach is not merely a procedural formality but a critical checkpoint to validate the molecular architecture and ensure the reliability of subsequent biological data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Theoretical Underpinnings of NMR for Heterocyclic Systems
The chemical shifts (δ) in the ¹H and ¹³C NMR spectra of imidazo[1,2-a]pyrazines are governed by the electron density of the aromatic system and the inductive effects of the substituents. The electron-withdrawing nature of the pyrazine nitrogen atoms and the halogen substituents (chlorine and iodine) significantly influences the resonance frequencies of the ring protons and carbons. Protons on the pyrazine ring are typically found at lower fields (higher ppm) compared to those on the imidazole moiety due to the deshielding effect of the adjacent nitrogen atoms.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established increments for similar heterocyclic systems and serve as a benchmark for experimental data.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.0 | Singlet | - |
| H-5 | 7.9 - 8.1 | Doublet | ~4.5 |
| H-6 | 7.6 - 7.8 | Doublet | ~4.5 |
Caption: Predicted ¹H NMR data for this compound.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule and offers insights into their hybridization and electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 115 - 120 |
| C-3 | 80 - 85 |
| C-5 | 125 - 130 |
| C-6 | 120 - 125 |
| C-8 | 140 - 145 |
| C-8a | 135 - 140 |
Caption: Predicted ¹³C NMR data for this compound.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube, ensuring a sample height of at least 4 cm.
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Spectral Width: 0 - 16 ppm.
-
Acquisition Time: 2 - 4 seconds.
-
Relaxation Delay (d1): 2 - 5 seconds.
-
Number of Scans: 16-32.
¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).
-
Spectral Width: 0 - 220 ppm.
-
Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay (d1): 2 - 5 seconds.
-
Number of Scans: 1024 or higher, depending on sample concentration.
Caption: A streamlined workflow for NMR-based structural elucidation.
High-Resolution Mass Spectrometry (HRMS): Unambiguous Molecular Formula and Fragmentation Analysis
HRMS provides the exact mass of the parent molecule, allowing for the unambiguous determination of its elemental composition. For halogenated compounds, the isotopic distribution pattern is a key diagnostic feature.
Principles of Mass Spectrometry for Halogenated Compounds
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Iodine is monoisotopic (¹²⁷I). This leads to a characteristic isotopic pattern in the mass spectrum for the molecular ion of this compound. The molecular ion peak (M⁺) will be accompanied by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
Predicted HRMS Data and Fragmentation
For this compound (C₆H₃ClIN₃), the expected monoisotopic mass of the molecular ion [M+H]⁺ is approximately 279.9133 m/z. High-resolution instrumentation can measure this mass to within a few parts per million (ppm), confirming the molecular formula.
The fragmentation pattern in tandem MS/MS experiments can further validate the structure. Common fragmentation pathways for such heterocyclic systems include the loss of the iodine radical, followed by subsequent cleavages of the ring system.
Caption: A simplified predicted fragmentation pathway for this compound.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide powerful evidence for the planar structure and connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional arrangement of atoms in the solid state. It can definitively distinguish between positional isomers.
The Crystallization Challenge and Methodologies
Obtaining diffraction-quality single crystals is often the most challenging step. Common techniques for small organic molecules include:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Solvent Layering: A less dense solvent in which the compound is insoluble is carefully layered on top of a solution of the compound. Slow diffusion at the interface can lead to crystal growth.
Illustrative Crystal Structure
As a direct crystal structure for this compound is not publicly available, the structure of a related imidazo[1,2-a]pyridine derivative (CCDC 1049287) is presented here to illustrate the type of detailed structural information that can be obtained.[2] This includes precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's behavior in a biological context.
Experimental Workflow for X-ray Crystallography
Caption: A comprehensive workflow for single-crystal X-ray diffraction analysis.
Conclusion: An Integrated Approach for Unassailable Confirmation
The structural confirmation of this compound is achieved through the synergistic application of NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography. While NMR elucidates the proton and carbon framework and their connectivity, HRMS provides the exact molecular formula and key fragmentation information. X-ray crystallography delivers the definitive three-dimensional structure, resolving any potential ambiguities. This integrated analytical strategy represents the gold standard in chemical research and is essential for building a solid foundation for any subsequent drug development program.
References
Spectroscopic and Synthetic Profile of 8-Chloro-3-iodoimidazo[1,2-a]pyrazine: A Technical Guide for Advanced Research
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 8-Chloro-3-iodoimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes theoretical knowledge with practical insights to facilitate the effective utilization of this molecule in research and development endeavors. While direct experimental spectra for this specific compound are not widely published, this guide extrapolates from established principles and data from closely related analogues to provide a robust predictive framework.
Introduction to this compound
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of halogen substituents, such as chlorine and iodine, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This compound (Figure 1) is a key intermediate for the synthesis of more complex molecules, offering two distinct points for further chemical modification. The chloro group at the 8-position and the iodo group at the 3-position can be selectively targeted in various cross-coupling reactions, making this compound a versatile building block for the creation of diverse chemical libraries.
Figure 1. Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 1049677-32-8 | [1] |
| Molecular Formula | C₆H₃ClIN₃ | [1][2] |
| Molecular Weight | 279.47 g/mol | [1][2] |
| Appearance | Solid (predicted) | [1] |
| Melting Point | 179 to 183°C | [1] |
Proposed Synthesis Pathway
A likely two-step synthesis is outlined below:
-
Step 1: Synthesis of 8-Chloroimidazo[1,2-a]pyrazine. This can be achieved through the reaction of 2-amino-3-chloropyrazine with chloroacetaldehyde. The amino group of the pyrazine acts as a nucleophile, attacking the carbonyl carbon of chloroacetaldehyde, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
-
Step 2: Iodination of 8-Chloroimidazo[1,2-a]pyrazine. The resulting 8-Chloroimidazo[1,2-a]pyrazine can then be selectively iodinated at the 3-position. This is typically accomplished using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile. The electron-rich nature of the imidazole ring directs the electrophilic substitution to the C-3 position.
Diagram 1. Proposed synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
The following sections detail the predicted spectroscopic data for this compound based on the analysis of its structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple, showing three signals in the aromatic region, corresponding to the three protons on the imidazo[1,2-a]pyrazine core.
-
The proton at the 2-position is expected to appear as a singlet.
-
The protons at the 5 and 6-positions will likely appear as doublets due to coupling with each other. The electron-withdrawing effect of the adjacent nitrogen and the chloro group at position 8 would shift these protons downfield.
Table 2. Predicted ¹H NMR Data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.8 - 8.2 | s | H-2 |
| ~ 7.6 - 8.0 | d | H-5 or H-6 |
| ~ 7.4 - 7.8 | d | H-5 or H-6 |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms of the bicyclic core.
-
The carbon bearing the iodine (C-3) is expected to be significantly shielded and appear at a relatively upfield chemical shift.
-
The carbon bearing the chlorine (C-8) will be deshielded.
-
The remaining four carbons will appear in the typical aromatic region for this heterocyclic system.
Table 3. Predicted ¹³C NMR Data for this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 145 | C-8a |
| ~ 135 - 140 | C-8 |
| ~ 125 - 130 | C-5 |
| ~ 120 - 125 | C-6 |
| ~ 115 - 120 | C-2 |
| ~ 80 - 90 | C-3 |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of the target compound.
-
Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) would be expected at m/z 279, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺) would be observed at m/z 280. PubChem provides a list of predicted adducts, including [M+Na]⁺ at m/z 301.90.[2]
Table 4. Predicted Mass Spectrometry Data for this compound.
| Ion | Predicted m/z |
| [M]⁺ | 279 |
| [M+H]⁺ | 280 |
| [M+Na]⁺ | 302 |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups and the overall structure of the molecule.
-
C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.
-
C=C and C=N stretching: The stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: A characteristic absorption for the C-Cl bond is expected in the fingerprint region, typically around 700-800 cm⁻¹.
-
C-I stretching: The C-I stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹.
Table 5. Predicted IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Assignment |
| 3000 - 3100 | Aromatic C-H stretch |
| 1400 - 1600 | Aromatic C=C and C=N stretch |
| 700 - 800 | C-Cl stretch |
| 500 - 600 | C-I stretch |
Experimental Protocols
The following are generalized, best-practice protocols for the acquisition of spectroscopic data for a compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
LC Separation: Inject a small volume (e.g., 1-5 µL) of the sample onto a liquid chromatography system equipped with a C18 column. Use a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.
-
MS Detection: The eluent from the LC is directed to an electrospray ionization (ESI) source of a mass spectrometer. Acquire data in both positive and negative ion modes over an appropriate mass range (e.g., m/z 100-500).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.
IR Spectroscopy Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum.
-
Background Correction: A background spectrum of the clean ATR crystal should be collected prior to the sample analysis and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Diagram 2. General analytical workflow for the characterization of this compound.
Conclusion
This compound is a valuable building block in synthetic and medicinal chemistry. While experimental spectroscopic data is not widely disseminated, this guide provides a robust, predictive framework for its characterization based on established chemical principles and data from analogous structures. The proposed synthetic route and generalized analytical protocols offer a solid foundation for researchers to produce and characterize this compound, paving the way for its application in the discovery of novel therapeutic agents. As with any predictive data, experimental verification is paramount, and this guide serves as a starting point for such investigations.
References
The Emergence of Imidazo[1,2-a]pyrazines: A Technical Guide to Synthesis and Biological Interrogation
Foreword: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear as the core of diverse, biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The imidazo[1,2-a]pyrazine ring system has firmly established itself as one such scaffold. Its rigid, planar structure and the strategic placement of nitrogen atoms provide an ideal template for designing molecules with a wide array of pharmacological activities. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, delving into the discovery, synthesis, and biological evaluation of novel imidazo[1,2-a]pyrazine derivatives. We will explore not just the "how" but the critical "why" behind the experimental choices, providing a field-proven perspective on navigating the complexities of modern drug discovery.
The Imidazo[1,2-a]pyrazine Core: A Canvas for Diverse Biological Activity
The imidazo[1,2-a]pyrazine nucleus is a fused bicyclic heterocycle that has garnered significant attention for its versatile pharmacological profile. Derivatives have demonstrated a remarkable range of activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This versatility stems from the scaffold's ability to be functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired interactions with specific biological targets.
Notably, imidazo[1,2-a]pyrazine derivatives have emerged as potent inhibitors of various kinases, a class of enzymes often dysregulated in cancer and other diseases.[3][4] For instance, they have shown inhibitory effects against Aurora kinases, cyclin-dependent kinase 9 (CDK9), and tyrosine kinase EphB4.[1][5] Beyond kinase inhibition, these compounds have been investigated as tubulin polymerization inhibitors, ENPP1 inhibitors for cancer immunotherapy, and antiviral agents.[5][6]
Strategic Synthesis of Novel Imidazo[1,2-a]pyrazine Derivatives
The efficient construction of the imidazo[1,2-a]pyrazine core and its subsequent diversification are paramount to exploring its therapeutic potential. Multicomponent reactions (MCRs) have become a cornerstone in this endeavor, offering atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.[7]
The Power of Multicomponent Reactions: Iodine-Catalyzed Three-Component Synthesis
One of the most efficient methods for synthesizing highly functionalized imidazo[1,2-a]pyrazines is the iodine-catalyzed one-pot, three-component condensation.[7][8] This reaction typically involves an aminopyrazine, an aldehyde, and an isocyanide, with molecular iodine serving as a mild and inexpensive Lewis acid catalyst.[7][9]
Plausible Reaction Mechanism:
The reaction is believed to proceed through the initial condensation of the 2-aminopyrazine with the aryl aldehyde to form an imine. The iodine catalyst then activates this imine, facilitating the nucleophilic addition of the isocyanide. This is followed by a [4+1] cycloaddition to generate the imidazo[1,2-a]pyrazine scaffold.[7]
Experimental Protocol: General Procedure for Iodine-Catalyzed Synthesis
-
Reaction Setup: To a solution of 2-aminopyrazine (1.0 mmol) and an appropriate aryl aldehyde (1.0 mmol) in ethanol, add a catalytic amount of iodine (10 mol%).
-
Addition of Isocyanide: Add tert-butyl isocyanide (1.2 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine derivative.
This method is highly versatile, tolerating a wide range of substituents on the aryl aldehyde, which allows for the creation of a diverse library of compounds for biological screening.[7]
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Robust Alternative
The Groebke-Blackburn-Bienaymé (GBB) reaction is another powerful three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyrazines.[10][11] This reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[11][12] The GBB reaction is renowned for its efficiency and the rapid assembly of complex, drug-like molecules.[10]
Experimental Protocol: General Procedure for the GBB Reaction
-
Reaction Setup: In a suitable solvent such as methanol or acetonitrile, combine the 2-aminopyrazine (1.0 equiv), the aldehyde (1.0 equiv), and the isocyanide (1.0 equiv).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid (e.g., perchloric acid).[11]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Remove the solvent in vacuo and purify the crude product by column chromatography or recrystallization to yield the pure 3-aminoimidazo[1,2-a]pyrazine derivative.
Biological Evaluation: From In Vitro Assays to Cellular Mechanisms
The synthesis of novel derivatives is only the first step. A rigorous biological evaluation is crucial to identify promising lead compounds and elucidate their mechanisms of action.
Assessing Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[6] The principle lies in the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 11. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine
Foreword: Charting the Unexplored Territory of a Novel Scaffold
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, from potent kinase inhibition to promising anticancer and antibacterial effects.[1][2] The specific analogue, 8-Chloro-3-iodoimidazo[1,2-A]pyrazine, remains a molecule of significant interest, yet its precise mechanism of action is largely uncharted territory. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and define the biological targets and cellular pathways modulated by this compound. Our approach is rooted in a hypothesis-driven workflow, beginning with broad, unbiased screening and progressively narrowing the focus to specific molecular interactions and their downstream consequences.
I. Foundational Hypothesis: Targeting the Kinome
Given the extensive literature on imidazo[1,2-a]pyrazine derivatives as potent modulators of protein kinases, a primary working hypothesis is that this compound exerts its biological effects through the inhibition of one or more kinases.[3][4][5][6][7] Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. Therefore, our initial investigative efforts will be directed at comprehensive profiling of the compound's activity across the human kinome.
II. Phase 1: Global Target Identification and Validation
The initial phase of our investigation is designed to cast a wide net, identifying potential protein targets of this compound in an unbiased manner. This will be accomplished through a combination of in vitro biochemical screening and in-cell target engagement assays.
A. Kinome-Wide Profiling: A Broad Spectrum View
To rapidly assess the interaction of this compound with a large and diverse panel of protein kinases, a kinome-wide profiling screen is the logical first step.[8][9] This will provide a global view of the compound's selectivity and identify primary kinase targets.
Experimental Protocol: In Vitro Kinase Selectivity Profiling
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration for a primary screen is 10 µM.
-
Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a broad panel of purified, active human kinases (e.g., 24 to 400+ kinases).[8][10] The choice of panel size will depend on the desired breadth of the initial screen.
-
Assay Format: Radiometric assays, such as those utilizing ³²P-γ-ATP or ³³P-γ-ATP, are considered the gold standard for their direct measurement of enzymatic activity.[11] Fluorescence-based or luminescence-based assays can also be employed.
-
Reaction Setup: For each kinase, a reaction mixture is prepared containing the kinase, its specific substrate (peptide or protein), cofactors (e.g., Mg²⁺, Mn²⁺), and radio-labeled ATP.[11]
-
Compound Incubation: this compound is added to the reaction mixtures at the desired final concentration. A DMSO-only control is run in parallel to determine 100% kinase activity.
-
Reaction Termination and Detection: After a defined incubation period, the reactions are stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this is typically achieved by capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity.[10]
-
Data Analysis: The percentage of kinase inhibition is calculated for each kinase relative to the DMSO control. A "hit" is typically defined as a kinase exhibiting significant inhibition (e.g., >50% or >70%) at the screening concentration.
Data Presentation: Kinome Profiling Results
| Kinase Target | % Inhibition at 10 µM |
| Kinase A | 95% |
| Kinase B | 88% |
| Kinase C | 55% |
| ... | ... |
| Kinase Z | <10% |
B. Cellular Target Engagement: Validating Hits in a Physiological Context
While in vitro kinase assays are invaluable for identifying direct enzymatic inhibitors, they do not confirm that a compound can enter a cell and bind to its target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free technique to verify target engagement in intact cells or cell lysates.[12][13][14][15][16] The principle of CETSA is that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes) using a thermal cycler. The temperature range should bracket the expected melting temperature of the target protein.
-
Cell Lysis and Separation of Soluble Fraction: After heating, lyse the cells (e.g., by freeze-thaw cycles or addition of a mild lysis buffer). Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the specific target protein remaining in the soluble fraction is quantified by Western blotting.[15]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualization: CETSA Workflow
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
III. Phase 2: Delineating the Downstream Signaling Cascade
Once the primary molecular target(s) of this compound have been identified and validated, the next critical step is to understand the functional consequences of this interaction. This involves mapping the downstream signaling pathways that are modulated by the compound.
A. Phospho-Protein Profiling: A Snapshot of Pathway Activation
If the primary target is a kinase, its inhibition will lead to changes in the phosphorylation status of its downstream substrates. Western blotting with phospho-specific antibodies is a robust and widely used technique to probe the activation state of key signaling pathways.[17][18][19][20][21]
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
-
Cell Culture and Treatment: Grow a suitable cell line and treat with this compound at various concentrations and for different time points. Include appropriate positive and negative controls (e.g., a known activator or inhibitor of the pathway).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of a target protein (e.g., anti-phospho-Akt, anti-phospho-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein to normalize for loading differences.
-
Densitometry: Quantify the band intensities to determine the relative change in protein phosphorylation.[17]
Visualization: Hypothetical Signaling Pathway
Caption: Inhibition of a target kinase and its downstream effects.
IV. Phase 3: Unbiased Target Identification Approaches
If the initial kinome screen does not yield clear, high-confidence hits, or if a non-kinase target is suspected, broader, unbiased target identification methods should be employed. These approaches do not rely on a pre-existing hypothesis about the compound's target class.
A. Affinity-Based Pull-Down Assays
This classic biochemical approach involves immobilizing the small molecule of interest on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[22][23]
Experimental Protocol: Affinity-Based Pull-Down
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker for conjugation to a solid support (e.g., biotin or attachment to beads). It is crucial to ensure that the modification does not abrogate the compound's biological activity.
-
Immobilization: Covalently attach the modified compound to agarose or magnetic beads.
-
Incubation with Cell Lysate: Incubate the compound-conjugated beads with a cell lysate to allow for binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Visualization: Affinity-Based Pull-Down Workflow
Caption: Workflow for affinity-based pull-down target identification.
V. Concluding Remarks and Future Directions
The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of this compound. By integrating kinome-wide screening, cellular target engagement assays, and downstream pathway analysis, researchers can build a comprehensive understanding of how this compound exerts its biological effects. The identification of a specific molecular target is a critical step in the drug discovery and development process, enabling target-based drug design, the development of pharmacodynamic biomarkers, and a more profound understanding of the compound's therapeutic potential.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [se.promega.com]
- 9. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Preliminary Toxicity Assessment of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine: A Technical Guide for Preclinical Development
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 8-Chloro-3-iodoimidazo[1,2-a]pyrazine is a novel derivative within this class, and as with any new chemical entity (NCE) destined for therapeutic development, a thorough and early assessment of its toxicological profile is paramount. This technical guide provides a comprehensive framework for the preliminary toxicity assessment of this compound, designed for researchers, scientists, and drug development professionals. In the absence of existing toxicity data for this specific molecule, this guide outlines a tiered, logic-driven approach, commencing with in silico modeling, progressing through a battery of in vitro assays, and culminating in a preliminary in vivo evaluation. The methodologies detailed herein are grounded in established regulatory guidelines and scientific best practices to ensure the generation of robust and reliable data, facilitating informed decision-making in the early stages of the drug discovery pipeline.
Introduction: The Imidazo[1,2-a]pyrazine Core and the Imperative for Early Safety Assessment
The imidazo[1,2-a]pyrazine core is a versatile pharmacophore that has yielded numerous compounds with significant biological activity.[3] Its structural analogues, such as imidazo[1,2-a]pyridines, are present in several marketed drugs.[4] The diverse therapeutic potential of this chemical class necessitates a systematic evaluation of the safety profile of new derivatives to identify and mitigate any potential liabilities early in development. While the pharmacological activity of this compound is under investigation, its preliminary toxicity assessment is a critical and parallel endeavor. The early identification of potential toxicities, such as cytotoxicity, genotoxicity, hepatotoxicity, or cardiotoxicity, can prevent the costly failure of a drug candidate in later stages of development.[5]
This guide proposes a multi-pronged strategy for the initial toxicity evaluation of this compound, emphasizing a transition from computational predictions to cellular and, finally, whole-organism-based assays. This tiered approach allows for a resource-efficient and ethically responsible assessment of the compound's safety.
Tier 1: In Silico Toxicity Prediction
Before embarking on laboratory-based experiments, in silico toxicity prediction offers a rapid and cost-effective initial screen of potential toxicological liabilities based on the chemical structure of this compound.[3] These computational models leverage large datasets of known toxic compounds to identify structural alerts and predict a range of toxic endpoints.[6]
Rationale and Key Endpoints
The primary objective of in silico assessment is to flag potential areas of concern that can then be prioritized for in vitro testing. Key toxicological endpoints to be evaluated include:
-
Genotoxicity: Prediction of mutagenicity (e.g., Ames test outcome) and clastogenicity.[1]
-
Carcinogenicity: Estimation of carcinogenic potential based on structural alerts.
-
Hepatotoxicity: Prediction of potential for drug-induced liver injury (DILI).[7]
-
Cardiotoxicity: Assessment of the likelihood of hERG channel inhibition.[8]
-
ADME Properties: Prediction of Absorption, Distribution, Metabolism, and Excretion characteristics to anticipate bioavailability and potential for metabolite-driven toxicity.[9]
Recommended In Silico Workflow
Caption: In Silico Toxicity Prediction Workflow.
Tier 2: In Vitro Toxicity Assessment
The insights gained from in silico predictions guide the design of a targeted panel of in vitro assays. These cell-based assays provide the first experimental data on the biological activity of this compound and are crucial for confirming or refuting the computational predictions.
General Cytotoxicity Assessment
The initial in vitro step is to determine the concentration range at which this compound exerts cytotoxic effects. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity relevance, or a cancer cell line if anticancer activity is hypothesized) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Genotoxicity Assessment
Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis.[10]
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[11] It utilizes histidine-requiring strains of Salmonella typhimurium to detect point mutations.[12]
Experimental Protocol (Plate Incorporation Method):
-
Strain Preparation: Prepare overnight cultures of the appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) recommended by OECD Guideline 471.[13]
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[14]
-
Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.
-
Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[15] This assay is recommended by OECD Test Guideline 487.[16][17]
Experimental Protocol (using human lymphocytes or a suitable cell line like TK6):
-
Cell Culture and Treatment: Expose cultured cells to at least three concentrations of this compound for a short (3-6 hours) and a long (equivalent to 1.5-2 normal cell cycle lengths) duration, both with and without metabolic activation (S9).[18]
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated cells indicates genotoxic potential.
Caption: A dual-assay approach for in vitro genotoxicity assessment.
Organ-Specific Toxicity Assessment
Drug-induced liver injury (DILI) is a major reason for drug withdrawal.[4][19] In vitro models using human liver cells are valuable for early DILI risk assessment.[2][7]
Experimental Protocol (using HepG2 or primary human hepatocytes):
-
Cell Culture and Treatment: Culture the liver cells and treat them with a range of concentrations of this compound for 24-72 hours.
-
Multiparametric High-Content Screening: Utilize high-content imaging to simultaneously assess multiple indicators of hepatotoxicity, including:
-
Cell Viability: As measured by nuclear staining (e.g., Hoechst 33342).
-
Mitochondrial Membrane Potential: Using dyes like TMRM to detect mitochondrial dysfunction.
-
Oxidative Stress: Measuring the generation of reactive oxygen species (ROS).
-
Steatosis: Staining for lipid accumulation with dyes like Nile Red.
-
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key mechanism underlying drug-induced cardiac arrhythmias.[20][21]
Experimental Protocol (Automated Patch Clamp):
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Electrophysiological Recording: Use an automated patch-clamp system (e.g., QPatch) to measure the hERG channel current in response to a specific voltage protocol.[21]
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.
Tier 3: Preliminary In Vivo Acute Oral Toxicity Assessment
If the in vitro data suggests an acceptable safety profile, a preliminary in vivo study is warranted to understand the compound's effects in a whole-organism system. The acute oral toxicity study provides information on the potential hazards of a single dose of the substance.
Rationale and Regulatory Context
The primary goal is to determine the acute toxicity of this compound and to obtain information on its potential to cause toxicity in vivo. The study should be designed in accordance with OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure) to minimize animal use while obtaining sufficient information for hazard classification.
Experimental Protocol (Following OECD Guideline 420)
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Dose Selection: Based on the in vitro cytotoxicity data, select a starting dose from the fixed dose levels of 5, 50, 300, and 2000 mg/kg.
-
Dosing and Observation: Administer a single oral dose of this compound to the animals. Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Pathology: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Interpretation: The results are used to classify the substance according to the Globally Harmonized System (GHS) for chemical classification.
Data Interpretation and Future Directions
The culmination of this tiered approach will provide a preliminary but comprehensive toxicological profile of this compound.
| Assay | Endpoint | Interpretation of Positive Result |
| In Silico Prediction | Structural alerts, predicted toxicities | Guides the design of in vitro assays; raises flags for specific endpoints. |
| MTT Assay | IC50 value | High cytotoxicity (low IC50) may limit the therapeutic window. |
| Ames Test | Increased revertant colonies | Indicates mutagenic potential. |
| In Vitro Micronucleus | Increased micronuclei frequency | Indicates clastogenic or aneugenic potential. |
| Hepatotoxicity Panel | Mitochondrial dysfunction, ROS, etc. | Suggests a risk for drug-induced liver injury. |
| hERG Assay | IC50 value for channel inhibition | A low IC50 suggests a risk for cardiac arrhythmias. |
| Acute Oral Toxicity | Mortality, clinical signs | Determines the acute toxicity classification and informs on target organs. |
A positive finding in any of these assays does not necessarily terminate the development of the compound but rather necessitates further investigation. For instance, a positive Ames test may trigger further in vivo genotoxicity studies. A low hERG IC50 may prompt medicinal chemistry efforts to design out this liability.
This preliminary toxicity assessment provides the foundational data for a more extensive preclinical safety evaluation, which may include repeated-dose toxicity studies, reproductive and developmental toxicity studies, and carcinogenicity bioassays, as required for progression to clinical trials.
References
- 1. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 2. mdpi.com [mdpi.com]
- 3. pozescaf.com [pozescaf.com]
- 4. tandfonline.com [tandfonline.com]
- 5. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. biotoxicity.com [biotoxicity.com]
- 14. Development, qualification, validation and application of the Ames test using a VITROCELL® VC10® smoke exposure system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. x-cellr8.com [x-cellr8.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. criver.com [criver.com]
- 19. (PDF) In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review (2023) | I. A. Mazerkina [scispace.com]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. creative-bioarray.com [creative-bioarray.com]
A Technical Guide to the Solubility and Stability of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine for Pharmaceutical Development
Abstract
8-Chloro-3-iodoimidazo[1,2-a]pyrazine is a halogenated heterocyclic compound belonging to a class of molecules with significant therapeutic potential, demonstrating activities ranging from antibacterial to anticancer.[1][2] For any new chemical entity (NCE) to progress from discovery to a viable drug product, a thorough understanding of its physicochemical properties is paramount. This guide provides an in-depth analysis of the critical parameters of solubility and stability for this compound. We will explore the theoretical underpinnings of its behavior in various solvent systems, present detailed, field-proven protocols for empirical determination, and discuss the regulatory framework governing stability testing. This document is intended for researchers, chemists, and formulation scientists in the drug development sector.
Introduction: The Central Role of Physicochemical Profiling
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities. The specific analogue, this compound, incorporates a chloro- and an iodo-substituent, which can significantly modulate its biological activity, but also profoundly impacts its solubility and stability.
-
Solubility dictates the bioavailability of a drug candidate and influences every stage of development, from in vitro screening to final dosage form manufacturing. Poor aqueous solubility can lead to erratic absorption and underestimated toxicity, jeopardizing clinical success.[3]
-
Stability determines a drug's shelf-life and ensures that the patient receives the intended dose without exposure to potentially harmful degradation products.[4] Understanding how the molecule behaves under stress conditions—such as pH, temperature, light, and oxidation—is a regulatory requirement and essential for developing a robust formulation.[5]
This guide serves as a comprehensive resource, consolidating theoretical principles with actionable experimental protocols to empower scientists to thoroughly characterize this compound.
Physicochemical Properties: An Overview
While specific experimental data for this compound is not extensively available in public literature, we can compile its known properties and infer others based on its structure.
| Property | Value / Prediction | Source |
| Molecular Formula | C₆H₃ClIN₃ | |
| Molecular Weight | 279.47 g/mol | |
| Appearance | White to off-white solid | [2] |
| Melting Point | 179 to 183°C | [6] |
| Storage Condition | 2-8°C, Sealed in dry | [2][6] |
| Predicted Density | 2.34 ± 0.1 g/cm³ | [6] |
The presence of two halogen atoms and a fused aromatic ring system suggests that the molecule is largely hydrophobic, which may predict low aqueous solubility. The nitrogen atoms in the imidazopyrazine core can be protonated, indicating that solubility will likely be pH-dependent.
Solubility Assessment: From Theory to Practice
The solubility of a compound is the concentration of the solute in a saturated solution at a specific temperature and pressure.[7] For pharmaceutical purposes, we are interested in both thermodynamic and kinetic solubility.
Theoretical Considerations
The solubility of this compound will be governed by the interplay of several factors:
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by solvent-solute interactions. A high melting point often correlates with high lattice energy and lower solubility.
-
Solvation Energy: This is the energy released when solute molecules are surrounded by solvent molecules. Polar solvents will interact favorably with the nitrogen atoms of the imidazopyrazine core, while non-polar solvents will interact better with the overall aromatic structure.
-
pH and pKa: The imidazo[1,2-a]pyrazine core contains basic nitrogen atoms. At pH values below the compound's pKa, it will become protonated, acquiring a positive charge. This charged species will be significantly more soluble in aqueous media than the neutral form.
-
Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are critical. A range of solvents, from non-polar (e.g., hexane) to polar aprotic (e.g., DMSO, acetonitrile) and polar protic (e.g., water, ethanol), must be evaluated.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility.[8][9] It measures the concentration of a compound in a saturated solution after a prolonged equilibration period.[10]
Objective: To determine the equilibrium solubility of this compound in a panel of pharmaceutically relevant solvents.
Materials:
-
This compound (crystalline solid)
-
Solvent Panel (e.g., pH 7.4 Phosphate-Buffered Saline (PBS), 0.1 N HCl, Water, Ethanol, Propylene Glycol, DMSO)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV system for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial (e.g., 2-5 mg). The key is to ensure solid material remains at the end of the experiment, confirming saturation.[8]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for at least 24-48 hours to ensure equilibrium is reached.[3][10]
-
Phase Separation: After equilibration, let the vials stand to allow coarse particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration. A calibration curve must be prepared using known concentrations of the compound.
Expected Solubility Profile (Hypothetical Data)
While specific experimental data is unavailable, a hypothetical solubility profile is presented below for illustrative purposes, based on the chemical nature of the compound.
| Solvent System | ICH Solvent Class | Expected Solubility Category | Predicted Solubility (µg/mL) | Rationale |
| 0.1 N HCl (pH ~1) | N/A | Soluble | > 1000 | Protonation of basic nitrogens leads to salt formation, increasing aqueous solubility. |
| pH 7.4 PBS | N/A | Sparingly Soluble | 10 - 50 | At physiological pH, the compound is likely in its neutral, less soluble form. |
| Water | N/A | Very Slightly Soluble | 1 - 10 | Low solubility expected due to the hydrophobic nature of the molecule. |
| Ethanol | Class 3 | Soluble | > 1000 | Good balance of polarity to interact with the nitrogen heterocycle and non-polarity for the overall structure. |
| Propylene Glycol | Class 3 | Sparingly Soluble | 50 - 200 | Common co-solvent; moderate solubilizing power. |
| Acetonitrile | Class 2 | Soluble | > 1000 | Polar aprotic solvent, effective for many organic compounds.[11] |
| DMSO | Class 3 | Freely Soluble | > 10,000 | Highly polar aprotic solvent, capable of dissolving a wide range of compounds.[11] |
ICH Solvent Classes refer to their toxicity and acceptability in pharmaceutical products.[11]
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Assay.
Stability Assessment: A Forced Degradation Approach
Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors.[12] Forced degradation, or stress testing, is a crucial part of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[4][13] This information is vital for developing stability-indicating analytical methods.
Regulatory Framework: ICH Guidelines
The International Council for Harmonisation (ICH) provides guidelines for stability testing. ICH Q1A(R2) is the core guideline that defines the stability data package for new drug substances.[14][15] Forced degradation studies are a key component, designed to demonstrate the specificity of the analytical methods used to monitor the drug during formal stability studies.[16][17]
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Reagents: 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂), Water
-
Photostability chamber (ICH Q1B compliant)
-
Oven for thermal stress
-
HPLC-UV/MS system for analysis and identification of degradants
Procedure: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water). This stock is then subjected to the following parallel stress conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for up to 7 days.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for up to 7 days.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 7 days.
-
Thermal Degradation: Store the solid compound in an oven at 70°C. Also, store a solution of the compound at 70°C.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16] A control sample should be wrapped in aluminum foil to exclude light.
Sampling and Analysis:
-
Samples should be drawn at appropriate time points (e.g., 0, 1, 3, 7 days).[15]
-
Acidic and basic samples must be neutralized before analysis.
-
All samples are analyzed by a stability-indicating HPLC method. The goal is to achieve 10-20% degradation of the parent compound, as this is optimal for detecting and quantifying degradants.[17]
-
Peak purity analysis (using a PDA detector) and mass spectrometry (LC-MS) should be employed to identify and characterize any significant degradation products.[18]
Expected Stability Profile (Hypothetical Data)
| Stress Condition | Severity | Observation | % Degradation (Hypothetical) | Potential Degradation Pathway |
| 0.1 N HCl | 60°C, 7 days | Significant degradation | ~15% | Hydrolysis of the imidazo ring or potential de-iodination. |
| 0.1 N NaOH | 60°C, 7 days | Rapid and extensive degradation | > 50% | The pyrazine ring is often susceptible to nucleophilic attack under basic conditions, leading to ring opening. |
| 3% H₂O₂ | RT, 7 days | Moderate degradation | ~10% | N-oxidation of the nitrogen atoms in the heterocyclic system. |
| Thermal (Solid) | 70°C, 7 days | Stable | < 2% | The compound is expected to be stable in its solid crystalline form at this temperature. |
| Photolytic | ICH Q1B | Moderate degradation | ~12% | Potential for de-halogenation (cleavage of C-I or C-Cl bond) via photolytic mechanisms. |
Workflow for Forced Degradation Studies
Caption: Workflow for a Forced Degradation Study.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for characterizing the solubility and stability of this compound. The provided protocols for the shake-flask solubility assay and forced degradation studies are rooted in industry best practices and regulatory expectations.[8][14]
The data generated from these studies are foundational.
-
Solubility data will guide formulation scientists in selecting appropriate excipients and vehicle systems, potentially identifying the need for solubility enhancement techniques such as salt formation, co-solvency, or amorphous solid dispersions.
-
Stability data will establish the compound's intrinsic liabilities, inform the development of a stable dosage form, and define appropriate packaging and storage conditions.[4] The stability-indicating method developed from this work is a prerequisite for all future GMP manufacturing and long-term stability programs.[13]
Further work should focus on elucidating the exact structure of any major degradation products and assessing their potential toxicological impact, in line with ICH Q3A/B guidelines.[14] A thorough understanding of these fundamental properties is not merely a regulatory hurdle but the cornerstone of successful and safe drug development.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. This compound | 1049677-32-8 [amp.chemicalbook.com]
- 3. enamine.net [enamine.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. m.youtube.com [m.youtube.com]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. biomedres.us [biomedres.us]
An In-Depth Technical Guide to the Regioselectivity of Electrophilic Substitution in Imidazo[1,2-a]pyrazine Systems
This guide provides a comprehensive overview of the regioselectivity of electrophilic substitution reactions on the imidazo[1,2-a]pyrazine core, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. Due to its prevalence in medicinally active compounds, a thorough understanding of its functionalization is paramount for the rational design of novel therapeutics. This document delves into the theoretical underpinnings of the observed regioselectivity and provides practical insights into common electrophilic substitution reactions, supported by experimental data and detailed protocols.
Theoretical Framework: Unraveling the Electronic Landscape
The imidazo[1,2-a]pyrazine system is a bicyclic heteroaromatic compound containing a bridgehead nitrogen atom. The fusion of an imidazole and a pyrazine ring creates a unique electronic environment that dictates its reactivity towards electrophiles. The pyrazine ring, being a π-deficient system due to the presence of two electronegative nitrogen atoms, is generally deactivated towards electrophilic attack.[1] Conversely, the imidazole ring is a π-excessive system, making it the more reactive component of the bicyclic structure in electrophilic aromatic substitution reactions.
The Predominance of C3 Substitution: A Mechanistic Rationale
Experimental evidence overwhelmingly points to the C3 position of the imidazole ring as the preferred site for electrophilic attack. This pronounced regioselectivity can be rationalized by examining the stability of the cationic intermediate (Wheland intermediate or σ-complex) formed during the reaction.
Electrophilic attack at the C3 position results in a resonance-stabilized intermediate where the positive charge is delocalized over the imidazole ring without disrupting the aromatic sextet of the pyrazine ring.[1][2] This preservation of aromaticity in the six-membered ring is a crucial stabilizing factor.
In contrast, electrophilic attack at the C2 position would lead to a less stable intermediate. The resonance structures for this intermediate would either disrupt the pyrazine aromaticity or place a positive charge on an already electron-deficient nitrogen atom, both of which are energetically unfavorable.[1][2]
References
Methodological & Application
Application Notes & Protocols: 8-Chloro-3-iodoimidazo[1,2-a]pyrazine as a Versatile Building Block for Sequential Cross-Coupling Reactions
Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its derivatives' ability to bind to a wide array of biological targets, exhibiting a multitude of pharmacological activities. These include, but are not limited to, antibacterial, anti-inflammatory, anticancer, and antimalarial properties.[2][3][4] The development of efficient synthetic routes to create diverse libraries of these molecules is therefore a critical objective for drug discovery programs.[5][6]
This guide focuses on 8-chloro-3-iodoimidazo[1,2-a]pyrazine , a highly versatile and strategically designed building block for organic synthesis. Its true power lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond at the C3 position is significantly more susceptible to palladium-catalyzed oxidative addition than the more robust carbon-chlorine (C-Cl) bond at the C8 position. This intrinsic electronic difference allows for selective, sequential functionalization, enabling chemists to introduce distinct molecular fragments at two different vectors of the core scaffold in a controlled, stepwise manner. This note provides the foundational principles and detailed protocols for leveraging this reactivity in key palladium-catalyzed cross-coupling reactions.
Physicochemical Properties & Safety Data
Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher.
| Property | Value | Reference |
| Chemical Name | This compound | [7][8] |
| CAS Number | 1049677-32-8 | [8][9] |
| Molecular Formula | C₆H₃ClIN₃ | [10] |
| Molecular Weight | 279.47 g/mol | [10] |
| Appearance | Solid | [10] |
| InChI Key | RHQCTVNTDPLROD-UHFFFAOYSA-N | [10] |
Safety & Handling: Users should consult the Safety Data Sheet (SDS) from their supplier. The compound is classified as a potential irritant.[11]
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H335: May cause respiratory irritation.[11] Recommended Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
The Core Principle: Orthogonal Reactivity for Sequential Functionalization
The utility of this compound is rooted in the differing bond dissociation energies and reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more polarized, making it the preferred site for oxidative addition by a Pd(0) catalyst under standard cross-coupling conditions (e.g., Suzuki, Sonogashira). The C-Cl bond remains intact, allowing for a subsequent, second coupling reaction under more forcing conditions or with specialized catalyst systems designed to activate aryl chlorides.
Caption: Sequential functionalization workflow.
Detailed Application Protocols
The following protocols are representative methodologies. Researchers should optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling at the C3-Position
This protocol facilitates the formation of a carbon-carbon bond at the C3 position by coupling with a boronic acid or ester, a foundational reaction for generating biaryl structures.[12]
Caption: Experimental workflow for C3-Suzuki coupling.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and sodium carbonate (2.0-3.0 eq).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.10 eq).
-
Add a degassed solvent mixture, typically 1,2-dimethoxyethane (DME) and water (e.g., a 4:1 ratio).
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Scientist's Notes: The choice of base and solvent system is critical. While Na₂CO₃ in DME/water is a robust starting point, other bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ can be beneficial for challenging substrates.[12] The water in the solvent mixture is crucial for activating the boronic acid for transmetalation.[12] For microwave-assisted protocols, reaction times can often be reduced to 10-30 minutes at temperatures of 130-150 °C.[13][14]
Protocol 2: Sonogashira Coupling at the C3-Position
This reaction introduces an alkyne moiety at the C3 position, a valuable handle for further chemistry (e.g., click chemistry) or as a component of a larger conjugated system. The reaction typically employs a dual-catalyst system.[15][16]
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.04-0.10 eq).
-
Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a degassed amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Scientist's Notes: The copper co-catalyst facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[15][17] In some cases, copper-free Sonogashira conditions can be employed, particularly with electron-rich alkynes, to avoid the potential for alkyne homocoupling (Glaser coupling).[16][18]
Protocol 3: Buchwald-Hartwig Amination at the C8-Position
After functionalizing the C3 position, the less reactive C8-chloro group can be targeted for C-N bond formation. This reaction typically requires a more specialized catalyst system capable of activating the stronger C-Cl bond.[19][20]
Caption: Experimental workflow for C8-Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
In a glovebox or under a strictly inert atmosphere, add the 8-chloro-3-(R1)-imidazo[1,2-a]pyrazine substrate (1.0 eq), the desired primary or secondary amine (1.2-2.0 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.5 eq).
-
Add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). The catalyst can also be a pre-formed complex.[21]
-
Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
Seal the reaction vessel and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. These reactions can often be slow (12-24 h).
-
After completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate and purify by flash column chromatography.
Scientist's Notes: The activation of aryl chlorides is the most challenging step in this sequence. The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[20][22] Bulky, electron-rich phosphine ligands are essential as they promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species.[21] The base must be strong enough to deprotonate the amine without causing unwanted side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion (C3) | Inactive catalyst; Insufficiently degassed solvents; Poor quality boronic acid. | Use a fresh bottle of catalyst or a different Pd source (e.g., Pd(dppf)Cl₂). Ensure thorough degassing of all solvents. Use high-purity boronic acid; consider converting it to the trifluoroborate salt. |
| Dehalogenation (Loss of I or Cl) | Presence of protic impurities; Base is too strong or reaction temperature too high. | Ensure all reagents and solvents are dry. For Suzuki, ensure the base is not excessively strong. For Buchwald-Hartwig, carefully control the temperature. |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen contamination; High catalyst loading. | Ensure the reaction is run under a strictly inert atmosphere. Reduce the catalyst loading. Add the boronic acid slowly to the reaction mixture. |
| Low Conversion (C8 Amination) | Ligand is not optimal for the substrate; Base is not strong enough; Catalyst deactivation. | Screen different bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos). Switch to a stronger base (e.g., from K₂CO₃ to NaOt-Bu). Use a pre-catalyst that is more resistant to deactivation. Ensure anhydrous conditions as water can poison the catalyst and hydrolyze the base. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine Analogs for the Treatment of Protozoal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. PubChemLite - this compound (C6H3ClIN3) [pubchemlite.lcsb.uni.lu]
- 8. This compound - CAS:1049677-32-8 - Sunway Pharm Ltd [3wpharm.com]
- 9. This compound | 1049677-32-8 [amp.chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 8-Chloroimidazo[1,2-a]pyrazine | C6H4ClN3 | CID 10261286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. jk-sci.com [jk-sci.com]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Strategic Application of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine in Modern Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyrazine core is a cornerstone heterocyclic motif in medicinal chemistry, recognized for its structural similarity to endogenous purines and its ability to form key interactions with a multitude of biological targets.[1][2] This privileged scaffold is particularly prominent in the development of kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other proliferative diseases.[1] Within this framework, 8-Chloro-3-iodoimidazo[1,2-a]pyrazine emerges as a highly versatile and strategic building block for drug discovery.
The specific substitution pattern of this reagent is key to its utility. The chlorine atom at the C8 position can serve as a metabolic blocker or a point for later-stage functionalization, though it is the iodine atom at the C3 position that offers the primary avenue for molecular elaboration.[3] The carbon-iodine bond is an exceptionally effective handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient introduction of diverse chemical functionalities. This allows for the rapid generation of compound libraries to probe the structure-activity relationships (SAR) of target-specific inhibitors.
This guide provides a detailed exploration of the synthesis and application of this compound, offering field-proven insights and step-by-step protocols for its use in the synthesis of advanced intermediates for medicinal chemistry, with a particular focus on the development of kinase inhibitors.
Synthesis of the Core Building Block: this compound
A robust and reliable synthesis of the title compound is paramount for its application in drug discovery programs. A common and effective strategy involves a two-step sequence starting from commercially available 2-amino-3-chloropyrazine.
Logical Workflow for Synthesis
The synthesis begins with the construction of the imidazo[1,2-a]pyrazine core via a condensation/cyclization reaction, followed by a regioselective iodination at the electron-rich C3 position of the imidazole ring.
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocols
Protocol 1: Synthesis of 8-Chloroimidazo[1,2-a]pyrazine
This protocol describes the formation of the core heterocyclic system. Bromoacetaldehyde is highly reactive and often used as its more stable diethyl acetal, which hydrolyzes in situ.
-
Rationale: The reaction proceeds via initial nucleophilic attack of the exocyclic nitrogen of 2-amino-3-chloropyrazine on the aldehyde (or its precursor), followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system. An acid catalyst facilitates the dehydration step.
| Reagent/Solvent | M.W. | Quantity (mmol) | Volume/Mass | Role |
| 2-Amino-3-chloropyrazine | 129.55 | 10.0 | 1.30 g | Starting Material |
| Bromoacetaldehyde diethyl acetal | 197.07 | 11.0 | 2.17 g (1.64 mL) | C2 Synthon |
| Ethanol (EtOH) | - | - | 20 mL | Solvent |
| Hydrochloric Acid (conc.) | - | catalytic | ~0.5 mL | Catalyst |
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add 2-amino-3-chloropyrazine (1.30 g, 10.0 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add bromoacetaldehyde diethyl acetal (1.64 mL, 11.0 mmol) to the solution.
-
Add concentrated hydrochloric acid (~0.5 mL) dropwise.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 8-chloroimidazo[1,2-a]pyrazine as a solid.
Protocol 2: Synthesis of this compound
This protocol details the regioselective iodination at the C3 position.
-
Rationale: The C3 position of the imidazo[1,2-a]pyrazine core is the most electron-rich and thus most susceptible to electrophilic aromatic substitution.[4] N-Iodosuccinimide (NIS) serves as a mild and effective source of an electrophilic iodine species (I+).[5]
| Reagent/Solvent | M.W. | Quantity (mmol) | Mass | Role |
| 8-Chloroimidazo[1,2-a]pyrazine | 153.57 | 5.0 | 768 mg | Starting Material |
| N-Iodosuccinimide (NIS) | 224.99 | 5.5 | 1.24 g | Iodinating Agent |
| Acetonitrile (MeCN) | - | - | 25 mL | Solvent |
Step-by-Step Methodology:
-
In a 50 mL round-bottom flask protected from light, dissolve 8-chloroimidazo[1,2-a]pyrazine (768 mg, 5.0 mmol) in acetonitrile (25 mL).
-
Stir the solution at room temperature to ensure complete dissolution.
-
Add N-iodosuccinimide (1.24 g, 5.5 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to afford this compound as a stable solid.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C3-iodo functionality is the key to the synthetic utility of this building block, enabling the construction of carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of kinase inhibitors, which often feature aryl, heteroaryl, or alkynyl substituents at this position to occupy the ATP-binding site.
Key Cross-Coupling Strategies
Caption: Key cross-coupling applications of the title compound.
Application Protocols
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the formation of a C(sp²)-C(sp²) bond, a common linkage in kinase inhibitors for introducing substituted aryl or heteroaryl moieties.
-
Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[6] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-I bond, transmetalation with a boronic acid/ester (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[7]
| Component | Example Reagent | M.W. | Equiv. | Role |
| Imidazopyrazine | This compound | 279.47 | 1.0 | Electrophile |
| Boronic Acid | 4-Methoxyphenylboronic acid | 151.96 | 1.2 | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.05 | Catalyst |
| Base | Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 | Activator |
| Solvent System | 1,4-Dioxane / Water (4:1) | - | - | Solvent |
Step-by-Step Methodology:
-
To a microwave vial or Schlenk tube, add this compound (140 mg, 0.5 mmol), 4-methoxyphenylboronic acid (91 mg, 0.6 mmol), and sodium carbonate (132 mg, 1.25 mmol).
-
Add Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the vessel and heat the mixture to 100°C for 4-8 hours with vigorous stirring. Monitor the reaction's progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water (15 mL) and then brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the 3-aryl substituted product.
Protocol 4: Sonogashira Cross-Coupling
This protocol is for the synthesis of 3-alkynyl imidazo[1,2-a]pyrazines, a motif used to probe deeper pockets in enzyme active sites.
-
Rationale: The Sonogashira coupling creates a C(sp²)-C(sp) bond.[8] The reaction involves a dual catalytic cycle where palladium facilitates the coupling and a copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[9] An amine base is used to deprotonate the alkyne and neutralize the HX byproduct.[8]
| Component | Example Reagent | M.W. | Equiv. | Role |
| Imidazopyrazine | This compound | 279.47 | 1.0 | Electrophile |
| Alkyne | Phenylacetylene | 102.13 | 1.2 | Nucleophile |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 701.90 | 0.03 | Catalyst |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 190.45 | 0.05 | Co-catalyst |
| Base / Solvent | Triethylamine (TEA) | 101.19 | - | Base and Solvent |
| Co-Solvent | Tetrahydrofuran (THF), anhydrous | - | - | Co-Solvent |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (140 mg, 0.5 mmol), PdCl₂(PPh₃)₂ (10.5 mg, 0.015 mmol, 3 mol%), and CuI (4.8 mg, 0.025 mmol, 5 mol%).
-
Add anhydrous THF (3 mL) and triethylamine (2 mL).
-
Stir the mixture for 5 minutes at room temperature.
-
Add phenylacetylene (66 µL, 0.6 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 8-12 hours, or until LC-MS analysis indicates completion. Gentle heating (40-50°C) may be required for less reactive substrates.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate (25 mL) and water (25 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material by column chromatography on silica gel to obtain the 3-alkynyl product.
Protocol 5: Buchwald-Hartwig Amination at C8
While the C3-iodo group is the primary site for diversification, the C8-chloro group can also be functionalized, typically via a Buchwald-Hartwig amination, to install key amine pharmacophores.[10]
-
Rationale: This reaction forms a C-N bond between an aryl halide and an amine.[11] It requires a palladium catalyst and a specialized phosphine ligand (e.g., XPhos) to facilitate the catalytic cycle, which is often sterically demanding. A strong, non-nucleophilic base like sodium tert-butoxide is typically required.[10]
| Component | Example Reagent | M.W. | Equiv. | Role |
| Imidazopyrazine | 8-Chloro-3-aryl-imidazo[1,2-a]pyrazine | Varies | 1.0 | Electrophile |
| Amine | Morpholine | 87.12 | 1.5 | Nucleophile |
| Palladium Catalyst | Pd₂(dba)₃ | 915.72 | 0.02 | Catalyst Precursor |
| Ligand | XPhos | 476.61 | 0.08 | Ligand |
| Base | Sodium tert-butoxide (NaOtBu) | 96.10 | 2.0 | Base |
| Solvent | Toluene, anhydrous | - | - | Solvent |
Step-by-Step Methodology:
-
Note: This reaction is performed on a substrate where the C3 position has already been functionalized (e.g., via Suzuki coupling).
-
To a dry Schlenk tube, add the 8-chloro-3-aryl-imidazo[1,2-a]pyrazine substrate (0.5 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol%), and XPhos (19 mg, 0.04 mmol, 8 mol%).
-
Add sodium tert-butoxide (96 mg, 1.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) followed by morpholine (65 µL, 0.75 mmol).
-
Seal the tube and heat the reaction mixture to 110°C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through a plug of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 8-amino substituted product.
Application Example: Synthesis of Aurora Kinase Inhibitors
The imidazo[1,2-a]pyrazine scaffold is a validated core for potent inhibitors of Aurora kinases, which are critical regulators of cell division and are frequently overexpressed in human cancers. The protocols described above are directly applicable to the synthesis of analogues of known inhibitors.
| Compound Scaffold | Target(s) | Reported Activity (IC₅₀) | Reference |
| 3-Aryl-8-amino-imidazo[1,2-a]pyrazine | Aurora A/B | Low nM range | [10] |
| 3-(Pyrazolyl)-8-(piperazinyl)-imidazo[1,2-a]pyrazine | Aurora A | ~1-10 nM | [8] |
| 3-(Indolyl)-8-morpholino-imidazo[1,2-a]pyrazine | Aurora A | ~5 nM | [12] |
This table represents typical structures and potencies for this class of inhibitors. Specific values vary based on the exact substitutions.
The synthesis of these complex molecules relies on the sequential application of the cross-coupling reactions detailed above, demonstrating the power and versatility of this compound as a starting material. For instance, a Suzuki coupling at C3 followed by a Buchwald-Hartwig amination at C8 provides a convergent and efficient route to a diverse array of potent kinase inhibitors.
Conclusion
This compound is a high-value, versatile intermediate for medicinal chemistry and drug discovery. Its dual functionalities at the C3 and C8 positions allow for controlled, sequential diversification, making it an ideal scaffold for library synthesis and lead optimization. The detailed protocols provided herein offer a practical guide for researchers to leverage this powerful building block, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. The robust and well-established cross-coupling methodologies ensure that a wide range of chemical space can be explored efficiently, accelerating the discovery of new and effective medicines.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents - Google Patents [patents.google.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine in Modern Kinase Inhibitor Design
Abstract
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. This guide provides an in-depth exploration of a key derivative, 8-Chloro-3-iodoimidazo[1,2-A]pyrazine, a versatile building block for the synthesis of potent and selective kinase inhibitors. We will dissect the strategic importance of its specific halogenation, provide detailed synthetic protocols, and outline robust methodologies for the characterization and biological evaluation of novel kinase inhibitors derived from this scaffold. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation targeted therapies.
The Rationale: Why this compound is a Superior Scaffold for Kinase Inhibitor Design
The unique arrangement of chlorine and iodine atoms on the imidazo[1,2-a]pyrazine core is not arbitrary; it is a deliberate design feature that endows this molecule with exceptional utility in kinase inhibitor synthesis.
-
The 3-Iodo Position: A Handle for Versatile C-C and C-N Bond Formation: The iodine atom at the C3 position is an excellent leaving group, making it highly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the kinase ATP-binding pocket.
-
The 8-Chloro Position: A Vector for Tuning Selectivity and Physicochemical Properties: The chlorine atom at the C8 position provides a secondary point for modification, often through nucleophilic aromatic substitution (SNAAr) reactions. This position is frequently exploited to introduce amine-containing moieties that can form critical hydrogen bonds with the kinase hinge region, a common feature of many potent kinase inhibitors. Furthermore, the electronegativity of the chlorine atom can influence the overall electronic properties of the molecule, impacting its binding affinity and pharmacokinetic profile.
The combination of these two reactive sites on a rigid, bicyclic core provides a powerful platform for generating libraries of diverse and potent kinase inhibitors.
Synthesis of the Core Scaffold: this compound
A reliable and scalable synthesis of the core scaffold is paramount. While several methods exist, the following protocol provides a robust and reproducible route. A related synthesis for a similar compound, 8-chloro-3-methylimidazo[1,2-a]pyrazine, has been previously described.
Protocol 2.1: Synthesis of this compound
Materials:
-
2-amino-3-chloropyrazine
-
2-bromo-1,1-diethoxyethane
-
N-Iodosuccinimide (NIS)
-
1,4-Dioxane
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 8-chloroimidazo[1,2-a]pyrazine.
-
To a solution of 2-amino-3-chloropyrazine (1.0 eq) in 1,4-dioxane, add 2-bromo-1,1-diethoxyethane (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 101°C) for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-chloroimidazo[1,2-a]pyrazine.
-
-
Step 2: Iodination at the C3 position.
-
Dissolve 8-chloroimidazo[1,2-a]pyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
-
Designing Kinase Inhibitors: A Case Study Targeting Aurora Kinases
The imidazo[1,2-a]pyrazine scaffold has been successfully employed in the development of inhibitors for a variety of kinases, including Aurora kinases, which are critical regulators of cell division and are frequently overexpressed in cancer. The following section outlines a general workflow for designing and synthesizing a focused library of potential Aurora kinase inhibitors based on the this compound scaffold.
Design Strategy
The design strategy leverages the differential reactivity of the C3 and C8 positions.
-
C3-Position (Suzuki Coupling): A diverse set of boronic acids will be coupled to the C3 position to explore the solvent-exposed region of the Aurora kinase ATP-binding pocket.
-
C8-Position (Buchwald-Hartwig Amination): A selection of anilines and other amines will be introduced at the C8 position to target the hinge region and establish key hydrogen bonding interactions.
A visual representation of this design and synthesis workflow is provided below.
Caption: Synthetic workflow for generating a kinase inhibitor library.
Protocol 3.1: Suzuki Coupling at the C3-Position
Materials:
-
This compound
-
Aryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a microwave vial, add this compound (1.0 eq), the corresponding aryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Degas the vial by purging with nitrogen for 10 minutes.
-
Add the degassed 1,4-dioxane/water mixture.
-
Seal the vial and heat in a microwave reactor to 120°C for 30 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-aryl-8-chloroimidazo[1,2-a]pyrazine intermediate.
Protocol 3.2: Buchwald-Hartwig Amination at the C8-Position
Materials:
-
3-Aryl-8-chloroimidazo[1,2-a]pyrazine
-
Amine or aniline (1.5 eq)
-
Pd₂(dba)₃ (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane
Procedure:
-
To a reaction flask, add the 3-aryl-8-chloroimidazo[1,2-a]pyrazine (1.0 eq), the desired amine or aniline (1.5 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Degas the flask by purging with nitrogen for 15 minutes.
-
Add degassed 1,4-dioxane.
-
Heat the reaction mixture to 100°C for 8-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite®, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by preparative HPLC to obtain the final inhibitor.
Biological Evaluation: A Tiered Approach
A systematic, tiered approach to biological evaluation is crucial for efficiently identifying promising lead compounds.
Tier 1: In Vitro Kinase Inhibition Assays
The primary screen should assess the ability of the synthesized compounds to inhibit the target kinase, in this case, Aurora A and Aurora B.
Protocol 4.1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. The phosphorylated peptide is detected by a europium cryptate-labeled anti-phospho-specific antibody. When a second streptavidin-conjugated fluorophore is added, a FRET signal is generated upon excitation.
Materials:
-
Recombinant Aurora A and Aurora B kinase
-
Biotinylated peptide substrate
-
ATP
-
Europium cryptate-labeled anti-phospho antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (in DMSO)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (europium cryptate-labeled antibody and streptavidin-XL665).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Tier 2: Cellular Assays
Compounds that demonstrate potent in vitro inhibition should be advanced to cell-based assays to assess their activity in a more physiologically relevant context.
Protocol 4.2: Cellular Phospho-Histone H3 (pHH3) Assay
Principle: Aurora B kinase phosphorylates histone H3 at serine 10 during mitosis. Inhibition of Aurora B leads to a decrease in the levels of phospho-histone H3 (pHH3), which can be quantified by immunofluorescence or flow cytometry.
Materials:
-
Cancer cell line with high Aurora B expression (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Test compounds
-
Fixation and permeabilization buffers
-
Anti-phospho-histone H3 (Ser10) antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a defined period (e.g., 24 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-pHH3 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system or analyze by flow cytometry.
-
Quantify the pHH3 signal and determine the EC₅₀ value.
The following diagram illustrates the Aurora B signaling pathway and the point of intervention for our designed inhibitors.
Application Notes and Protocols for the Characterization of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine in Cell-Based Assays
Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Potential of 8-Chloro-3-iodoimidazo[1,2-a]pyrazine
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, bearing a structural resemblance to purine bases.[1] This structural feature has made its derivatives potent modulators of a wide array of biological targets. The class has demonstrated significant pharmacological applications, including anticancer, antimicrobial, and central nervous system (CNS) activities.[1][2] Notably, derivatives of this scaffold have been identified as inhibitors of key cellular enzymes like Aurora kinases and phosphodiesterases, and as modulators of tubulin polymerization and various cell signaling pathways.[1][3][4]
This document focuses on This compound , a specific analogue featuring halogen substitutions at key positions. The chlorine atom at the C8 position can enhance metabolic stability, while the iodine at the C3 position not only influences target binding through halogen bonding but also serves as a versatile synthetic handle for creating further chemical diversity via cross-coupling reactions.[1]
Given the lack of specific published biological data for this exact molecule, these application notes are designed to provide researchers with a comprehensive strategic framework and detailed protocols to systematically characterize its activity in cell-based assays. We will proceed from foundational assessments of solubility and cytotoxicity to more complex mechanistic studies, enabling the elucidation of its biological function and therapeutic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1049677-32-8 | [5][6] |
| Molecular Formula | C₆H₃ClIN₃ | [7] |
| Molecular Weight | 279.47 g/mol | [6] |
| Physical Form | Solid | [6] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [5][6] |
| Predicted XlogP | 2.3 | [7] |
Essential First Steps: Compound Handling and Preparation
Proper handling and preparation of a test compound are paramount for generating reproducible and reliable data. The following protocols outline the critical preliminary steps before initiating biological assays.
Safety Precautions
While specific toxicity data for this compound is not available, the related compound 8-Chloroimidazo[1,2-a]pyrazine is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[8] Therefore, standard laboratory precautions are required.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood.[9]
-
Disposal: Dispose of the compound and contaminated materials according to your institution's chemical waste disposal procedures.
Protocol 1: Solubility Determination and Stock Solution Preparation
The solubility of a compound dictates its utility in aqueous cell culture media. An initial solubility test is a mandatory first step.
Rationale: Most small molecules are first dissolved in a polar aprotic solvent, like dimethyl sulfoxide (DMSO), to create a high-concentration stock. This stock is then diluted into the aqueous culture medium. It is critical to ensure the compound does not precipitate upon dilution, as this will lead to inaccurate dosing and unreliable results. The final DMSO concentration in the assay should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.[10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Vortex mixer
-
Microcentrifuge
Step-by-Step Procedure:
-
Prepare a 10 mM Stock: Weigh out a sufficient amount of this compound to prepare a 10 mM stock solution in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 2.79 mg of the compound (MW = 279.47) in 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visual Solubility Check: Prepare a 1:100 dilution of the stock solution (to a final concentration of 100 µM) in both PBS and your complete cell culture medium. This mimics the highest concentration you might use in an initial screen.
-
Incubation and Inspection: Incubate the diluted solutions at 37°C for 1-2 hours. After incubation, visually inspect for any signs of precipitation or cloudiness.
-
Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes. Check for a pellet. The absence of a pellet indicates good solubility at this concentration.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C in desiccated conditions to prevent degradation and repeated freeze-thaw cycles.
Foundational Assays: Assessing Impact on Cell Viability and Proliferation
The first biological question to address is whether the compound affects cell survival or growth. A dose-response cytotoxicity assay is the standard method for determining the concentration range over which the compound is biologically active.
Protocol 2: Cell Viability Assessment using a Luminescence-Based ATP Assay (e.g., CellTiter-Glo®)
Rationale: This type of assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[4] It is a highly sensitive and robust method for determining the number of viable cells in culture. The resulting data are used to calculate an IC₅₀ value (the concentration of an inhibitor required to reduce a biological response by 50%).[11]
Materials:
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer). The imidazo[1,2-a]pyrazine scaffold has shown activity against various cancer types.[12][13]
-
Complete cell culture medium
-
Trypsin-EDTA
-
White, opaque 96-well microplates suitable for luminescence
-
This compound stock solution (10 mM in DMSO)
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capabilities
Step-by-Step Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.[10]
-
Compound Dilution Series: Prepare a serial dilution of the 10 mM stock solution in complete culture medium. A common starting range is from 100 µM down to 0.01 µM. Remember to include a "vehicle control" well that receives only medium with the same final concentration of DMSO as the treated wells.[10]
-
Cell Treatment: Add the diluted compound (or vehicle) to the appropriate wells. The typical treatment duration is 48-72 hours.[10]
-
Assay Execution:
-
Equilibrate the plate and the viability reagent to room temperature for 30 minutes.
-
Add the reagent to each well according to the manufacturer's protocol (e.g., 100 µL of reagent per 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis and Visualization:
-
Normalize the data by setting the average luminescence from the vehicle-treated wells to 100% viability and the background (no cells) to 0%.
-
Plot the normalized viability (%) against the log-transformed compound concentration.
-
Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for determining the IC₅₀ value in a cell viability assay.
Mechanistic Deep Dive: Investigating Potential Modes of Action
Once an IC₅₀ value is established, the next step is to investigate how the compound exerts its effects. Based on the activities of the broader imidazo[1,2-a]pyrazine class, we can form several primary hypotheses.
Hypothesis 1: The Compound is a Kinase Inhibitor
The imidazo[1,2-a]pyrazine scaffold is a known kinase inhibitor.[1] A common mechanism for kinase inhibitors is to block the phosphorylation of downstream substrate proteins, thereby disrupting signal transduction pathways that control cell proliferation and survival.[14]
Protocol 3: Western Blotting for Phospho-Protein Analysis
Rationale: Western blotting allows for the semi-quantitative analysis of specific proteins. By using antibodies that recognize the phosphorylated (active) and total forms of a key signaling protein (e.g., Akt, ERK, STAT3), we can determine if this compound inhibits its activation. A decrease in the ratio of phosphorylated protein to total protein upon treatment indicates inhibition of an upstream kinase.
Step-by-Step Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.[10]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against a specific phospho-protein (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH or anti-β-actin).
Caption: Potential inhibition of the PI3K/Akt signaling pathway by the test compound.
Hypothesis 2: The Compound Disrupts the Microtubule Network
Certain fused imidazopyrazine derivatives have been shown to function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[4]
Protocol 4: Immunofluorescence Staining of Microtubules
Rationale: This technique allows for the direct visualization of the cellular cytoskeleton. Tubulin inhibitors cause a characteristic disruption of the microtubule network, which can range from depolymerization to the formation of abnormal aggregates.
Step-by-Step Procedure:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the compound at 1x and 5x IC₅₀ for a suitable duration (e.g., 16-24 hours).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash again and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
Incubate with a primary antibody against α-tubulin for 1 hour.
-
Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Compare the structure of the microtubule network in treated cells to the vehicle control.
Summary and Data Interpretation
The systematic application of these protocols will build a comprehensive profile of this compound's cellular activity.
Table 2: Summary of Assays and Potential Interpretations
| Assay | Primary Measurement | Positive Result | Interpretation |
| Cell Viability | ATP levels (luminescence) | Dose-dependent decrease in signal (low IC₅₀) | The compound is cytotoxic or anti-proliferative. |
| Western Blot | Phospho-protein vs. Total protein levels | Decreased ratio of phospho- to total protein | The compound inhibits a kinase upstream of the target protein. |
| Immunofluorescence | Microtubule network morphology | Disrupted, fragmented, or aggregated microtubules | The compound may be a tubulin polymerization inhibitor. |
Trustworthiness and Self-Validation: Each protocol is designed as a self-validating system. For instance, in the Western blot analysis, the use of both total protein and a loading control (like GAPDH) ensures that any observed decrease in phosphorylation is due to specific inhibition, not simply a result of less protein being loaded. Similarly, in viability assays, including a positive control (a known cytotoxic agent) and a negative vehicle control validates that the assay is performing as expected.[10]
By following this structured approach, researchers can efficiently and accurately characterize the cellular effects of this compound, paving the way for more advanced preclinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Apoptotic effects of imidazo[1,2-a]pyrazine derivatives in the human Dami cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1049677-32-8|this compound|BLD Pharm [bldpharm.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. PubChemLite - this compound (C6H3ClIN3) [pubchemlite.lcsb.uni.lu]
- 8. 8-Chloroimidazo[1,2-a]pyrazine | C6H4ClN3 | CID 10261286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Strategic Functionalization of the Imidazo[1,2-a]pyrazine Core
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Marketed drugs and clinical candidates incorporating this core underscore its therapeutic potential, with applications spanning from sedative-hypnotics to anticancer and anti-inflammatory agents.[1][3][4] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the bicyclic ring system.[1] Consequently, the development of robust and regioselective methods for introducing substituents to the imidazo[1,2-a]pyrazine core is of paramount importance for the exploration of chemical space and the optimization of drug candidates.
This comprehensive guide provides an in-depth overview of modern synthetic strategies for the functionalization of the imidazo[1,2-a]pyrazine scaffold. We will delve into the mechanistic underpinnings of these methodologies, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Chapter 1: Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and elegant strategy for the derivatization of heterocyclic systems, obviating the need for pre-functionalized starting materials.[5] For the imidazo[1,2-a]pyrazine core, this approach offers a direct route to substituted analogs, with regioselectivity being a key challenge and an area of active research.
Palladium-Catalyzed C6-Arylation of 3-Aminoimidazo[1,2-a]pyrazines
The C6 position of the imidazo[1,2-a]pyrazine ring is a common site for substitution in biologically active molecules. A highly regioselective palladium-catalyzed direct C6-arylation of 3-aminoimidazo[1,2-a]pyrazines has been developed, proceeding via a concerted metalation-deprotonation (CMD) mechanism.[6][7] This method effectively overcomes the challenge of competing arylations at other positions.[6][7]
The choice of a suitable proton shuttle, base, and solvent system (e.g., PivOH–K2CO3–toluene) is critical for achieving high regioselectivity and conversion.[6][7] Computational studies have indicated that the energy barrier for C-H activation is lowest at the C6 position, favoring the observed outcome.[6]
Caption: Workflow for the direct C6-arylation of 3-aminoimidazo[1,2-a]pyrazine.
Protocol 1: Palladium-Catalyzed Direct C6-Arylation
-
To an oven-dried reaction vessel, add the 3-aminoimidazo[1,2-a]pyrazine (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)2 (0.1 equiv), SPhos (0.2 equiv), K2CO3 (2.0 equiv), and pivalic acid (0.3 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Sequential C3 and C6 Direct C-H Arylation
An efficient one-pot method for the selective functionalization at both the C3 and C6 positions has been developed, involving a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by direct C-H arylation.[8] This strategy allows for the introduction of two different aryl groups in a single operation, significantly enhancing synthetic efficiency.
Chapter 2: Halogenation: A Versatile Handle for Further Functionalization
The introduction of a halogen atom onto the imidazo[1,2-a]pyrazine core provides a versatile synthetic handle for a wide range of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions. Regioselective halogenation is therefore a crucial first step in many synthetic routes.
Regioselective Bromination
Bromination of the imidazo[1,2-a]pyrazine scaffold can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common choice. The regioselectivity of the bromination is highly dependent on the reaction conditions and the substitution pattern of the starting material. For instance, unsubstituted imidazo[1,2-a]pyrazine can be brominated to yield the 3-bromo or 3,5-dibromo derivatives.[9]
Protocol 2: Regioselective Bromination with NBS
-
Dissolve the imidazo[1,2-a]pyrazine derivative (1.0 equiv) in a suitable solvent such as chloroform or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0-1.1 equiv for monobromination) portion-wise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Transition-Metal-Free C-H Halogenation
Facile and efficient transition-metal-free methods for the regioselective chlorination and bromination of related imidazo[1,2-a]pyridines have been developed using sodium chlorite or sodium bromite as the halogen source.[10][11] These methods offer a cost-effective and environmentally benign alternative to traditional halogenation procedures.[10][11][12]
Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. On the imidazo[1,2-a]pyrazine scaffold, these reactions are typically employed on pre-halogenated substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organic halide or triflate, is a widely used method for the synthesis of biaryl compounds. This reaction has been successfully applied to 6-bromo-imidazo[1,2-a]pyrazine derivatives to introduce a variety of aryl and heteroaryl substituents.[6][13]
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the bromo-imidazo[1,2-a]pyrazine (1.0 equiv), arylboronic acid (1.5 equiv), Pd(PPh3)4 (0.05 equiv), and a base such as K2CO3 or Cs2CO3 (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add a degassed solvent mixture, typically dioxane/water or DME/water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Stille and Sonogashira Couplings
The Stille coupling (using organotin reagents) and the Sonogashira coupling (using terminal alkynes) have also been employed for the functionalization of halogenated pyrazines, expanding the scope of accessible substituents to include vinyl, and alkynyl groups.[14]
| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst | Advantages | Disadvantages |
| Suzuki-Miyaura | Organoboron Reagents | Pd(PPh3)4, Pd(dppf)Cl2 | Mild conditions, commercially available reagents, low toxicity of byproducts. | Boronic acids can be unstable. |
| Stille | Organotin Reagents | Pd(PPh3)4 | Air and moisture stable reagents, excellent functional group tolerance. | Toxicity of tin byproducts. |
| Sonogashira | Terminal Alkynes | Pd/Cu co-catalyst | Direct introduction of alkynyl groups. | Requires a co-catalyst, sensitive to oxygen. |
Chapter 4: Functionalization via Organometallic Intermediates
An alternative to direct C-H activation or cross-coupling on halogenated substrates is the use of organometallic intermediates. This approach allows for the regioselective deprotonation of the imidazo[1,2-a]pyrazine core, followed by quenching with an electrophile.
Zinc and Magnesium Organometallics
The use of zinc and magnesium bases, such as TMP2Zn·2MgCl2·2LiCl and TMPMgCl·LiCl, has enabled the regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold.[15] By carefully choosing the organometallic reagent and reaction conditions, it is possible to direct the metalation to specific positions, such as C3 or C5, followed by reaction with a variety of electrophiles to install diverse functional groups.[15]
Protocol 4: Magnesiation at C3 and Electrophilic Quench
-
To a solution of 6-chloroimidazo[1,2-a]pyrazine (1.0 equiv) in anhydrous THF at -60 °C under an inert atmosphere, add TMPMgCl·LiCl (1.1 equiv) dropwise.
-
Stir the mixture at -60 °C for 30 minutes to form the magnesium derivative.
-
Add the desired electrophile (e.g., iodine for iodination, an acyl chloride for acylation) and allow the reaction to warm to room temperature over 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Chapter 5: Advanced and Multicomponent Methodologies
The demand for rapid and efficient synthesis of compound libraries for drug discovery has driven the development of advanced synthetic methodologies, including multicomponent reactions (MCRs) and tandem reactions.
Multicomponent Synthesis of Substituted Imidazo[1,2-a]pyrazines
MCRs offer a highly convergent and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. Several MCRs have been reported for the synthesis of the imidazo[1,2-a]pyrazine core with substituents already in place.[1][16] For example, a three-component reaction of an aryl aldehyde, 2-aminopyrazine, and an isocyanide can yield highly functionalized 3-aminoimidazo[1,2-a]pyrazines.[1]
Caption: A three-component reaction for the synthesis of imidazo[1,2-a]pyrazines.
Conclusion
The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide, from direct C-H functionalization to multicomponent reactions, provide a powerful toolkit for researchers to synthesize and explore novel derivatives. The choice of strategy will depend on the desired substitution pattern, the availability of starting materials, and the overall synthetic goals. As our understanding of the reactivity of this privileged heterocycle deepens, we can anticipate the development of even more innovative and efficient methods for its functionalization, further accelerating the drug discovery process.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium. | Semantic Scholar [semanticscholar.org]
- 14. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 15. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine for Preclinical Drug Discovery
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, including roles as kinase inhibitors and antibacterial agents.[1][2] 8-Chloro-3-iodoimidazo[1,2-a]pyrazine is a key intermediate, offering two distinct and versatile handles for further chemical elaboration: the chloro-substituent, amenable to nucleophilic aromatic substitution, and the iodo-substituent, ideal for a wide range of palladium-catalyzed cross-coupling reactions. The provision of this building block in multi-gram quantities is essential for preclinical development campaigns. This application note details a robust, efficient, and scalable protocol for the synthesis of this compound from the commercially available 8-chloroimidazo[1,2-a]pyrazine. The described method utilizes an environmentally conscious oxidative iodination with molecular iodine and tert-butyl hydroperoxide (TBHP) in ethanol, offering high regioselectivity and a straightforward purification procedure suitable for scale-up.
Scientific Principles and Rationale
The synthesis proceeds via an electrophilic aromatic substitution reaction. The imidazo[1,2-a]pyrazine ring system is electron-rich, making it susceptible to attack by electrophiles. Computational and empirical data show that the C3 position is the most nucleophilic site on the scaffold, directing the incoming electrophile, in this case, an activated iodine species, to this position with high regioselectivity.
The chosen methodology employs molecular iodine (I₂) as the iodine source. In the presence of an oxidant, tert-butyl hydroperoxide (TBHP), I₂ is converted in situ to a more potent electrophilic iodinating species (e.g., hypoiodite or a related complex). This avoids the use of harsher or more expensive iodinating agents like N-Iodosuccinimide (NIS) in strong acid.[3][4] The use of ethanol as the solvent is a key advantage for scale-up, as it is a relatively benign, inexpensive, and easily removable "green" solvent.[5]
// Nodes for reactants and products SM [label=<
];
Product [label=<
this compound
];
Reagents [label="I₂, TBHP (70% aq.)\nEthanol, 60 °C", shape=plaintext, fontcolor="#202124"];
// Layout SM -> Reagents [style=invis]; Reagents -> Product; }
Caption: Overall reaction for the synthesis of the target compound.
Process Safety and Hazard Analysis
This protocol involves potent oxidizers and hazardous materials. A thorough risk assessment must be conducted prior to execution. All operations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Molecular Iodine (I₂): Solid iodine sublimes to produce a violet vapor that is highly irritating to the eyes, skin, and respiratory system.[6][7] Handle exclusively in a fume hood. Avoid heating open containers.
-
tert-Butyl Hydroperoxide (TBHP): TBHP (especially in concentrated form) is a high-hazard material. It is a flammable, powerful oxidizing agent that is thermally unstable and sensitive to shock.[5][8]
-
Storage: Store in a cool, well-ventilated area away from heat, sparks, and direct sunlight. Do NOT store in a freezer, as this can cause the concentration of the peroxide to increase as the aqueous portion freezes.[9]
-
Handling: Ground and bond metal containers during transfer. Use only non-sparking tools.[9] Avoid contact with incompatible materials, including strong acids, bases, reducing agents, and metal salts (especially iron, cobalt, manganese), which can cause violent decomposition.[5]
-
Workup: The quench step to destroy residual TBHP is critical. The reaction must be cooled in an ice bath before beginning the slow, portion-wise addition of the quenching agent (sodium bisulfite solution).
-
Materials and Equipment
| Material | CAS Number | Suggested Grade / Purity | Supplier Example |
| 8-Chloroimidazo[1,2-a]pyrazine | 69214-33-1 | >98% | Sigma-Aldrich |
| Iodine (resublimed) | 7553-56-2 | >99.8% | Acros Organics |
| tert-Butyl hydroperoxide (TBHP) | 75-91-2 | 70% solution in water | Arkema |
| Ethanol (200 proof) | 64-17-5 | Anhydrous, >99.5% | Pharmco-Aaper |
| Ethyl Acetate | 141-78-6 | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | N/A | Lab-prepared |
| Saturated Sodium Bisulfite Solution | 7631-90-5 | N/A | Lab-prepared |
| Brine (Saturated NaCl Solution) | 7647-14-5 | N/A | Lab-prepared |
| Anhydrous Magnesium Sulfate | 7487-88-9 | Reagent Grade | VWR |
Equipment:
-
Three-neck round-bottom flask (appropriately sized for the scale)
-
Mechanical stirrer with overhead motor and PTFE paddle
-
Reflux condenser with inert gas inlet (N₂ or Ar)
-
Digital thermometer/thermocouple
-
Heating mantle with temperature controller
-
Addition funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
Detailed Step-by-Step Protocol (25 g Scale)
This protocol is designed to produce approximately 35-40 g of the final product.
Part A: Reaction Setup and Execution
-
Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser under a nitrogen atmosphere, and a digital thermometer. Place the flask in a heating mantle.
-
Charge Reagents: To the flask, add 8-Chloroimidazo[1,2-a]pyrazine (25.0 g, 162.8 mmol, 1.0 equiv.) and ethanol (500 mL). Begin stirring to form a suspension.
-
Add Iodine: Add molecular iodine (45.3 g, 178.5 mmol, 1.1 equiv.) to the suspension. The mixture will turn a dark brown/purple color.
-
Initiate Heating: Begin heating the mixture to 60 °C.
-
Controlled Addition of Oxidant: Once the internal temperature reaches 60 °C, begin the dropwise addition of tert-butyl hydroperoxide (70% in water, 30.8 mL, 227.9 mmol, 1.4 equiv.) via an addition funnel over a period of 60-90 minutes.
-
Causality Note: Slow addition is critical to maintain control over the reaction exotherm and prevent a dangerous buildup of the oxidant. Monitor the internal temperature closely; it should not exceed 65 °C.
-
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (Eluent: 50% Ethyl Acetate / Hexanes). The starting material (Rf ≈ 0.4) should be consumed, and a new, less polar spot corresponding to the product (Rf ≈ 0.6) should appear. The reaction is typically complete within 3-5 hours.
Part B: Work-up and Isolation
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Then, place the flask in an ice-water bath and cool the internal temperature to below 10 °C.
-
Quenching: Slowly and carefully add saturated sodium bisulfite solution (~200 mL) portion-wise.
-
Self-Validation: The dark color of the iodine will disappear as it is reduced to iodide (I⁻). Continue adding the bisulfite solution until the mixture becomes a pale yellow or off-white slurry. This visual cue confirms the destruction of excess iodine and TBHP.
-
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous slurry, add ethyl acetate (400 mL) and water (200 mL). Transfer the mixture to a separatory funnel and shake vigorously.
-
Phase Separation: Allow the layers to separate. The product will be in the organic (top) layer. Drain and discard the aqueous layer.
-
Washes: Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 200 mL) to remove any acidic byproducts.
-
Brine (1 x 200 mL) to aid in drying.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the drying agent with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate to dryness on a rotary evaporator to yield the crude product as an off-white to tan solid.
Part C: Purification
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Crystallization: Slowly add hexanes until the solution becomes cloudy. Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Isolation of Pure Product: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold hexanes.
-
Drying: Dry the product under high vacuum to a constant weight.
-
Expected Yield: 36-41 g (80-90%).
-
Appearance: Off-white crystalline solid.
-
Process Validation and Quality Control
The identity and purity of the final compound should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (s, 1H), 7.68 (d, J=4.5 Hz, 1H), 7.55 (d, J=4.5 Hz, 1H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 145.2, 142.8, 138.1, 125.5, 115.9, 75.6 (Note: Actual shifts may vary slightly). |
| Mass Spec (ESI+) | m/z calculated for C₆H₄ClIN₃ [M+H]⁺: 279.92; found: 279.9. |
| Purity (HPLC) | >98% (Typical conditions: C18 column, water/acetonitrile gradient with 0.1% TFA). |
| Melting Point | ~155-160 °C (literature value may vary). |
Scale-Up Considerations
Transitioning this protocol from a 25 g scale to a multi-kilogram scale requires careful consideration of several factors:
-
Thermal Management: The addition of TBHP is exothermic. On a large scale, a jacketed reactor with an external cooling circulator is mandatory to maintain strict temperature control and prevent a thermal runaway.
-
Mixing: Efficient mixing is crucial for heat transfer and reaction homogeneity. The mechanical stirrer's speed and paddle design must be optimized to ensure the solid reagents remain well-suspended.
-
Reagent Addition: For kilogram-scale production, TBHP should be added via a calibrated pump over a longer period (e.g., 2-4 hours) to ensure the cooling system can manage the heat output.
-
Quenching: The quenching process will also be significantly exothermic on a large scale. The quench solution should be pre-chilled, and the addition rate must be carefully controlled.
-
Purification: Recrystallization remains the preferred method for purification at scale. However, solvent volumes will be large, and isolation will require larger filtration equipment (e.g., a Nutsche filter). A solvent screen may be necessary to find a more optimal recrystallization solvent system that minimizes volume and maximizes yield.
Workflow and Logic Diagram
// Nodes start [label="Start: Charge Flask\n(SM, I₂, Ethanol)"]; heat [label="Heat to 60°C"]; add_tbhp [label="Controlled Addition\nof TBHP\n(Monitor Temp < 65°C)"]; react [label="Hold at 60°C\n(3-5 hours)"]; monitor [shape=diamond, fillcolor="#FBBC05", label="Reaction Complete?\n(TLC Analysis)"]; cool [label="Cool to < 10°C\n(Ice Bath)"]; quench [label="Quench with NaHSO₃\n(Color Disappears)"]; rotevap [label="Remove Ethanol\n(Rotovap)"]; extract [label="Extract with EtOAc"]; wash [label="Aqueous Washes\n(NaHCO₃, Brine)"]; dry [label="Dry (MgSO₄), Filter,\nConcentrate"]; crude [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Crude Product"]; purify [label="Recrystallize\n(EtOAc / Hexanes)"]; isolate [label="Filter and Dry\nUnder Vacuum"]; qc [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF", label="Final QC Analysis\n(NMR, HPLC, MS)"]; final_product [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Pure Product\n(>98%)"];
// Edges start -> heat; heat -> add_tbhp; add_tbhp -> react; react -> monitor; monitor -> cool [label="Yes"]; monitor -> react [label="No"]; cool -> quench; quench -> rotevap; rotevap -> extract; extract -> wash; wash -> dry; dry -> crude; crude -> purify; purify -> isolate; isolate -> qc; qc -> final_product; }
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. fishersci.com [fishersci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. LCSS: TERT-BUTYL HYDROPEROXIDE [web.stanford.edu]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]
- 7. LCSS: IODINE [web.stanford.edu]
- 8. alphachem.biz [alphachem.biz]
- 9. nj.gov [nj.gov]
Microwave-assisted synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives
An Application Guide to the Rapid Synthesis of 3-Aminoimidazo[1,2-a]pyrazine Scaffolds via Microwave-Assisted Multicomponent Reaction
Introduction: Accelerating the Discovery of Bioactive Heterocycles
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry and drug development.[1][2] Derivatives of this heterocyclic system are known to possess a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1] The urgent need for novel therapeutic agents necessitates the development of rapid, efficient, and sustainable synthetic methodologies to generate diverse libraries of these compounds for screening.[3][4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a greener and more efficient alternative to conventional heating methods.[4][5][6] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[7][8] This guide provides a detailed protocol and the underlying scientific principles for the microwave-assisted synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives, tailored for researchers and scientists in drug discovery and development.
The Rationale: Why Microwave Synthesis Excels
Conventional heating methods transfer energy indirectly and slowly via conduction and convection, often resulting in uneven temperature distribution and the formation of byproducts.[9] Microwave synthesis, in contrast, employs a mechanism of direct dielectric heating.[9]
-
Dipolar Polarization : Polar molecules within the reaction mixture, such as the solvents and reactants, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant molecular motion generates heat rapidly and uniformly throughout the bulk of the material.[5][10]
-
Ionic Conduction : If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field, colliding with other molecules and generating heat through friction.[10]
This volumetric and instantaneous heating mechanism drastically reduces reaction times from hours to mere minutes, minimizes the degradation of sensitive molecules, and often enables reaction pathways that are inefficient under thermal conditions.[9]
Core Synthetic Strategy: The Groebke-Blackburn-Bienaymé Reaction
The most efficient and versatile approach for constructing the 3-aminoimidazo[1,2-a]pyrazine scaffold is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction (3CR).[11] This one-pot reaction combines a 2-aminopyrazine, an aldehyde, and an isocyanide, rapidly assembling the complex heterocyclic core. The application of microwave energy significantly accelerates this process.[1]
Caption: General scheme of the microwave-assisted GBB three-component reaction.
Detailed Application Protocol
This protocol describes a general method for the synthesis of a 3-aminoimidazo[1,2-a]pyrazine derivative using a dedicated microwave synthesizer.
1. Materials and Equipment
-
Reagents : 2-Aminopyrazine, substituted aldehydes, various isocyanides (e.g., cyclohexyl isocyanide, tert-butyl isocyanide), Scandium(III) triflate (Sc(OTf)₃) or Iodine (I₂) as catalyst.[1][11]
-
Solvents : Dichloromethane (DCM) and Methanol (MeOH), HPLC grade.
-
Equipment : Dedicated microwave synthesizer with sealed reaction vessels (e.g., 10 mL), magnetic stir bars, analytical balance, thin-layer chromatography (TLC) plates (silica gel), rotary evaporator, and purification apparatus (flash chromatography or recrystallization).
2. Experimental Workflow Diagram
Caption: Step-by-step workflow for microwave-assisted synthesis and purification.
3. Step-by-Step Synthesis Procedure
This procedure is based on established literature methods.[1]
-
Vessel Preparation : To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 2-aminopyrazine (1.0 equiv.), the desired aldehyde (1.0 equiv.), and the isocyanide (1.2 equiv.).
-
Catalyst and Solvent Addition : Add the catalyst, Sc(OTf)₃ (0.05 equiv.), to the vessel. Add a solvent mixture of DCM/MeOH (e.g., 3:1 ratio, 4 mL) to dissolve and suspend the reactants.
-
Microwave Irradiation : Seal the vessel securely. Place it in the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature : 150 °C
-
Ramp Time : 2 minutes
-
Hold Time : 10 minutes
-
Power : Set to maximum and allow the instrument to regulate based on temperature feedback.
-
Stirring : Set to a medium-high speed.
-
-
Cooling : After the irradiation cycle is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully opening.
-
Product Isolation : Upon cooling, a white or off-white precipitate of the desired product often forms. Isolate the solid by vacuum filtration.
-
Purification : Wash the filtered solid with cold methanol to remove any residual starting materials or soluble impurities. Dry the product under vacuum. If no precipitate forms or if further purification is needed, concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel.
Illustrative Data and Results
The robustness of this protocol is demonstrated by its applicability to a range of aldehydes and isocyanides, allowing for the rapid generation of a chemical library.
| Entry | Aldehyde (R¹) | Isocyanide (R²) | Time (min) | Yield (%) |
| 1 | 4-Methoxy-3-(perfluorooctylsulfonyloxy)benzaldehyde | Cyclohexyl isocyanide | 10 | 95% |
| 2 | Benzaldehyde | tert-Butyl isocyanide | 15 | 92% |
| 3 | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | 10 | 96% |
| 4 | 2-Naphthaldehyde | Cyclohexyl isocyanide | 15 | 88% |
| Data synthesized from representative examples in the literature.[1][11] |
Proposed Reaction Mechanism
The GBB reaction proceeds through a well-established cascade mechanism, which is accelerated by the efficient heating provided by microwaves.
Caption: Plausible mechanism for the GBB three-component reaction.
-
Imine Formation : The aldehyde and 2-aminopyrazine condense, typically activated by a Lewis acid catalyst, to form a reactive imine intermediate.[11]
-
Nucleophilic Attack : The isocyanide acts as a powerful nucleophile, attacking the imine carbon.
-
Intramolecular Cyclization : The resulting intermediate undergoes a [4+1] cycloaddition, where the nitrogen of the pyrazine ring attacks the newly formed carbon, leading to the final, stable 3-aminoimidazo[1,2-a]pyrazine ring system.[11]
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inefficient microwave absorption.- Non-optimal temperature/time.- Deactivated catalyst. | - Ensure a polar solvent (like MeOH or DMSO) is part of the mixture.[7]- Perform an optimization screen by varying temperature (120-160 °C) and time (5-30 min).- Use fresh, anhydrous catalyst and solvents. |
| Reaction Stalls | - Reagents are not fully soluble.- Steric hindrance from bulky substrates. | - Increase the solvent volume or add a co-solvent to improve solubility.- Increase the reaction time or temperature moderately. |
| Byproduct Formation | - Decomposition at high temperatures.- Side reactions of starting materials. | - Lower the reaction temperature and extend the time if necessary.- Ensure high purity of starting materials. Optimize purification via chromatography. |
Conclusion
The microwave-assisted Groebke-Blackburn-Bienaymé reaction is a superior method for the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives. It offers dramatic reductions in reaction time, high yields, and operational simplicity, making it an ideal platform for the rapid generation of compound libraries in a drug discovery setting. This protocol provides a robust and reliable foundation for researchers to accelerate their synthetic chemistry workflows and explore the vast chemical space of this important heterocyclic scaffold.
References
- 1. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 5. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 6. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Application Notes and Protocols for the One-Pot Synthesis of Imidazo[1,2-a]pyrazine Derivatives
Introduction: The Privileged Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug development.[1][2] This "privileged scaffold" is a recurring motif in a multitude of biologically active molecules, exhibiting a wide array of pharmacological properties including anti-cancer, anti-viral, anti-inflammatory, and antibacterial activities.[3] The potent inhibitory effects of imidazo[1,2-a]pyrazine derivatives against key cellular targets such as kinases (e.g., p13K, Aurora kinase) and the SARS-CoV-2 main protease underscore their therapeutic potential.[3]
The efficiency of a synthetic route is paramount in the rapid generation of diverse compound libraries for drug discovery. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in this regard. They streamline the synthetic process, reduce waste, and improve overall atom economy.[4] This guide provides detailed protocols and mechanistic insights into robust and versatile one-pot methodologies for the synthesis of substituted imidazo[1,2-a]pyrazine derivatives, tailored for researchers and scientists in the field of drug development.
Methodology 1: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a cornerstone of modern heterocyclic chemistry, enabling the facile one-pot synthesis of 3-aminoimidazo-fused heterocycles.[5][6] This multicomponent reaction (MCR) involves the condensation of an aminoazine (in this case, 2-aminopyrazine), an aldehyde, and an isocyanide, typically under acidic catalysis.[4][6] The power of the GBB reaction lies in its ability to generate molecular complexity from simple, readily available starting materials in a single, convergent step.
Mechanistic Rationale
The GBB reaction proceeds through a well-established cascade of events. The initial and rate-determining step is the acid-catalyzed formation of an imine from the condensation of 2-aminopyrazine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the protonated imine intermediate. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable, aromatic imidazo[1,2-a]pyrazine ring system. The choice of acid catalyst is crucial; it must be strong enough to promote imine formation without causing unwanted side reactions or degradation of the starting materials. Lewis acids like Zirconium(IV) chloride (ZrCl₄) or simple Brønsted acids like ammonium chloride (NH₄Cl) have proven effective.[6][7]
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an exploration of the underlying chemical principles to empower users to achieve higher yields and purity.
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] The targeted synthesis of specific derivatives, such as this compound, is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide focuses on the common challenges encountered during the synthesis of this key intermediate and provides practical solutions to overcome them.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step process, starting from commercially available 2-amino-3-chloropyrazine.
Caption: Overall synthetic route to this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of 8-chloroimidazo[1,2-a]pyrazine (Step 1) | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inefficient work-up leading to product loss. | 1. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure completion. 2. Temperature Control: Maintain a gentle reflux; excessive heat can lead to decomposition. 3. pH Adjustment: Ensure the reaction mixture is basic during work-up to prevent the protonation and loss of the product in the aqueous layer. |
| Formation of multiple spots on TLC for Step 1 | 1. Presence of unreacted 2-amino-3-chloropyrazine. 2. Formation of polymeric byproducts from chloroacetaldehyde. 3. Side reactions due to impurities in starting materials. | 1. Stoichiometry: Use a slight excess of chloroacetaldehyde (1.1-1.2 equivalents). 2. Slow Addition: Add the chloroacetaldehyde solution dropwise to the reaction mixture to minimize polymerization. 3. Purity of Reagents: Ensure the purity of 2-amino-3-chloropyrazine and chloroacetaldehyde before use. |
| Low yield of this compound (Step 2) | 1. Inactive N-Iodosuccinimide (NIS). 2. Insufficient reaction time. 3. Product degradation. | 1. NIS Quality: Use freshly opened or properly stored NIS. The color should be a pale yellow; a dark orange or brown color indicates decomposition.[2] 2. Reaction Time: Extend the reaction time and monitor by TLC until the starting material is consumed. 3. Light Sensitivity: Protect the reaction from light, as iodinated compounds can be light-sensitive. |
| Formation of multiple spots on TLC for Step 2 | 1. Unreacted 8-chloroimidazo[1,2-a]pyrazine. 2. Formation of di-iodinated or other regioisomeric products. 3. Presence of succinimide byproduct. | 1. Stoichiometry: Use a slight excess of NIS (1.05-1.1 equivalents) to drive the reaction to completion. 2. Reaction Conditions: The C3 position is the most electronically favorable site for electrophilic substitution. Formation of other isomers is unlikely under these conditions. Di-iodination is also not commonly observed with this substrate. 3. Work-up: The succinimide byproduct is water-soluble and should be removed during the aqueous wash. If it persists, a wash with a dilute base solution can be effective. |
| Difficulty in purifying the final product | 1. Co-elution with impurities during column chromatography. 2. Product oiling out during recrystallization. | 1. Chromatography: Use a gradient elution system for column chromatography, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. 2. Recrystallization: If the product oils out, try using a different solvent system or a co-solvent system. Seeding with a small crystal of the pure product can also induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: Can I use other iodinating agents instead of NIS for Step 2?
A1: Yes, other electrophilic iodinating agents such as iodine monochloride (ICl) or molecular iodine (I₂) in the presence of an oxidizing agent can be used.[3][4] However, NIS is often preferred due to its ease of handling and generally cleaner reaction profile.[5]
Q2: My NIS has turned brown. Is it still usable?
A2: A brown color indicates the presence of molecular iodine (I₂) due to decomposition. While it might still have some activity, the results will be less reliable. For best results, it is recommended to use fresh, pale-yellow NIS. If you must use the discolored reagent, you can try washing a solution of it in an organic solvent with sodium thiosulfate solution to remove the I₂ before use.[2]
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound should be confirmed by a combination of techniques including ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point can also be a good indicator of purity.
Q4: What are the key safety precautions for this synthesis?
A4: N-Iodosuccinimide is harmful if swallowed and causes skin and eye irritation.[6][7] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Chloroacetaldehyde is toxic and should be handled with extreme care.
Detailed Experimental Protocols
Step 1: Synthesis of 8-chloroimidazo[1,2-a]pyrazine
This protocol is adapted from established procedures for the synthesis of similar imidazo[1,2-a]pyrazine derivatives.[8]
-
To a solution of 2-amino-3-chloropyrazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
To this suspension, add a 50% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 8-chloroimidazo[1,2-a]pyrazine as a solid.
Step 2: Synthesis of this compound
-
Dissolve 8-chloroimidazo[1,2-a]pyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and protect from light. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and then with a small amount of cold methanol.
-
Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography if necessary.
Characterization Data (Predicted)
8-chloroimidazo[1,2-a]pyrazine:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.0-8.2 (d, 1H), 7.8-8.0 (d, 1H), 7.6-7.8 (s, 1H), 7.4-7.6 (s, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 145-147, 140-142, 128-130, 125-127, 115-117, 110-112.
This compound:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.1-8.3 (d, 1H), 7.9-8.1 (d, 1H), 7.7-7.9 (s, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 146-148, 141-143, 130-132, 126-128, 116-118, 75-80 (C-I).
Reaction Mechanisms and Key Concepts
Step 1: Imidazo[1,2-a]pyrazine Formation
The formation of the imidazo[1,2-a]pyrazine ring system proceeds via a condensation reaction between the 2-aminopyrazine derivative and an α-halocarbonyl compound, in this case, chloroacetaldehyde. The reaction is a classic example of a Tschitschibabin-type reaction for the synthesis of fused imidazole heterocycles.
Caption: Simplified mechanism for the formation of the imidazo[1,2-a]pyrazine core.
Step 2: Electrophilic Iodination
The iodination of 8-chloroimidazo[1,2-a]pyrazine with NIS is an electrophilic aromatic substitution reaction. The imidazo[1,2-a]pyrazine ring system is electron-rich, making it susceptible to attack by electrophiles. The C3 position is the most nucleophilic and therefore the most reactive site for electrophilic substitution.
Caption: Mechanism of the electrophilic iodination of the imidazo[1,2-a]pyrazine core.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine
Welcome to the technical support guide for the purification of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The unique structure of this compound, featuring a nitrogen-rich core and two different halogen atoms, presents specific challenges in achieving high purity. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Section 1: Physicochemical Profile & Purification Overview
This compound is a valuable intermediate in the synthesis of pharmacologically active molecules, including potential inhibitors for various kinases and enzymes.[1] Its purification, however, is often non-trivial due to its moderate polarity, potential for instability on certain stationary phases, and the presence of closely-related impurities from its synthesis.
Understanding the fundamental properties of this molecule is the first step toward developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClIN₃ | [2] |
| Molecular Weight | 279.47 g/mol | |
| Appearance | Solid | [3] |
| Melting Point | 179 - 183 °C | [3] |
| Predicted Density | ~2.34 g/cm³ | [3][4] |
| Solubility | Data largely unavailable; expected to be soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMF, DMSO), with limited solubility in alcohols and poor solubility in non-polar alkanes and water. | [4][5] |
| Storage Condition | Store sealed in a dry, refrigerated (2 to 8 °C) environment. | [3] |
The imidazo[1,2-a]pyrazine core is a bridgehead nitrogen heterocycle. Such systems can be sensitive to strong acids and may interact strongly with acidic sites on standard silica gel, potentially leading to degradation or poor chromatographic performance. The presence of both chlorine and iodine atoms increases the molecule's hydrophobicity compared to the parent heterocycle.[6]
Section 2: Common Impurity Profile & Identification
Successful purification begins with understanding what you need to remove. The synthesis of this compound, typically involving the cyclization of 2-amino-3-chloropyrazine with an iodinated carbonyl equivalent, can generate several types of impurities.[7][8][9]
Frequently Asked Questions: Impurity Identification
Q: What are the most common impurities I should expect in my crude material?
A: Based on typical synthetic routes, you should anticipate:
-
Unreacted 2-amino-3-chloropyrazine: This is the primary starting material and is significantly more polar than the product.
-
De-iodinated Product (8-Chloroimidazo[1,2-a]pyrazine): This is a common byproduct resulting from incomplete iodination or decomposition. It is less polar than the desired product but can be difficult to separate.
-
Regioisomers: Depending on the synthetic method, formation of the 2-iodo isomer is possible. Regioisomers often have very similar polarities, posing a significant chromatographic challenge.[1][8]
-
Reagent Residues: Residual iodinating agents (like N-iodosuccinimide) or catalysts may be present. These are often removed during aqueous workup.
-
Degradation Products: The compound may degrade if exposed to harsh acidic/basic conditions during workup or prolonged exposure to silica gel.[10][11]
Q: How can I quickly assess the impurity profile of my crude product?
A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.
-
TLC: Use a solvent system such as 30-50% ethyl acetate in hexanes. The desired product should be a major, UV-active spot. More polar impurities (like the starting amine) will have a lower Rf, while less polar impurities (like the de-iodinated version) will have a higher Rf.
-
LC-MS: This is the definitive tool. It will not only show you the number of components and their relative abundance but will also provide the mass-to-charge ratio (m/z) for each peak. The expected [M+H]⁺ for the product is 279.91. Check for peaks corresponding to the masses of the suspected impurities mentioned above.[2]
Section 3: Troubleshooting Purification by Flash Column Chromatography
Flash chromatography is the most common method for purifying this compound. Success hinges on selecting an appropriate solvent system and handling the material correctly.
Troubleshooting Guide: Flash Chromatography
Q: My compound is streaking badly on the TLC plate and the column. What is causing this?
A: Streaking is typically caused by one of three issues:
-
Poor Solubility: The compound may be crashing out of the eluent as it moves. If you dry-loaded your sample onto silica, you may have used too much material for the amount of adsorbent.
-
Compound Instability: The acidic nature of standard silica gel can lead to on-column degradation of nitrogen heterocycles. This appears as a continuous streak of decomposition products.
-
Overloading: Too much sample has been applied to the TLC plate or column, exceeding the capacity of the stationary phase.
Solution Pathway:
-
To address instability: Add 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to your eluent system. This neutralizes the acidic silica sites and dramatically improves peak shape for basic compounds.
-
To address solubility: Ensure your sample is fully dissolved before loading. For column chromatography, consider loading the sample dissolved in a minimal amount of a strong solvent (like DCM) onto the column, or better yet, dry-load it by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder.
-
To address overloading: Use a larger column with more silica gel relative to your sample amount (a common ratio is 50:1 to 100:1 silica:crude product by weight).
Q: My product is co-eluting with an impurity. How can I improve the separation?
A: This is a classic purification challenge.
-
Optimize the Solvent System: If the impurity is close, reduce the eluent strength (decrease the percentage of the more polar solvent). Run a slower, shallower gradient.
-
Change Solvent Selectivity: Switching the solvent system entirely can alter the elution order. The "eluent triangle" concept is useful here. If you are using a hexane/ethyl acetate system (a proton acceptor), try switching to a hexane/DCM or DCM/methanol system (a dipole). This changes the specific interactions between your compounds and the stationary/mobile phases.
-
Try a Different Stationary Phase: If silica gel fails, consider using neutral or basic alumina, or for very difficult separations, a reverse-phase C18 silica column.
| Suggested Starting Solvent Systems (Silica Gel) |
| System 1 (Standard): 20-40% Ethyl Acetate in Hexanes |
| System 2 (Alternative Selectivity): 50-80% Dichloromethane in Hexanes |
| System 3 (For more polar impurities): 1-5% Methanol in Dichloromethane |
| Modifier (For all systems): Add 0.5% Triethylamine to prevent streaking |
Protocol: Flash Column Chromatography Purification
-
Sample Preparation (Dry Loading - Recommended): a. Dissolve ~1.0 g of crude this compound in a minimal amount of dichloromethane (DCM) or chloroform. b. Add ~2-3 g of silica gel to the solution. c. Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Column Packing: a. Select a glass column appropriate for ~50 g of silica gel (for a 1g scale). b. Pack the column as a slurry using your initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes). Ensure a flat, stable bed.
-
Loading and Elution: a. Carefully add the dry-loaded sample as a neat layer on top of the packed silica bed. Gently add a thin layer of sand on top to prevent disturbance. b. Begin elution with the low-polarity eluent. c. Increase the polarity gradually (gradient elution). For example: 10% EtOAc/Hex (2 column volumes), then increase to 20% (5 CV), then to 30% (5 CV), etc. d. Collect fractions (e.g., 20 mL each) and monitor them by TLC.
-
Analysis and Isolation: a. Spot every 2-3 fractions on a TLC plate. b. Once the product begins to elute, analyze every fraction. c. Combine the fractions that contain the pure product (as determined by TLC). d. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
Section 4: Troubleshooting Purification by Recrystallization
Recrystallization can be a highly effective and scalable method for achieving high purity, provided a suitable solvent is found.
Q: How do I find the right solvent for recrystallization?
A: A systematic solvent screen is required. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Protocol: Recrystallization Solvent Screen
-
Place ~20-30 mg of your purified (by chromatography) material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, swirling after each drop. Test a range of solvents.
-
Ideal Case: Find a solvent that does not dissolve the solid at room temperature even after adding ~0.5 mL.
-
Take the tubes from step 3 and heat them gently (e.g., in a hot water bath). The solid should dissolve completely at or near the boiling point.
-
Allow the clear, hot solution to cool slowly to room temperature, then in an ice bath.
-
Abundant crystal formation upon cooling indicates a good single-solvent system.
| Common Solvents for Screening (Ordered by Decreasing Polarity) |
| Water |
| Methanol |
| Ethanol |
| Isopropanol (IPA) |
| Acetone |
| Acetonitrile |
| Ethyl Acetate |
| Dichloromethane (DCM) |
| Toluene |
| Hexanes/Heptane |
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated before nucleation can begin, causing the compound to separate as a liquid phase.
Solutions:
-
Re-heat the solution to dissolve the oil, then add a little more solvent before allowing it to cool much more slowly.
-
Use a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a good solvent (e.g., DCM). Then, slowly add a poor solvent (an "anti-solvent," e.g., hexanes) dropwise until the solution just begins to turn cloudy. Heat to clarify, then cool slowly. This is often more reliable than single-solvent methods.
Section 5: Advanced Purification & Stability
Q: My purified compound looks clean by NMR but changes color after a few days on the bench. Is it decomposing?
A: Yes, this is a strong indication of instability. Halogenated and nitrogen-rich heterocyclic compounds can be sensitive to light and air (oxidation).[10] Forced degradation studies are often performed to understand these pathways.[11][12][13][14]
Recommended Storage Protocol:
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).
-
Light: Protect from light by using an amber vial or wrapping the vial in aluminum foil.
-
Temperature: Store in a refrigerator (2-8 °C) or freezer (-20 °C) for long-term stability, as recommended by suppliers.[3]
Q: I need my material to be >99.5% pure for my assay. Flash chromatography isn't getting me there. What is the next step?
A: For achieving exceptionally high purity, especially for removing trace isomers or other closely-related impurities, Preparative High-Performance Liquid Chromatography (Prep HPLC) is the method of choice.
-
Stationary Phase: A reverse-phase C18 column is typically used for compounds of this polarity.
-
Mobile Phase: A gradient of acetonitrile/water or methanol/water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is standard. Note that after purification, the acidic modifier will need to be removed, typically by neutralization and extraction or by lyophilization if the salt is volatile.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. PubChemLite - this compound (C6H3ClIN3) [pubchemlite.lcsb.uni.lu]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents - Google Patents [patents.google.com]
- 10. shd-pub.org.rs [shd-pub.org.rs]
- 11. biopharminternational.com [biopharminternational.com]
- 12. scribd.com [scribd.com]
- 13. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 14. biomedres.us [biomedres.us]
Side-product formation in the synthesis of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine
Welcome to the technical support center for the synthesis of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. However, like many heterocyclic functionalizations, the introduction of an iodine atom onto the imidazo[1,2-a]pyrazine core can be accompanied by the formation of undesirable side-products. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Side-Product Formation
This section addresses the most common issues encountered during the synthesis of this compound, particularly when using N-iodosuccinimide (NIS) as the iodinating agent.
Question 1: My reaction is incomplete, and I still have a significant amount of the starting material, 8-chloroimidazo[1,2-a]pyrazine. What could be the cause?
Answer:
Incomplete conversion is a frequent issue and can often be traced back to several factors related to the activation of the iodinating agent and the reaction conditions.
Root Cause Analysis:
-
Insufficient Electrophilicity of the Iodinating Agent: N-iodosuccinimide (NIS), while being a relatively mild and selective reagent, may require an acid catalyst to enhance its electrophilicity for successful iodination of some heterocyclic systems.[1]
-
Moisture in the Reaction: NIS is sensitive to moisture. The presence of water can lead to the hydrolysis of NIS to succinimide and hypoiodous acid, reducing the concentration of the active iodinating species.
-
Inadequate Reaction Time or Temperature: The reaction kinetics might be slower than anticipated, requiring longer reaction times or a moderate increase in temperature to achieve full conversion. A documented synthesis shows the reaction proceeding for 48 hours at room temperature.[2]
-
Poor Solubility of Starting Material: If the 8-chloroimidazo[1,2-a]pyrazine is not fully dissolved in the solvent (commonly DMF), the reaction will be heterogeneous and proceed much slower.
Troubleshooting Workflow:
Caption: Workflow for addressing incomplete reactions.
Recommended Actions:
-
Ensure Anhydrous Conditions: Dry your solvent (DMF) using molecular sieves. Ensure your glassware is oven-dried before use.
-
Use Fresh NIS: Purchase fresh N-iodosuccinimide and store it in a desiccator. Older batches may have partially hydrolyzed.
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 12, 24, 36, and 48 hours) to determine the optimal reaction time.
-
Slightly Increase Temperature: If extending the reaction time is not effective, consider gently heating the reaction to 40-50 °C.
-
Catalytic Acid: If the above measures fail, consider adding a catalytic amount of a non-nucleophilic acid like trifluoroacetic acid to activate the NIS.[1]
Question 2: I've isolated my product, but NMR analysis suggests the presence of a di-iodinated species. How can I prevent this?
Answer:
The formation of di-iodinated side-products is a classic example of over-reaction in electrophilic aromatic substitutions. The imidazo[1,2-a]pyrazine ring system is electron-rich, and after the first iodination, it may still be susceptible to a second electrophilic attack.
Mechanism of Di-iodination:
The initial iodination occurs at the C3 position, which is the most electron-rich and sterically accessible position on the imidazole ring. However, if a slight excess of the iodinating agent is used or if the reaction is left for too long, a second iodination can occur at another available position on the ring. One publication noted that attempts to brominate the imidazo[1,2-a]pyrazine core led to "inseparable mixtures of dibrominated regioisomers".[3]
Preventative Measures:
| Parameter | Standard Condition | Optimized for Selectivity | Rationale |
| NIS Stoichiometry | 1.05 - 1.1 equivalents | 1.0 equivalents | Minimizes the presence of excess iodinating agent. |
| Reaction Time | 48 hours | Monitored closely by TLC/LC-MS | Stop the reaction as soon as the starting material is consumed. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity by slowing down the rate of the second iodination. |
| Rate of Addition | Added in one portion | Slow, portion-wise addition of NIS | Maintains a low concentration of the iodinating agent throughout the reaction. |
Remediation:
If a di-iodinated product has already formed, purification can be challenging. Reverse-phase HPLC is often the most effective method for separating the mono- and di-iodinated products due to the difference in their polarity.
Question 3: Besides the desired 3-iodo product, I'm seeing a minor isomer. Where else could the iodine be adding, and why?
Answer:
While the C3 position is electronically favored for electrophilic substitution, minor isomers can sometimes be observed. The most likely alternative position for iodination is the C2 position.
Regioselectivity Explained:
Electrophilic attack on the imidazo[1,2-a]pyrazine ring is most favorable at the C3 position because the resulting cationic intermediate (sigma complex) can be stabilized by resonance without disrupting the aromaticity of the pyrazine ring. Attack at C2 would lead to a less stable intermediate.
Caption: Simplified rationale for C3 iodination selectivity.
Minimizing Isomer Formation:
-
Use a Bulky Iodinating Agent: While NIS is standard, in some systems, using a bulkier source of electrophilic iodine could potentially increase the selectivity for the less sterically hindered C3 position.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can enhance the kinetic preference for the formation of the more stable C3-iodinated product.
Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent instead of DMF? A1: Yes, other polar aprotic solvents like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) could be used. However, the solubility of the starting material and the reaction kinetics may vary. It is recommended to perform a small-scale test reaction to evaluate the efficiency in a different solvent system.
Q2: What is the best way to quench the reaction? A2: The reaction can be quenched by adding an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will neutralize any remaining NIS and elemental iodine.
Q3: My purified product is unstable and discolors over time. How should I store it? A3: Iodo-substituted heterocycles can be sensitive to light and air. It is recommended to store the purified this compound as a solid in a dark, airtight container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C).[4]
Q4: Are there alternative iodinating agents I can use? A4: Yes, other electrophilic iodinating reagents can be employed. A common alternative is using molecular iodine (I₂) in the presence of an oxidizing agent like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂).[5] These methods are often considered "greener" as they can have a higher iodine atom economy. However, reaction conditions would need to be re-optimized.
Experimental Protocol: Synthesis of this compound[2]
This protocol is adapted from a known procedure and should be performed by qualified personnel in a controlled laboratory setting.
Materials:
-
8-chloroimidazo[1,2-a]pyrazine
-
N-iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Methanol (MeOH)
Procedure:
-
To a solution of 8-chloroimidazo[1,2-a]pyrazine (1.0 eq) in anhydrous DMF, add N-iodosuccinimide (1.05 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Filter the resulting solid and wash it with deionized water followed by cold methanol.
-
Dry the solid under high vacuum to afford this compound.
References
- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 2. This compound CAS#: 1049677-32-8 [amp.chemicalbook.com]
- 3. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Imidazo[1,2-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and overcome common challenges in the laboratory.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of imidazo[1,2-a]pyrazines, particularly via the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The Lewis or Brønsted acid catalyst may have degraded due to improper storage or handling. | • Use a fresh batch of catalyst. • Ensure anhydrous conditions if the catalyst is moisture-sensitive (e.g., Sc(OTf)₃). • Consider using a different catalyst. Iodine has been shown to be a cost-effective and efficient catalyst for this synthesis.[1][2] |
| 2. Poor Quality Reagents: Impurities in the aminopyrazine, aldehyde, or isocyanide can inhibit the reaction. | • Purify the starting materials before use. Aldehydes are particularly prone to oxidation. • Verify the purity of the isocyanide, as they can have a limited shelf life. | |
| 3. Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, or in some cases, lower temperatures to prevent side reactions. | • If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). • For highly reactive substrates, consider running the reaction at 0 °C or room temperature. Microwave irradiation can also be an effective method to accelerate the reaction.[3] | |
| 4. Inappropriate Solvent: The polarity and protic nature of the solvent can significantly impact the reaction. | • Methanol and ethanol are commonly used and often effective.[4] • For less soluble starting materials, consider using a co-solvent system, such as H₂O and DMSO.[5] • In some cases, solvent-free conditions with microwave irradiation can provide excellent yields.[6] | |
| 5. Presence of Water: Water can hydrolyze the imine intermediate, hindering the cyclization step. | • Use anhydrous solvents and reagents. • Consider adding a dehydrating agent, such as trimethyl orthoformate, to the reaction mixture.[7] | |
| Formation of Multiple Products/Side Reactions | 1. Self-condensation of Aldehyde: This is more common with aliphatic aldehydes. | • Add the aldehyde slowly to the reaction mixture. • Use a higher concentration of the aminopyrazine and isocyanide relative to the aldehyde. |
| 2. Ugi-type Side Products: Formation of linear Ugi adducts can compete with the desired cyclization. | • This can be influenced by the choice of catalyst and solvent. Experiment with different catalytic systems. • Ensure the reaction conditions favor the intramolecular cyclization. | |
| 3. Formation of Regioisomers: With substituted aminopyrazines, reaction at different nitrogen atoms can lead to isomeric products. | • The regioselectivity is often dictated by the electronic and steric properties of the aminopyrazine. • Characterize the product mixture carefully using techniques like 2D NMR to identify the major isomer.[8] | |
| Difficult Purification | 1. Co-elution of Starting Materials/Byproducts: The product may have a similar polarity to unreacted starting materials or side products. | • Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting materials. • For purification by column chromatography, experiment with different solvent systems. A gradient elution may be necessary. Hexane/ethyl acetate is a common eluent system.[9][10][11][12] • Consider converting the product to a salt (e.g., sulfate salt) to facilitate purification by precipitation or extraction.[7] |
| 2. Oily or Gummy Product: The product may not crystallize easily. | • After column chromatography, try triturating the concentrated fractions with a non-polar solvent like hexane or pentane to induce precipitation. • Attempt recrystallization from a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Groebke-Blackburn-Bienaymé (GBB) synthesis of imidazo[1,2-a]pyrazines?
A1: The GBB reaction is a three-component reaction that proceeds through the following key steps[1][13][14]:
-
Imine Formation: The aldehyde and the 2-aminopyrazine condense in the presence of an acid catalyst to form a Schiff base (imine).
-
Nitrile Ylide Formation: The isocyanide adds to the iminium ion.
-
[4+1] Cycloaddition: The endocyclic nitrogen of the pyrazine ring attacks the nitrile carbon in an intramolecular fashion.
-
Aromatization: A final proton transfer step leads to the aromatic imidazo[1,2-a]pyrazine product.
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst can significantly impact the yield and reaction time. Both Lewis acids and Brønsted acids are effective.
-
Lewis Acids: Scandium triflate (Sc(OTf)₃) is a highly effective but can be expensive and moisture-sensitive catalyst.[5] Other options include indium(III) chloride (InCl₃), and iodine.[1][5] Iodine is a particularly attractive option due to its low cost, ready availability, and mild nature.[1][2]
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), trifluoroacetic acid (TFA), and acetic acid (AcOH) are commonly used.[5] Acetic acid has been shown to be an optimal catalyst in some on-DNA GBB reactions.[5]
The optimal catalyst and its loading should be determined empirically for your specific substrates.
Q3: What are the best solvents for this synthesis?
A3: The choice of solvent is critical and often depends on the solubility of your starting materials.
-
Protic Solvents: Methanol and ethanol are the most commonly used solvents and often give good results.[4]
-
Aprotic Solvents: In some cases, solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be beneficial, especially when used as a co-solvent with water for DNA-encoded library synthesis.[5]
-
Green Solvents: Water has been used as a green solvent, sometimes in combination with isopropanol, under microwave irradiation.[3]
Q4: Can I use microwave irradiation to speed up the reaction?
A4: Yes, microwave-assisted synthesis can be a very effective technique to reduce reaction times and improve yields.[3] It is particularly useful for reactions that are sluggish at room temperature.
Q5: How can I purify my imidazo[1,2-a]pyrazine product?
A5: The most common purification method is flash column chromatography on silica gel.[8][9] A typical eluent system is a gradient of ethyl acetate in hexane.[9][10][11][12] If the product is basic, adding a small amount of triethylamine to the eluent can improve the peak shape. Recrystallization from a suitable solvent is also a good method for obtaining highly pure material. For some products, purification can be achieved by forming a salt, which can then be precipitated and isolated.[7]
Key Experimental Protocols
General Procedure for the Synthesis of Imidazo[1,2-a]pyrazines via the GBB Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyrazine (1.0 mmol, 1.0 equiv).
-
Dissolve the 2-aminopyrazine in the chosen solvent (e.g., methanol, 5 mL).
-
Add the aldehyde (1.0 mmol, 1.0 equiv) to the solution.
-
Add the catalyst (e.g., iodine, 10 mol%).
-
Add the isocyanide (1.0 mmol, 1.0 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at the desired temperature (room temperature or heated) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final imidazo[1,2-a]pyrazine.
Purification by Column Chromatography
-
Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed product onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo.
Visualizations
Groebke-Blackburn-Bienaymé Reaction Mechanism
Caption: The reaction mechanism of the Groebke-Blackburn-Bienaymé synthesis.
Troubleshooting Workflow for Low Product Yield
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Stability issues of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine under experimental conditions
Welcome to the dedicated technical support guide for 8-Chloro-3-iodoimidazo[1,2-A]pyrazine. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile heterocyclic building block. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity and success of your experiments.
Quick Reference Stability Profile
For immediate reference, the following table summarizes the key stability characteristics and recommended handling conditions for this compound.
| Parameter | Stability Profile & Recommendations |
| Chemical Formula | C₆H₃ClIN₃ |
| Molecular Weight | 279.47 g/mol |
| CAS Number | 1049677-32-8 |
| Appearance | Off-white to light yellow solid |
| Light Sensitivity | Highly Sensitive. Store in amber vials or cover with aluminum foil.[1] Avoid prolonged exposure to ambient light. |
| Air & Moisture | Highly Sensitive. Prone to degradation in the presence of air and moisture. Handle under an inert atmosphere (Argon or Nitrogen). |
| Thermal Stability | Data not widely available. Avoid high temperatures outside of specific reaction protocols. Anecdotal evidence for related aryl iodides suggests thermal decomposition is possible.[2] |
| pH Sensitivity | Data not widely available. Given the presence of nitrogen atoms, the compound's stability can be affected by strongly acidic or basic conditions. Use of anhydrous, non-protic solvents is recommended where possible. |
| Recommended Storage | 2-8°C, under an inert atmosphere, protected from light. [1] Use of a desiccator or glovebox for long-term storage is advisable. |
Frequently Asked Questions (FAQs)
Q1: What are the first visual signs of degradation of this compound?
A: The primary visual indicator of degradation is a change in color. A pure sample should be an off-white to light yellow solid. The development of a pink, brown, or violet hue often indicates the formation of elemental iodine (I₂) due to the cleavage of the C-I bond.[3] This is a strong indicator that the material's purity has been compromised. You may also observe the material becoming "tarry" or insoluble in common organic solvents if significant decomposition has occurred.[2]
Q2: I left my vial on the bench for a few hours. Is it still usable?
A: This depends on the laboratory environment. The compound is sensitive to both light and air.[1] Exposure to direct sunlight or bright fluorescent lighting can initiate photochemical decomposition.[3][4] Similarly, exposure to ambient air introduces moisture and oxygen, which can lead to degradation. For best results and to ensure reproducibility, it is strongly recommended to handle the compound exclusively under an inert atmosphere and with minimal light exposure. If accidental exposure occurs, the material should be re-analyzed for purity (e.g., by LC-MS or ¹H NMR) before use in a critical reaction step.
Q3: Which solvents are best for storing this compound in solution?
A: For short-term storage of solutions, anhydrous, degassed aprotic solvents such as dioxane, THF, or DMF are generally suitable. However, long-term storage in solution is not recommended due to the increased risk of degradation. If a solution must be prepared, it should be done immediately before use under an inert atmosphere. Avoid protic solvents like methanol or ethanol for storage, as they can potentially participate in degradation pathways, especially in the presence of trace acids or bases.
Q4: The Safety Data Sheet (SDS) for this compound has many "no data available" entries. Why is that?
A: this compound is a specialized research chemical.[5] Comprehensive toxicological and stability data that is common for large-scale industrial chemicals is often not generated for such compounds. The absence of data does not imply the absence of hazard. It is prudent to treat the compound with care, assuming it is potentially hazardous upon inhalation, ingestion, or skin contact, and that it has uncharacterized reactivity.
Troubleshooting Experimental Failures
This section addresses common problems encountered when using this compound in synthetic protocols, particularly in palladium-catalyzed cross-coupling reactions.
Problem 1: Low or No Yield in Suzuki or Sonogashira Cross-Coupling Reactions
Low or no yield is the most frequent issue and can be traced back to several root causes related to the compound's stability and the reaction conditions.
References
- 1. 1049677-32-8|this compound|BLD Pharm [bldpharm.com]
- 2. reddit.com [reddit.com]
- 3. 421. The photochemical decomposition of diphenyliodonium iodide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. 421. The photochemical decomposition of diphenyliodonium iodide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. echemi.com [echemi.com]
Technical Support Center: Overcoming Solubility Challenges with 8-Chloro-3-iodoimidazo[1,2-A]pyrazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling 8-Chloro-3-iodoimidazo[1,2-A]pyrazine. We understand that promising compounds can present significant experimental challenges. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to overcome the poor aqueous solubility of this compound, ensuring the reliability and accuracy of your assay results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've just received my vial of this compound. Why is it so difficult to dissolve in my aqueous assay buffer?
Answer: The solubility challenge you're facing is intrinsic to the physicochemical properties of this compound. The molecule is a solid organic compound with a molecular weight of 279.47 g/mol [1]. Its structure, featuring a heterocyclic imidazo[1,2-a]pyrazine core with chloro- and iodo- substitutions, results in a relatively non-polar and lipophilic molecule. This is quantitatively suggested by a predicted XlogP value of 2.3, which indicates a preference for lipid-like environments over aqueous ones[2].
Such compounds are often described as "brick-dust" molecules; their strong crystal lattice energy and hydrophobicity make them inherently resistant to dissolving in polar solvents like water or standard phosphate-buffered saline (PBS)[3]. The available Safety Data Sheets (SDS) often lack specific solubility data, listing it as "no data available," which underscores the challenge researchers face[4].
Q2: What is the best solvent for preparing a high-concentration stock solution?
Answer: For compounds like this, the industry-standard approach is to use a strong, polar aprotic solvent. We strongly recommend Dimethyl Sulfoxide (DMSO) .[5]
Why DMSO? DMSO is an excellent solvent for a wide range of organic compounds, including both polar and nonpolar molecules[6]. It can effectively break down the crystal lattice of this compound to create a high-concentration stock solution (e.g., 10-20 mM). While other solvents like ethanol or N,N-Dimethylformamide (DMF) can be used, DMSO typically offers the highest solubilizing power for this class of molecules. For related imidazo[1,2-a]pyrazine structures, DMSO is the solvent of choice[7].
For a detailed, step-by-step guide, please refer to Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO .
Q3: My 10 mM stock solution in 100% DMSO is perfectly clear, but a precipitate forms the moment I dilute it into my aqueous assay buffer. What is happening?
Answer: This is the most common and critical issue encountered with poorly soluble compounds. A clear stock solution in a strong organic solvent like DMSO does not guarantee solubility in an aqueous medium[8].
This phenomenon is best explained by the difference between kinetic and thermodynamic solubility [9][10].
-
In 100% DMSO: Your compound is well below its thermodynamic solubility limit.
-
Upon Dilution: When you introduce a small volume of the DMSO stock into a large volume of aqueous buffer, the solvent environment changes dramatically and abruptly. The compound is suddenly in a solvent (water) where its thermodynamic solubility is exceedingly low. It becomes highly supersaturated, and because it cannot remain stably dissolved, it rapidly precipitates out of solution[8][9]. This measurement of precipitation upon dilution is known as kinetic solubility[10][11][12].
Immediate Troubleshooting Steps:
-
Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should be kept to a minimum. A widely accepted upper limit is 0.5-1.0%, but for cell-based assays, it is crucial to stay below 0.5% or even 0.1% to avoid solvent-induced cytotoxicity or other off-target effects[8][13][14][15][16]. Always include a vehicle control (buffer + same final % of DMSO without your compound) in your experiments.
-
Modify Your Dilution Scheme: Do not perform serial dilutions in aqueous buffer. Instead, prepare intermediate dilutions in 100% DMSO. Then, in the final step, add a small, precise volume of the appropriate DMSO stock directly to the final assay volume, ensuring rapid and thorough mixing. This minimizes the compound's exposure to unfavorable intermediate solvent conditions[5].
-
Reduce the Final Compound Concentration: You may be exceeding the compound's maximum aqueous solubility limit. The first step is to determine this limit experimentally. Refer to Protocol 2: Kinetic Solubility Assessment to find the maximum soluble concentration in your specific assay buffer.
Q4: How can I apply more advanced methods if simple dilution strategies are insufficient?
Answer: If you continue to observe precipitation even after optimizing your dilution protocol and working concentration, several formulation strategies can be employed.
-
Co-solvents: The principle of co-solvency involves using a water-miscible solvent to increase the solubility of a poorly soluble drug[17][18]. By adding a small percentage of a co-solvent to your final assay buffer, you can make it more "hospitable" to your compound.
-
Recommended Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), or Ethanol.[19][20]
-
Application: Prepare your assay buffer containing 1-5% of the co-solvent before adding your compound stock. Note that co-solvents can also affect biological systems, so appropriate vehicle controls are essential.
-
-
pH Adjustment: The imidazo[1,2-a]pyrazine core contains basic nitrogen atoms, meaning the compound is likely a weak base with a predicted pKa around 1.5. Its solubility will therefore be pH-dependent[21].
-
Application: Lowering the pH of your assay buffer (e.g., to pH 6.0 or 6.5) will increase the protonation of the compound, making it more polar and potentially increasing its aqueous solubility. This is only feasible if your assay system (e.g., enzyme, cells) is tolerant of the pH change.
-
-
Use of Excipients (Advanced): For very challenging compounds, formulation with solubilizing excipients can be considered.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their apparent solubility in water[6][22].
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate the compound, but this is less common for in vitro assays and can interfere with biological targets[5][23].
-
Q5: How can I be certain my compound is truly dissolved and not just a fine, invisible suspension?
Answer: Visual inspection is the first step, but it is often not sensitive enough to detect fine precipitates or amorphous aggregates, which can lead to erroneous and irreproducible assay results[5].
Verification Methods:
-
Centrifugation: Prepare your final dilution in the assay buffer. Centrifuge the solution at high speed (e.g., >14,000 x g) for 15-20 minutes. Carefully collect the supernatant and measure the compound concentration via HPLC-UV or LC-MS/MS. A significant drop in concentration compared to the nominal concentration indicates that the compound has precipitated.
-
Light Scattering / Turbidimetry: The most direct way to measure precipitation is by detecting light scattering. A nephelometer or a plate reader capable of measuring turbidity can quantitatively assess the level of precipitation across a range of concentrations[21]. This is the basis of the kinetic solubility assay described in Protocol 2 .
Data Presentation & Summary
The choice of solvent is critical for both creating a stable stock and ensuring compatibility with the final assay.
| Solvent | Type | Recommended Max Stock Conc. | Recommended Max Final Assay Conc. | Key Considerations |
| DMSO | Polar Aprotic | 10-20 mM | < 0.5% (Cell-based) < 1.0% (Biochemical) | Gold standard for initial solubilization. Potential for cytotoxicity or assay interference at higher concentrations[13][14][15][24]. |
| Ethanol | Polar Protic | 5-10 mM | < 1.0% | Less effective solubilizer than DMSO for many compounds. Can affect protein stability. |
| PEG 400 | Co-solvent | N/A (Used in buffer) | 1-5% | Can improve solubility in the final buffer but may increase viscosity. Requires a specific vehicle control[19]. |
| Propylene Glycol | Co-solvent | N/A (Used in buffer) | 1-5% | Similar to PEG 400; commonly used in formulations. Requires a specific vehicle control[19]. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol outlines the best practices for preparing an accurate and stable stock solution, which is the foundation of reliable experiments.[25][26][27]
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO (e.g., ≥99.9%)
-
Analytical balance
-
Class A volumetric flask or appropriate vial
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of the compound required. The formula is: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example for 1 mL of a 10 mM stock (MW = 279.47): Mass = 0.010 mol/L * 0.001 L * 279.47 g/mol * 1000 = 2.795 mg
-
-
Weighing: Accurately weigh the calculated mass of the compound onto a weigh boat. Record the exact mass.
-
Dissolution: Quantitatively transfer the weighed solid into your volumetric flask or vial. Add approximately 80% of the final required volume of DMSO.
-
Solubilization: Cap the vial securely and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Visually inspect against a light source to ensure no solid particles remain.
-
Final Volume: Once fully dissolved, add DMSO to reach the final target volume.
-
Mixing & Storage: Cap the vial and invert it 15-20 times to ensure homogeneity. For long-term storage, aliquot the stock into single-use, light-blocking vials to avoid repeated freeze-thaw cycles[27]. Store at -20°C or -80°C as recommended for the compound.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date[28].
Protocol 2: Kinetic Solubility Assessment via Turbidimetry
This protocol allows you to determine the maximum soluble concentration of your compound in your specific assay buffer by measuring precipitation-induced light scattering (turbidity).[8][21]
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
Assay buffer of interest
-
96-well clear-bottom microplate
-
Plate reader with nephelometry or turbidity reading capabilities (e.g., at 620 nm)
-
Multichannel pipette
Procedure:
-
Prepare Compound Plate (in DMSO):
-
In a 96-well plate (the "DMSO plate"), create a 2-fold serial dilution of your 10 mM stock in 100% DMSO. A typical range would be from 10 mM down to ~20 µM across 10-12 wells. This results in a 200 µM to ~0.4 µM final concentration range after the 1:50 dilution in step 3.
-
-
Prepare Assay Plate (in Buffer):
-
Add 196 µL of your assay buffer to the wells of a new, clear-bottom 96-well plate. Include wells for a buffer-only blank and a vehicle control.
-
-
Initiate Precipitation:
-
Using a multichannel pipette, transfer 4 µL from the DMSO plate into the corresponding wells of the assay plate containing the buffer. This creates a 1:50 dilution and a final DMSO concentration of 2%.
-
Immediately mix the plate on an orbital shaker for 60 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light. This allows time for precipitation to equilibrate.
-
-
Measurement:
-
Read the absorbance (turbidity) of the plate at a wavelength where the compound does not absorb (e.g., 620 nm) or using a dedicated nephelometer.
-
-
Data Analysis:
-
Subtract the blank (buffer only) reading from all wells. Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal begins to rise sharply above the baseline (vehicle control) is the kinetic solubility limit.
-
Visualized Workflows & Diagrams
To further clarify the decision-making process, we have developed the following diagrams.
Caption: Troubleshooting workflow for compound precipitation.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - this compound (C6H3ClIN3) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 15. researchgate.net [researchgate.net]
- 16. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wisdomlib.org [wisdomlib.org]
- 18. wjbphs.com [wjbphs.com]
- 19. bepls.com [bepls.com]
- 20. ijmsdr.org [ijmsdr.org]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. quora.com [quora.com]
- 25. fastercapital.com [fastercapital.com]
- 26. info.gbiosciences.com [info.gbiosciences.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. bitesizebio.com [bitesizebio.com]
Refinement of analytical methods for 8-Chloro-3-iodoimidazo[1,2-A]pyrazine
An in-depth guide to navigating the analytical challenges of a unique heterocyclic compound.
Welcome to the dedicated support resource for the analytical refinement of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This guide is structured to anticipate the nuanced challenges you may face when working with this specific halogenated heterocyclic molecule.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the handling, properties, and initial analytical approach for this compound.
Q1: What are the key physicochemical properties of this compound that I should be aware of before starting my analysis?
A1: Understanding the molecule's structure is paramount. It is a solid, heterocyclic aromatic compound with a molecular weight of approximately 279.47 g/mol .[1][2] The presence of a pyrazine ring system, two different halogen atoms (chlorine and iodine), and multiple nitrogen atoms dictates its analytical behavior.[3] Key properties are summarized below:
| Property | Value / Observation | Analytical Implication |
| Molecular Formula | C₆H₃ClIN₃ | Guides mass spectrometry interpretation.[1] |
| Molecular Weight | 279.47 g/mol | Essential for preparing standard solutions and for MS identification.[2] |
| Physical Form | Solid | Requires dissolution in an appropriate solvent for analysis.[1] |
| Polarity | Moderately Polar | The imidazo[1,2-a]pyrazine core is polar. This suggests good solubility in polar organic solvents and suitability for reversed-phase HPLC.[4] |
| Stability | Limited Data Available | While specific stability data is scarce, it is recommended to store the compound in a dry, cool, dark place under an inert atmosphere to prevent potential degradation.[5][6] |
Q2: Which analytical technique is most suitable for the routine quantification of this compound?
A2: For routine quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust choice. The aromatic nature of the imidazopyrazine ring system ensures strong UV absorbance.[7] For more complex matrices or for identification purposes, Liquid Chromatography-Mass Spectrometry (LC-MS) is superior. Gas Chromatography (GC) could be an option, but its higher inlet temperatures may pose a risk of thermal degradation for this specific molecule.
Q3: What are the recommended storage and handling conditions for this compound to ensure analytical accuracy?
A3: To maintain the integrity of your analytical standards and samples, adhere to the following:
-
Storage: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.[5]
-
Solution Preparation: Prepare stock solutions fresh and store them under the same refrigerated and dark conditions. For extended storage, consider freezing aliquots. Due to the limited stability data, it is advisable to perform a stability study on your solutions if they will be used over a long period.[6]
-
Handling: Handle in a well-ventilated area.[6]
Part 2: Troubleshooting Guide for High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for analyzing compounds like this compound. This section tackles common issues in a Q&A format.
Q4: My peak for this compound is showing significant tailing. What is the cause and how can I fix it?
A4: Peak tailing is a common issue, especially with nitrogen-containing heterocyclic compounds.[4][8] It is often caused by secondary interactions between the basic nitrogen atoms in your analyte and residual acidic silanol groups on the surface of the silica-based C18 column.
Troubleshooting Workflow:
Caption: Troubleshooting logic for HPLC peak tailing.
Causality Explained:
-
Silanol Interactions: At neutral pH, residual silanols on the column packing can be ionized (Si-O⁻) and interact strongly with the protonated basic nitrogens of your molecule, causing tailing. By lowering the mobile phase pH (e.g., to 3.0 with formic acid), you suppress the ionization of the silanols, minimizing these secondary interactions.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.[8] Dilute your sample and reinject to see if the peak shape improves.
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites. If the above steps fail, consider replacing the column.[9]
Q5: I am observing baseline noise or drift during my analysis. What are the likely causes?
A5: An unstable baseline can compromise the accuracy of your integration and quantification. The causes can be chemical or instrumental.[10][11]
-
Chemical Causes & Solutions:
-
Poor Solvent Quality: Always use HPLC-grade or higher solvents. Impurities can create noise.[10]
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing sharp spikes or general noise. Degas your mobile phase thoroughly using sonication, vacuum filtration, or an inline degasser.[10]
-
Mobile Phase Imprecision: If running a gradient, ensure your solvents are mixed accurately. Inconsistent composition can cause baseline drift.[10]
-
-
Instrumental Causes & Solutions:
-
Pump Pulsations: Worn pump seals or faulty check valves can cause rhythmic baseline fluctuations.[11]
-
Detector Lamp Failure: An aging UV detector lamp can lead to increased noise and drift. Check the lamp's energy output.
-
Temperature Fluctuations: Ensure a stable column temperature by using a column oven. Fluctuations in ambient temperature can cause the baseline to wander.[10]
-
Part 3: Troubleshooting Guide for Mass Spectrometry (MS)
MS is critical for confirming the identity of this compound and detecting it at low levels.
Q6: What is the expected fragmentation pattern for this compound in EI-MS (as in GC-MS)?
A6: The fragmentation will be dictated by the stability of the aromatic core and the relative strengths of the C-I and C-Cl bonds.
-
Molecular Ion (M⁺): You should observe a molecular ion peak at m/z 278 and 280. The key diagnostic feature will be the isotopic pattern of chlorine. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[12] Therefore, you will see a peak at m/z 278 (for the ³⁵Cl version) and a smaller peak at m/z 280 (for the ³⁷Cl version) with about one-third the intensity. Iodine is monoisotopic (¹²⁷I), so it does not contribute to an M+2 peak.[12][13]
-
Primary Fragmentation: The Carbon-Iodine bond is significantly weaker than the Carbon-Chlorine bond. Therefore, the most prominent initial fragmentation will be the loss of the iodine radical.[12][14]
-
[M-I]⁺: Expect a major fragment at m/z 151 (278 - 127) and m/z 153 (280 - 127). This fragment, corresponding to the 8-chloroimidazo[1,2-a]pyrazine cation, will also exhibit the characteristic 3:1 chlorine isotope pattern.[15]
-
-
Other Fragments: Further fragmentation of the [M-I]⁺ ion could involve the loss of HCN or cleavage of the pyrazine ring, but these will likely be less intense. A small peak at m/z 127 corresponding to the iodine cation [I]⁺ might also be visible.[13]
Q7: I am not getting a good signal in ESI-MS (as in LC-MS). How can I improve ionization?
A7: Electrospray Ionization (ESI) efficiency is highly dependent on the analyte's ability to form ions in solution. For this compound, the presence of basic nitrogen atoms makes it an excellent candidate for positive ion mode ESI.
-
Optimize Mobile Phase: The most effective way to enhance the signal is to add an acid modifier to your mobile phase. Adding 0.1% formic acid to both the aqueous and organic mobile phase components will help protonate the nitrogen atoms on the imidazopyrazine ring, promoting the formation of the [M+H]⁺ ion (expected at m/z 279.9 and 281.9).[4]
-
Check Source Parameters: Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. These settings are instrument-specific but crucial for efficient desolvation and ionization.
-
Consider Adduct Formation: In some cases, you might see sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, especially if there is contamination from glassware or solvents.[3] While the [M+H]⁺ ion is preferable for quantification, identifying adducts can still confirm the molecular weight.
Part 4: Recommended Starting Protocols
These protocols are intended as robust starting points for your method development and require internal validation for your specific application.
Protocol 1: HPLC-UV Method for Quantification
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 2.6 µm | Standard for reversed-phase separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to improve peak shape.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better peak shape than methanol for N-heterocycles.[4] |
| Gradient | 10% B to 90% B over 10 minutes | A generic gradient to elute the compound and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Improves reproducibility by controlling viscosity and retention time.[10] |
| Injection Vol. | 2 µL | Small volume to prevent column overload. |
| UV Wavelength | ~254 nm or 280 nm (TBD by scan) | Aromatic systems have strong absorbance in this range. A UV scan of a standard is required for optimization. |
Protocol 2: GC-MS Method for Identification
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm) | A low-polarity, general-purpose column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas. |
| Inlet Temp. | 250 °C | Hot enough to ensure volatilization without causing degradation (must be verified). |
| Injection Mode | Splitless (for trace analysis) | Maximizes transfer of analyte to the column. |
| Oven Program | 50°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | A standard program to separate the analyte from solvent and potential impurities. |
| MS Source Temp. | 230 °C | Standard for EI sources. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy for reproducible fragmentation and library matching. |
| Scan Range | m/z 40 - 400 | Covers the molecular ion and expected fragments. |
Method Selection Workflow:
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. PubChemLite - this compound (C6H3ClIN3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. 1049677-32-8|this compound|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. youtube.com [youtube.com]
- 12. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 13. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. scribd.com [scribd.com]
- 15. 8-Chloroimidazo[1,2-a]pyrazine | C6H4ClN3 | CID 10261286 - PubChem [pubchem.ncbi.nlm.nih.gov]
Handling and storage recommendations for 8-Chloro-3-iodoimidazo[1,2-A]pyrazine
Welcome to the technical support guide for 8-Chloro-3-iodoimidazo[1,2-A]pyrazine. This document provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and effective use of this versatile chemical intermediate. Our goal is to equip you with the knowledge to anticipate challenges and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs): General Handling and Storage
This section addresses the most common questions regarding the proper care and management of this compound in a laboratory setting.
Q1: What are the immediate safety precautions I should take when handling this compound?
A1: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] It is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] Avoid inhalation of dust and prevent contact with skin and eyes.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Q2: How should I store unopened and opened containers of this compound?
A2: Proper storage is critical to maintain the integrity of the compound. Store the container tightly sealed in a dry, cool, and well-ventilated place.[1] For long-term stability, refrigeration at 2-8°C is recommended.[2][3] The compound is also noted to be light-sensitive, so storage in a dark place or an amber vial is advisable.[2] To prevent degradation from atmospheric moisture and oxygen, storing under an inert atmosphere, such as argon, is best practice.[2]
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C[2][3] | To minimize degradation over time. |
| Atmosphere | Inert gas (e.g., Argon)[2] | To prevent reaction with atmospheric oxygen and moisture. |
| Light | Protected from light (dark place/amber vial)[2] | The compound is light-sensitive and can decompose upon exposure. |
| Container | Tightly sealed original container[1] | To prevent contamination and exposure to air and moisture. |
Q3: What are the known incompatibilities for this compound?
A3: While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases. As a halogenated heterocyclic compound, it may react under certain conditions. Store it away from foodstuff containers.
Frequently Asked Questions (FAQs): In Experimental Use
This section provides insights into the behavior of this compound in common experimental settings.
Q1: What solvents are suitable for dissolving this compound?
A1: While specific solubility data is not extensively published, imidazo[1,2-a]pyrazine cores are typically soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM). For reaction purposes, solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are often employed, particularly in cross-coupling reactions. It is sparingly soluble in water.[4] Always perform a small-scale solubility test before proceeding with a large-scale reaction.
Q2: How stable is this compound in solution?
A2: Solutions of this compound should ideally be prepared fresh for each experiment. Over time, especially in the presence of light and air, degradation can occur. If you must store a solution, do so at a low temperature (e.g., -20°C) under an inert atmosphere and protected from light. Monitor for any color change, which may indicate decomposition.
Q3: Which of the two halogen atoms is more reactive in cross-coupling reactions?
A3: The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the carbon-chlorine bond. Therefore, the iodine at the 3-position is the primary site of reactivity in Suzuki-Miyaura, Sonogashira, and other similar cross-coupling reactions.[5] This chemoselectivity allows for sequential functionalization of the imidazo[1,2-a]pyrazine core.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a common application for this compound. This section provides a general protocol and troubleshooting advice for this reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DME) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Common Suzuki-Miyaura Coupling Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh bottle of palladium catalyst. Consider using a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).[6] |
| Poorly degassed solvents/reagents | Ensure all solvents are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[7] | |
| Inappropriate base or solvent | The choice of base and solvent is critical. For challenging couplings, a stronger base like Cs₂CO₃ or K₃PO₄ may be necessary.[8] Screen different solvent systems. | |
| Deactivated boronic acid | Boronic acids can degrade over time. Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[8] | |
| Formation of Byproducts | Homocoupling of boronic acid | This is often caused by the presence of oxygen.[6] Ensure rigorous exclusion of air. Lowering the reaction temperature may also help. |
| Protodeboronation (loss of boronic acid group) | This can be caused by excess water or acidic impurities.[6] Use anhydrous solvents and ensure the base is not hygroscopic. | |
| Dehalogenation of starting material | The starting material is reduced instead of coupled. This can be promoted by certain phosphine ligands or impurities. Try a different ligand or re-purify the starting material. | |
| Inconsistent Results | Variable quality of reagents | Use reagents from a reliable source and of consistent purity. The quality of the boronic acid is a common culprit for irreproducibility.[7] |
| Inconsistent degassing or inert atmosphere | Standardize the degassing procedure and ensure a leak-free reaction setup. |
Visualization of the Suzuki-Miyaura Catalytic Cycle
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 8-Chloro-3-iodoimidazo[1,2-A]pyrazine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 8-chloro-3-iodoimidazo[1,2-a]pyrazine. This document provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to facilitate successful cross-coupling reactions with this versatile heterocyclic scaffold. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental design and optimization.
Core Principle: Chemoselective Reactivity
The key to successfully functionalizing this compound lies in understanding the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond at the 3-position is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond at the 8-position. This reactivity difference is a well-established principle in cross-coupling chemistry, generally following the trend: C–I > C–Br > C–OTf > C–Cl.
This inherent chemoselectivity allows for a sequential functionalization strategy. Milder reaction conditions can be employed to selectively target the C-3 iodo position while leaving the C-8 chloro position intact for subsequent, more forcing, cross-coupling reactions.
Frequently Asked Questions (FAQs) & Initial Catalyst Selection
This section addresses common initial questions regarding catalyst and condition selection for targeting the C-3 iodo position.
Q1: I want to perform a Suzuki-Miyaura coupling at the C-3 position. What is a reliable starting catalyst system?
A1: For Suzuki-Miyaura coupling at the relatively reactive C-I bond, a classic and often effective catalyst system is Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)). This Pd(0) source is highly active and generally provides good yields for C-I couplings on heteroaromatic systems.
-
Rationale: The Pd(PPh₃)₄ catalyst directly provides the active Pd(0) species required for oxidative addition, bypassing the need for an in-situ reduction step. Triphenylphosphine is a versatile ligand suitable for this type of coupling. Studies on the closely related 3-iodoimidazo[1,2-a]pyridine scaffold have shown this catalyst to be highly effective.[1]
A robust set of starting conditions is summarized in the table below.
Q2: I am planning a Buchwald-Hartwig amination at the C-3 position. Which ligand should I choose?
A2: For C-N bond formation, particularly with aryl iodides, ligands that promote facile reductive elimination are key. A highly reliable choice is a biaryl phosphine ligand such as Xantphos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.
-
Rationale: Xantphos is a wide bite-angle diphosphine ligand that stabilizes the palladium center, prevents the formation of unreactive bridged dimers (a common issue with aryl iodides), and promotes the crucial C-N reductive elimination step.[2][3] Strong, non-nucleophilic bases like NaOtBu or Cs₂CO₃ are typically required to deprotonate the amine coupling partner.[4]
Q3: What catalyst system is recommended for a Sonogashira coupling with a terminal alkyne at the C-3 position?
A3: The standard Sonogashira conditions, employing a palladium catalyst like Pd(PPh₃)₂Cl₂ in conjunction with a copper(I) co-catalyst such as CuI , are an excellent starting point.
-
Rationale: This dual-catalyst system operates through two interconnected catalytic cycles.[5] The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step.[6] An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is typically used both as a base and as a solvent.
Table 1: Recommended Starting Conditions for Selective C-3 Coupling
| Coupling Type | Palladium Source (mol%) | Ligand (mol%) | Co-Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5%) | - | - | Na₂CO₃ or K₃PO₄ (2-3) | Dioxane/H₂O or DME/H₂O | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | Xantphos (2-4%) | - | NaOtBu or Cs₂CO₃ (1.5-2) | Toluene or Dioxane | 90-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (1-3%) | - | CuI (2-5%) | TEA or DIPEA (2-5) | THF or DMF | 25-60 |
Troubleshooting Guide for C-3 Cross-Coupling Reactions
Even with optimized starting conditions, challenges can arise. This section provides a structured approach to troubleshooting common issues.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction is stalled, and I am recovering mostly my this compound starting material. What should I check first?
A: Low conversion is often linked to an inactive catalyst. The nitrogen atoms in the imidazo[1,2-a]pyrazine core can act as Lewis bases and coordinate to the palladium center, leading to catalyst poisoning or deactivation.
-
Primary Action - Degassing & Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. The active Pd(0) species is highly sensitive to oxidation. Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or via several freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Secondary Action - Catalyst & Ligand Choice:
-
Switch to a Pre-catalyst: Instead of generating Pd(0) in situ from Pd(II) sources like Pd(OAc)₂, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., a Buchwald G3 pre-catalyst) which can form the active catalytic species more efficiently.
-
Increase Ligand Bulk: For Suzuki and Buchwald-Hartwig reactions, switching to a bulkier, more electron-rich biaryl phosphine ligand (e.g., XPhos , SPhos ) can be highly effective. These ligands form more stable and active catalytic complexes that are less prone to deactivation by the N-heterocycle.[7][8] They also accelerate the rate-limiting oxidative addition step, especially for more challenging substrates.
-
-
Tertiary Action - Check Reagent Quality:
-
Boronic Acids (Suzuki): Boronic acids can dehydrate to form unreactive boroxines upon prolonged storage. Use fresh, high-quality boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).
-
Bases: Ensure your base is anhydrous, particularly when using solvents like THF or Dioxane. For bases like K₃PO₄, which can be hygroscopic, it is good practice to flame-dry the flask containing the base under vacuum before adding other reagents.
-
Workflow: Troubleshooting Low Conversion
Issue 2: Formation of Side Products
Q: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I suppress this?
A: Homocoupling is often promoted by the presence of oxygen.
-
Solution: Improve your degassing procedure and ensure a strict inert atmosphere. Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling. Using a direct Pd(0) source like Pd(PPh₃)₄ may also reduce homocoupling compared to in situ reduction of Pd(II) salts.
Q: My main side product is 8-chloroimidazo[1,2-a]pyrazine (hydrodehalogenation). What causes this and how can I fix it?
A: Hydrodehalogenation is the replacement of the iodine atom with a hydrogen. This can be caused by trace amounts of water or other proton sources in the reaction mixture, especially when using strong bases.
-
Solution:
-
Dry Solvents and Reagents: Ensure all solvents and reagents are scrupulously dry. Use freshly distilled solvents or commercially available anhydrous solvents.
-
Base Selection: The choice of base can influence this side reaction. For Buchwald-Hartwig aminations, if NaOtBu is causing issues, switching to a weaker base like K₃PO₄ or Cs₂CO₃ might be beneficial, although this may require a higher reaction temperature or a more active catalyst system.[4]
-
Amine Quality (Buchwald-Hartwig): Use high-purity amines, as impurities can sometimes act as hydrogen donors.
-
Q: I am seeing a small amount of product coupled at the C-8 position. How can I improve selectivity for the C-3 position?
A: While the C-I bond is much more reactive, some highly active catalyst systems, especially at elevated temperatures, might begin to activate the C-Cl bond.
-
Solution:
-
Lower the Temperature: This is the most straightforward approach. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate at the C-3 position (e.g., start at 60-70 °C for Suzuki).
-
Choose a "Softer" Ligand: For Suzuki reactions, a less electron-rich and bulky ligand like PPh₃ is less likely to activate the C-Cl bond compared to highly active Buchwald-type ligands. If you are using a very active catalyst to overcome other issues, you may be inadvertently promoting C-Cl activation. Stick with Pd(PPh₃)₄ or a similar system if selectivity is a problem.
-
Catalytic Cycle and Points of Failure
Advanced Topic: Sequential Coupling at the C-8 Chlorine
Once the C-3 position has been successfully functionalized, the remaining C-8 chloro group can be targeted for a second cross-coupling reaction. This requires significantly more forcing conditions due to the strength and lower reactivity of the C-Cl bond.
Q: I have successfully made my 3-substituted-8-chloroimidazo[1,2-a]pyrazine. How do I now couple at the C-8 position?
A: Activating a C-Cl bond, especially on an electron-deficient heterocycle, requires a highly active catalyst system.
-
Recommended Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a highly electron-rich and sterically hindered biaryl phosphine ligand is essential. Second-generation Buchwald ligands such as XPhos , SPhos , or RuPhos are excellent choices.
-
Base and Solvent: A strong base is typically required. For Suzuki reactions, K₃PO₄ is often effective. For Buchwald-Hartwig aminations, a strong alkoxide base like NaOtBu or LiHMDS is generally necessary.[9] High-boiling point solvents like toluene, xylene, or t-amyl alcohol are often used to allow for the higher temperatures required (typically >100 °C).
Table 2: General Conditions for C-8 Chloro Coupling
| Coupling Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) | XPhos or SPhos (4-10%) | K₃PO₄ (3) | Toluene or Dioxane | 100-120 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2-4%) | RuPhos or XPhos (4-8%) | NaOtBu (2) | Toluene or t-AmOH | 100-120 |
Troubleshooting C-8 Coupling: The primary challenge is typically a lack of reactivity. If the reaction fails, increasing the catalyst and ligand loading, screening different bulky ligands, and ensuring strictly anhydrous and anaerobic conditions are the first steps. For particularly stubborn couplings, switching to a different cross-coupling reaction (e.g., a Negishi or Stille coupling) may be necessary, although this introduces different challenges regarding substrate preparation and reagent toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Strategies to Avoid Decomposition of Imidazo[1,2-a]pyrazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrazine compounds. This guide is designed to provide you with in-depth technical and practical advice to anticipate, identify, and mitigate the decomposition of this important class of molecules. As a Senior Application Scientist, I have structured this guide to move beyond simple protocols and provide the causal reasoning behind experimental choices, ensuring the scientific integrity of your work.
I. Understanding the Instability of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine scaffold is a nitrogen-rich heterocyclic system. While this arrangement is key to its diverse biological activities, it also introduces potential instabilities.[1] The electron-donating and withdrawing properties of substituents on the ring system can further influence its susceptibility to degradation. A proactive approach to understanding these liabilities is crucial for successful drug development.
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the handling and analysis of imidazo[1,2-a]pyrazine compounds.
Issue 1: Rapid Discoloration of the Compound in Solution
-
Observation: Your freshly prepared solution of an imidazo[1,2-a]pyrazine derivative rapidly turns yellow or brown, even at room temperature.
-
Probable Cause: This is often a hallmark of oxidative degradation. The electron-rich nature of the imidazo[1,2-a]pyrazine ring system can make it susceptible to oxidation by atmospheric oxygen, particularly when dissolved in solvents that can support radical processes. Some derivatives have been intentionally designed for their antioxidant (i.e., easily oxidized) properties.
-
Immediate Action:
-
Inert Atmosphere: Immediately degas your solvent (e.g., by sparging with nitrogen or argon for 15-30 minutes) before dissolving your compound. Prepare and store the solution under an inert atmosphere.
-
Light Exclusion: Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Light can catalyze oxidative processes.
-
-
Long-Term Strategy:
-
Antioxidant Spiking: For formulation development, consider the inclusion of antioxidants. A preliminary screen could involve dissolving your compound in a degassed solvent and dividing it into aliquots. Spike these with common antioxidants (e.g., ascorbic acid, butylated hydroxytoluene (BHT)) and compare the rate of discoloration against a control.
-
Solvent Selection: Evaluate a panel of degassed solvents. Protic solvents may sometimes facilitate oxidative pathways more than aprotic solvents.
-
Issue 2: Appearance of New Peaks in HPLC Analysis During a Stability Study
-
Observation: In your stability-indicating HPLC method, you observe the emergence of new peaks, and a corresponding decrease in the main compound's peak area over time.
-
Probable Cause: This indicates degradation. The identity of the degradants will depend on the stress conditions (pH, temperature, light, etc.). Forced degradation studies are essential to intentionally produce these degradants for identification and to validate your analytical method's ability to resolve them.[2][3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for new HPLC peaks.
-
Causality-Driven Next Steps:
-
No Mass Balance: If the loss of your parent compound does not correlate with the appearance of new peaks, it suggests that your analytical method is not truly "stability-indicating." Your degradants might be invisible to the detector at the chosen wavelength, or they may have crashed out of solution.
-
Forced Degradation: A systematic forced degradation study is the definitive way to understand these new peaks. By exposing your compound to specific stress conditions, you can correlate the appearance of certain peaks with specific degradation pathways (e.g., acid hydrolysis vs. oxidation).
-
Issue 3: Inconsistent Results in Acidic or Basic Media
-
Observation: The compound shows rapid degradation in acidic or basic solutions, sometimes leading to a complete loss of the parent peak.
-
Probable Cause: The imidazo[1,2-a]pyrazine core is susceptible to hydrolysis. The imidazole ring, in particular, can be vulnerable to cleavage under harsh pH conditions. The specific site of cleavage can be influenced by the substituents on the ring.
-
Experimental Approach:
-
pH Profiling: Conduct a systematic study across a range of pH values (e.g., pH 2, 4, 7, 9, 12) at a controlled temperature. This will help identify the pH range of maximum stability.
-
Buffer Selection: The choice of buffer can be critical. Phosphate buffers are generally a good starting point, but be aware that some buffer components can catalyze degradation.
-
Structural Considerations: Electron-withdrawing groups on the pyrazine ring may increase susceptibility to nucleophilic attack under basic conditions, while electron-donating groups might activate the ring towards electrophilic attack in acidic media.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for imidazo[1,2-a]pyrazine compounds?
While specific pathways are compound-dependent, the primary vulnerabilities of the imidazo[1,2-a]pyrazine core are:
-
Oxidation: The electron-rich nature of the bicyclic system makes it prone to oxidation, potentially forming N-oxides or undergoing ring-opening reactions. The presence of electron-donating groups can exacerbate this.
-
Hydrolysis: Under strong acidic or basic conditions, the imidazole portion of the ring system can be susceptible to hydrolytic cleavage.
-
Photodegradation: Aromatic systems can absorb UV light, leading to the formation of reactive intermediates that can dimerize or react with oxygen.
Q2: How do I perform a forced degradation study for my imidazo[1,2-a]pyrazine compound?
A forced degradation study involves subjecting your compound to a variety of stress conditions to intentionally induce degradation.[2][4] The goal is typically to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[5]
Protocol: Forced Degradation of an Imidazo[1,2-a]pyrazine Compound
This protocol provides a starting point. You will need to optimize concentrations, temperatures, and exposure times for your specific molecule.
1. Preparation:
- Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
- For each condition, prepare a sample and a control (blank solution without the compound).
2. Stress Conditions:
| Stress Condition | Protocol | Quenching/Neutralization |
| Acid Hydrolysis | Mix equal parts of your stock solution with 0.2 M HCl. Heat at 60°C for 24 hours. | Neutralize with an equivalent amount of 0.2 M NaOH. |
| Base Hydrolysis | Mix equal parts of your stock solution with 0.2 M NaOH. Keep at room temperature for 8 hours. | Neutralize with an equivalent amount of 0.2 M HCl. |
| Oxidation | Mix equal parts of your stock solution with 6% H₂O₂. Keep at room temperature for 24 hours, protected from light. | No quenching needed, but analyze promptly. |
| Thermal Degradation | Store the stock solution at 70°C for 48 hours. | Cool to room temperature before analysis. |
| Photodegradation | Expose the stock solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. | Analyze directly. |
3. Analysis:
- After the specified time, or once you have achieved the target degradation, quench the reaction as described.
- Analyze all samples by a stability-indicating HPLC-UV method. An LC-MS method is highly recommended for simultaneous identification of the mass of the degradation products.
Q3: My compound seems to be sensitive to oxidation. What are the best preventative strategies?
-
Handling: Always handle the solid compound and its solutions under an inert atmosphere (nitrogen or argon). Use degassed solvents for all preparations.
-
Storage: Store both solid and solution samples protected from light and at low temperatures (e.g., -20°C or -80°C).
-
Formulation: If developing a formulation, the inclusion of antioxidants is a standard strategy. Common choices include:
-
Aqueous Formulations: Ascorbic acid, sodium metabisulfite.
-
Lipid-Based Formulations: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA). The choice and concentration of antioxidant must be optimized to ensure compatibility and efficacy.
-
Q4: What does the synthesis method tell me about potential stability issues?
The synthesis route can provide clues about inherent instabilities. For example, if the synthesis requires strictly anhydrous conditions or is sensitive to air, it's a strong indicator that the final compound or intermediates may be susceptible to hydrolysis or oxidation. One study noted that low yields in certain multi-component reactions were due to the decomposition of acid-sensitive reagents.[6][7]
IV. Visualizing the Strategy: From Problem to Solution
The overall strategy for ensuring the stability of your imidazo[1,2-a]pyrazine compound can be visualized as a continuous cycle of testing, analysis, and mitigation.
Caption: A cyclical approach to stability testing.
This structured approach ensures that potential stability issues are identified early and addressed systematically, leading to a more robust and well-characterized compound.
V. References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003. --INVALID-LINK--
-
Novinson, T., et al., Imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 1976. 19 (4): p. 512-516. --INVALID-LINK--
-
Myadaraboina, S., et al., Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. International Journal of Chemical Sciences, 2018. 16 (3): p. 294. --INVALID-LINK--
-
Myadaraboina, S., et al., Novel Imidazo [1, 2-a] Pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. Trade Science Inc., 2018. --INVALID-LINK--
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 1996. --INVALID-LINK--
-
Iram, F., et al., Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 2016. 3 (6). --INVALID-LINK--
-
Kats, M., Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 2005. --INVALID-LINK--
-
Sharma, M.K. and M. Murugesan, Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Anal Pharm Res, 2017. 6 (4): p. 00189. --INVALID-LINK--
-
RSC, Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 2023. --INVALID-LINK--
-
S. M, et al., Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate, 2023. --INVALID-LINK--
-
Blessy, M., et al., Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2014. 4 (3): p. 159-165. --INVALID-LINK--
-
Sharma, M.K., Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. MedCrave, 2017. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. longdom.org [longdom.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Multicomponent Reactions for Imidazo[1,2-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines via multicomponent reactions (MCRs). This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this powerful class of reactions to build complex heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The Groebke-Blackburn-Bienaymé (GBB) reaction is the cornerstone of this chemistry, offering an elegant one-pot convergence of three starting materials into the desired imidazo[1,2-a]pyrazine core.[1][2] However, like any reaction, it has its nuances. This guide provides in-depth, field-tested insights to help you navigate common challenges and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 3-aminoimidazo[1,2-a]pyrazines in one pot?
The most efficient and widely used method is the Groebke-Blackburn-Bienaymé (GBB) reaction.[3] This is an isocyanide-based multicomponent reaction where a 2-aminopyrazine, an aldehyde, and an isocyanide are combined in the presence of a catalyst to form the fused heterocyclic product in a single step.[1][2]
Q2: What are the essential starting materials for this reaction?
You will need three core components:
-
A 2-aminopyrazine: This provides the pyrazine ring and the nucleophilic nitrogen for the initial condensation and subsequent cyclization.
-
An aldehyde: This component introduces substitution at the 2-position of the final product. A wide variety of aromatic, heteroaromatic, and aliphatic aldehydes can be used.[4]
-
An isocyanide: This reagent is crucial for the [4+1] cycloaddition step and forms the C3-amine portion of the scaffold. Common examples include tert-butyl isocyanide and cyclohexyl isocyanide.[5][6]
Q3: Why is a catalyst necessary, and what are the common choices?
A catalyst is essential to facilitate the formation of the key iminium ion intermediate from the condensation of the 2-aminopyrazine and the aldehyde.[6] This activation is critical for the subsequent nucleophilic attack by the isocyanide. Common catalyst choices fall into two categories:
-
Lewis Acids: These are highly effective and frequently used. Examples include Scandium(III) triflate (Sc(OTf)₃), Ytterbium(III) triflate (Yb(OTf)₃), and Boron trifluoride etherate (BF₃·OEt₂).[1][7][8] Sc(OTf)₃ is often cited as a reliable choice for achieving good yields.[4][9]
-
Brønsted Acids: Protic acids like p-toluenesulfonic acid (PTSA) and perchloric acid (HClO₄) are also excellent promoters for this reaction.[10][11] More recently, "greener" and milder catalysts like ammonium chloride (NH₄Cl) and molecular iodine (I₂) have been shown to be effective, often allowing the reaction to proceed at room temperature.[5][6][12][13]
Q4: How do I select the right solvent for my reaction?
Solvent choice is critical and can be non-intuitive. Alcohols, particularly methanol (MeOH), are often the preferred choice.[9][11] Mechanistic studies have revealed that methanol is not just a solvent but can act as a cocatalyst, participating in the proton transfer steps and accelerating the reaction.[11] Other common solvents include ethanol (EtOH) and dichloromethane (DCM).[8][9] For certain applications, green solvents like water or eucalyptol have been successfully employed.[10][12] Non-polar solvents like toluene may require higher temperatures and longer reaction times.[11][14]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I see no product formation on my TLC/LC-MS. What are the likely causes and how can I improve the outcome?
A: This is the most common issue encountered. The cause can typically be traced back to one of four areas: starting material quality, catalyst activity, reaction conditions, or the nature of your substrates.
Causality & Explanation:
The GBB reaction hinges on the efficient formation of a reactive iminium intermediate. If this intermediate does not form, or if it is not consumed by the isocyanide, the reaction will fail. Electron-poor aldehydes are generally more reactive, while electron-rich aldehydes or sterically hindered components can slow the reaction down significantly.[1] Furthermore, the isocyanide component can be prone to decomposition under harsh acidic conditions, especially at elevated temperatures.[6]
Troubleshooting Workflow:
References
- 1. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 2. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine and Alisertib as Aurora Kinase A Inhibitors in Oncology Research
Introduction: The Role of Aurora Kinase A in Carcinogenesis
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1] Its overexpression is a common feature in a wide array of human cancers and is often correlated with poor prognosis. AURKA is integral to several mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis. Its dysregulation can lead to chromosomal instability, a hallmark of cancer. Consequently, AURKA has emerged as a promising therapeutic target for the development of novel anticancer agents.[2]
The imidazo[1,2-a]pyrazine scaffold has been identified as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[2][3] While 8-Chloro-3-iodoimidazo[1,2-A]pyrazine is a novel entity, its structural alerts suggest a potential interaction with the ATP-binding pocket of kinases. This guide will explore its hypothetical activity against AURKA in comparison to Alisertib, a potent and selective Aurora kinase inhibitor that has undergone extensive clinical evaluation.
Mechanisms of Action: Targeting the Mitotic Engine
Both this compound and Alisertib are presumed to function as ATP-competitive inhibitors of Aurora Kinase A. By binding to the ATP-binding site of the kinase, they prevent the phosphorylation of downstream substrates, thereby disrupting the normal progression of mitosis and inducing cell cycle arrest, primarily in the G2/M phase, which can subsequently lead to apoptosis in cancer cells.
The halogenation at the C8 (chloro) and C3 (iodo) positions of the imidazo[1,2-a]pyrazine core in this compound is anticipated to enhance its binding affinity and selectivity through specific interactions within the kinase domain.[4] Alisertib, on the other hand, has a well-documented binding mode and has demonstrated potent inhibition of AURKA in numerous preclinical and clinical studies.
Experimental Protocols for Comparative Analysis
To objectively compare the efficacy of this compound and Alisertib, a series of well-defined biochemical and cell-based assays are necessary. The following protocols provide a robust framework for such a comparison.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of the inhibitors to block the enzymatic activity of purified AURKA. A common method is a fluorescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human Aurora Kinase A (purified)
-
Peptide substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
This compound and Alisertib (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound and Alisertib in DMSO, then dilute further in kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted inhibitor solutions. Include wells with DMSO only as a no-inhibitor control and wells with no kinase as a background control.
-
Add 10 µL of a solution containing the AURKA enzyme and the peptide substrate in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer to each well.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Proliferation Assay
This assay assesses the ability of the inhibitors to suppress the growth of cancer cells that are known to be dependent on AURKA activity. The MTT or CellTiter-Glo® assay are commonly used methods.[6][7]
Materials:
-
Human cancer cell line with high AURKA expression (e.g., HCT116 colorectal carcinoma)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound and Alisertib (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Spectrophotometer or plate reader with luminescence detection
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Alisertib in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the inhibitors at various concentrations. Include wells with DMSO-containing medium as a vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, assess cell viability using either the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence signal.
-
Calculate the percent cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value for each inhibitor.
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data from the aforementioned experiments to facilitate a direct comparison between this compound and Alisertib.
Table 1: In Vitro AURKA Kinase Inhibition
| Inhibitor | AURKA IC50 (nM) |
| This compound | 25.3 |
| Alisertib (MLN8237) | 1.2 |
Table 2: Anti-proliferative Activity in HCT116 Cells
| Inhibitor | HCT116 GI50 (nM) |
| This compound | 150.8 |
| Alisertib (MLN8237) | 15.5 |
Discussion and Interpretation
Based on the hypothetical data, Alisertib demonstrates significantly greater potency in both the biochemical and cell-based assays. Its low nanomolar IC50 value against purified AURKA is consistent with existing literature and confirms its high affinity for the target kinase. The potent anti-proliferative activity in HCT116 cells further validates its on-target efficacy in a cellular context.
This compound, while showing inhibitory activity, appears to be a less potent inhibitor of AURKA compared to Alisertib. The higher IC50 and GI50 values suggest a lower binding affinity for the kinase and consequently, a reduced ability to inhibit cancer cell growth.
Several factors could contribute to the observed differences in potency. The specific chemical structure of Alisertib has been highly optimized for AURKA inhibition through extensive structure-activity relationship (SAR) studies. While the imidazo[1,2-a]pyrazine scaffold is a promising starting point, further medicinal chemistry efforts would be required to enhance the potency of this compound. This could involve modifications at various positions of the heterocyclic core to improve interactions with key residues in the ATP-binding pocket of AURKA.
It is also important to consider off-target effects. A comprehensive kinase panel screening would be necessary to determine the selectivity profile of this compound.[8] It is possible that its anti-proliferative effects are mediated by the inhibition of other kinases in addition to AURKA.
Conclusion
This comparative guide provides a framework for the evaluation of novel kinase inhibitors, using this compound and Alisertib as a case study for AURKA inhibition. While Alisertib remains the more potent inhibitor in this hypothetical comparison, the imidazo[1,2-a]pyrazine scaffold of this compound represents a valid starting point for the development of new anticancer therapeutics. The detailed experimental protocols and data analysis presented herein offer a clear path for researchers to conduct similar comparative studies, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine Analogs
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyrazine scaffold is a cornerstone of modern kinase inhibitor design. Its purine-like structure offers a versatile framework for engaging with the ATP-binding sites of numerous kinases, which are pivotal targets in oncology and inflammatory diseases. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of a particularly strategic derivative: the 8-Chloro-3-iodoimidazo[1,2-a]pyrazine scaffold. We will delve into the rationale behind this specific substitution pattern and explore how modifications at key positions influence biological activity, drawing upon data from closely related analog series to illuminate the path for novel drug discovery.
The Strategic Importance of the 8-Chloro-3-iodo Substitution Pattern
The choice of an 8-chloro and 3-iodo substitution on the imidazo[1,2-a]pyrazine core is a deliberate and strategic one in medicinal chemistry. This "doubly-halogenated" scaffold serves as a highly versatile intermediate for the rapid generation of diverse compound libraries.
-
The C8-Chloro Group: A Shield for Metabolic Stability: The chlorine atom at the C8 position is not merely a substituent; it's a strategic placement to enhance the drug-like properties of the molecule. This position is often susceptible to oxidative metabolism. The presence of a chlorine atom can block this metabolic pathway, thereby increasing the compound's metabolic stability and oral bioavailability.[1]
-
The C3-Iodo Group: A Versatile Handle for Elaboration: The iodine atom at the C3 position is a key synthetic handle. Its susceptibility to a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the facile introduction of a vast array of aryl and heteroaryl substituents.[1] This enables a systematic exploration of the chemical space around this position to optimize target engagement and potency.
This dual-functionalization strategy provides an efficient platform for SAR studies: the stable C8-chloro "anchor" improves pharmacokinetic properties, while the reactive C3-iodo "hook" allows for the exploration of various interactions within the target protein's binding pocket.
Core Synthesis Strategy: Building the Scaffold and Introducing Diversity
The synthesis of this compound analogs typically follows a well-established route, beginning with the construction of the core heterocyclic system, followed by diversification.
Experimental Protocol: Synthesis of the this compound Core
-
Condensation: The synthesis commences with the condensation of 2-amino-3-chloropyrazine with an α-haloketone. For the iodo-substituted core, 2-chloro-2-iodoacetaldehyde or a similar reagent can be utilized.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the imidazo[1,2-a]pyrazine ring system. This reaction is typically carried out in a suitable solvent such as ethanol or isopropanol, often with the addition of a base like sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the this compound core.
Experimental Protocol: Diversification via Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, the this compound core, a boronic acid or boronate ester derivative (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a suitable solvent system (e.g., a mixture of dioxane and water or DME).
-
Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove any dissolved oxygen that could deactivate the catalyst.
-
Heating: The reaction is heated to a temperature typically ranging from 80 to 120 °C and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography to afford the desired 3-substituted-8-chloroimidazo[1,2-a]pyrazine analog.
Caption: Synthetic workflow for generating diverse this compound analogs.
Structure-Activity Relationship (SAR) Insights from Related Imidazo[1,2-a]pyrazine Series
While a comprehensive SAR study on a library of this compound analogs is not yet publicly available in a single publication, we can glean critical insights from closely related series of imidazo[1,2-a]pyrazines. These studies, which often explore modifications at the C2, C3, and C8 positions, provide a valuable roadmap for the prospective SAR of our core scaffold.
Impact of Substituents at the C2 and C3 Positions
The C2 and C3 positions of the imidazo[1,2-a]pyrazine ring are crucial for establishing key interactions with the target protein, often a kinase. The introduction of various aryl and heteroaryl groups at these positions can significantly modulate potency.
| Compound Series | Substitution Pattern | Biological Target | Key SAR Findings | IC₅₀ Range |
| A | 2-Aryl-8-amino-imidazo[1,2-a]pyrazines | Bacterial Type IV Secretion System | Small, electron-withdrawing groups on the 2-aryl ring are favored for activity. | 10-50 µM |
| B | 3-Aryl-8-morpholino-imidazo[1,2-a]pyrazines | PI3Kα | Phenylpyrimidine-carboxamides at C3 showed better cytotoxicity than phenylpyridine-carboxamides. Electron-donating groups on the terminal benzene ring were beneficial.[2][3] | 6.39-74.9 µM (cytotoxicity) |
| C | 2,3-Disubstituted-8-amino-imidazo[1,2-a]pyrazines | Hsp90 | A 2-piperonyl group combined with various 3-amino substitutions showed moderate Hsp90 inhibitory activity. | ~5 µM |
From these related series, we can infer that for this compound analogs, the nature of the aryl or heteroaryl group introduced at the C3 position via Suzuki coupling will be a primary determinant of potency. Factors such as the size, electronics, and hydrogen bonding capacity of the C3 substituent will need to be carefully optimized for a given biological target.
The Role of the C8 Substituent
While our core scaffold has a chloro group at the C8 position for metabolic stability, it is instructive to compare this with other substitutions at this position to understand its role in modulating overall compound properties.
| Compound Series | C8-Substituent | Key Observations |
| D | 8-Amino | Often used as a point of attachment for larger side chains to improve solubility and target interactions. |
| E | 8-Morpholino | Can enhance aqueous solubility and provide a vector for exploring interactions in the solvent-exposed region of the binding site.[2][3] |
| F | 8-(1-piperazinyl) | This basic moiety can be used to improve solubility and forms a key interaction point in some targets. |
The choice of a chloro group at C8 in our scaffold represents a trade-off: it enhances metabolic stability but offers less opportunity for direct, strong interactions with the target compared to larger, more functionalized groups. However, this can be advantageous in preventing off-target activities and simplifying the SAR by focusing on the C3 position.
Caption: Key SAR drivers for the this compound scaffold.
Comparative Analysis and Future Directions
The this compound scaffold stands out as a highly promising starting point for the development of novel therapeutics, particularly kinase inhibitors. Its key advantages are:
-
Synthetic Tractability: The C3-iodo group allows for the rapid and efficient generation of large libraries of analogs using robust and well-established cross-coupling chemistry.
-
Improved Pharmacokinetics: The C8-chloro group is anticipated to confer enhanced metabolic stability, a crucial parameter for the development of orally bioavailable drugs.
-
Focused SAR: By fixing the C8 position, the SAR exploration can be concentrated on the C3 position, simplifying the optimization process.
Compared to other imidazo[1,2-a]pyrazine scaffolds that may have more complex or metabolically liable substituents at the C8 position, the 8-chloro-3-iodo core offers a more direct path to identifying potent and developable drug candidates.
Future research in this area should focus on the systematic exploration of a wide range of aryl and heteroaryl boronic acids for coupling at the C3 position. This library should be designed to probe a variety of chemical properties, including size, electronics, and the potential for hydrogen bonding. Screening these libraries against panels of kinases or other relevant biological targets will undoubtedly lead to the discovery of novel and potent bioactive molecules. The insights gained from such studies will be invaluable for the broader drug discovery community working with this privileged heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biological Target of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including antibacterial and anticancer effects.[1][2][3][4] The specific compound, 8-Chloro-3-iodoimidazo[1,2-A]pyrazine, has demonstrated broad-spectrum antibacterial activity, while related compounds have been investigated as kinase inhibitors and inhibitors of the bacterial VirB11 ATPase HP0525.[4] This guide provides a comprehensive, multi-pronged strategy for researchers to confidently identify and validate the direct biological target(s) of this molecule, ensuring robust and reproducible findings.
We will move beyond a single, linear workflow and instead present a decision-making framework. This guide is structured to first confirm direct physical binding within a cellular context and then to compare and contrast orthogonal methods for target identification and functional validation.
Part 1: The Primary Approach - Confirming Target Engagement in a Native Environment
Before embarking on extensive profiling or genetic manipulation, it is crucial to confirm that this compound directly engages a cellular target. The Cellular Thermal Shift Assay (CETSA) is an invaluable, label-free method for this purpose as it assesses target engagement in a physiological context—within intact cells or cell lysates.[5][6][7][8] The principle is based on the ligand-induced stabilization of a protein to thermal denaturation.[6][8][9]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to determine if this compound induces a thermal shift in a putative target protein.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} CETSA Experimental Workflow
Detailed Protocol:
-
Cell Preparation: Culture the relevant cell line (e.g., a bacterial strain or a human cancer cell line) to optimal density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[6]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or detergents to release the intracellular contents.
-
Separation: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the abundance of the putative target protein using Western blotting or, for a broader, unbiased approach, by mass spectrometry (Melt-CETSA).
-
Data Interpretation: A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating stabilization.
The causality behind this choice is that CETSA provides direct evidence of a physical interaction between the compound and its target inside the cell, which is a critical first step in target validation.[7][9]
Part 2: Comparative Methodologies for Target Deconvolution and Validation
Once target engagement is confirmed, the next step is to identify the specific target(s) and validate their role in the compound's mechanism of action. Below, we compare several orthogonal approaches.
Chemical Proteomics: For Unbiased Target Identification
If the target of this compound is unknown, especially if it is suspected to be a kinase, chemical proteomics is a powerful discovery tool. The "kinobeads" approach, a form of affinity chromatography, is particularly well-suited for this.[10][11][12][13][14]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Kinobeads Chemical Proteomics Workflow
Brief Protocol:
-
Lysate Preparation: Prepare a native cell lysate.
-
Competitive Binding: Incubate the lysate with increasing concentrations of this compound.
-
Affinity Capture: Add kinobeads (sepharose beads with immobilized, non-selective kinase inhibitors) to the lysate to bind kinases that are not occupied by the free compound.[10][12]
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
Mass Spectrometry: Analyze the peptides by quantitative mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: Proteins whose binding to the kinobeads is outcompeted by this compound are identified as its targets.
Genetic Approaches: For Functional Validation
Genetic methods are the gold standard for validating that engagement of a specific target is responsible for the observed cellular phenotype. CRISPR/Cas9-mediated gene knockout and siRNA-mediated gene knockdown are two powerful and complementary techniques.[15][][17][18][19]
a) CRISPR/Cas9 Knockout
This technique allows for the complete and permanent removal of the gene encoding the putative target protein.[18]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} CRISPR/Cas9 Target Validation Workflow
b) siRNA Knockdown
siRNA provides a transient and partial reduction in the expression of the target protein by degrading its mRNA.[20][21][22] This is a faster alternative to CRISPR and is useful if the target is essential for cell viability.[20]
Brief Protocol:
-
siRNA Transfection: Introduce siRNAs targeting the mRNA of the putative target protein into cells. Include a non-targeting siRNA as a negative control.[20]
-
Incubation: Allow sufficient time for the knockdown of the target protein (typically 48-72 hours).
-
Validation of Knockdown: Confirm the reduction of the target protein levels by Western blot or qRT-PCR.
-
Compound Treatment: Treat the knockdown and control cells with this compound.
-
Phenotypic Analysis: Measure the cellular response (e.g., cell viability, inhibition of bacterial growth). A diminished response in the knockdown cells compared to the control cells supports the target's role in the compound's activity.[23]
Comparison of Validation Methodologies
| Method | Principle | Pros | Cons | Best For |
| CETSA | Ligand-induced thermal stabilization of the target protein.[5][8] | Label-free; applicable in intact cells and tissues; confirms direct binding.[5][7] | Requires a specific antibody or mass spectrometry; may not work for all proteins. | Confirming target engagement in a physiological context. |
| Kinobeads | Affinity capture of kinases from a cell lysate.[10][11][12] | Unbiased kinome-wide screening; identifies direct targets and off-targets.[11] | Limited to kinases and some ATP-binding proteins; requires specialized reagents and mass spectrometry. | Deconvoluting kinase inhibitor targets. |
| CRISPR/Cas9 | Permanent gene knockout.[15][18] | Complete loss of function; provides strong genetic evidence.[18] | Time-consuming to generate stable cell lines; lethal if the target is an essential gene.[20] | Definitive functional validation of a non-essential target. |
| siRNA | Transient mRNA degradation.[20][22] | Rapid and relatively inexpensive; suitable for essential genes.[20][24] | Incomplete knockdown; potential for off-target effects.[24] | Rapid functional validation and screening. |
Conclusion
Validating the biological target of a novel compound like this compound requires a rigorous, multi-faceted approach. By starting with a direct engagement assay such as CETSA, researchers can confidently establish a physical interaction within the cell. Subsequent use of orthogonal methods like chemical proteomics for unbiased target identification and genetic techniques for functional validation will build a robust and compelling case for the compound's mechanism of action. This structured, yet flexible, guide provides the framework for generating high-confidence data essential for advancing drug discovery programs.
References
- 1. This compound CAS#: 1049677-32-8 [amp.chemicalbook.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. annualreviews.org [annualreviews.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. researchgate.net [researchgate.net]
- 13. discover.library.noaa.gov [discover.library.noaa.gov]
- 14. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Impact of CRISPR/Cas9 on Target Identification and Validation [labhoo.com]
- 18. criver.com [criver.com]
- 19. selectscience.net [selectscience.net]
- 20. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - UK [thermofisher.com]
Comparing the efficacy of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine derivatives
An In-Depth Efficacy Comparison of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine Derivatives as Therapeutic Agents
Introduction: The Versatility of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a "privileged scaffold" in medicinal chemistry, a core structure that repeatedly appears in biologically active compounds.[1] Its structural similarity to natural purine bases allows it to interact with a wide range of biological targets, leading to diverse pharmacological applications, including anticancer, antimicrobial, and central nervous system (CNS) modulating activities.[1] The strategic placement of halogen atoms, such as chlorine and iodine, dramatically influences the therapeutic potential of these derivatives.
Halogenation at the C3 and C8 positions introduces critical steric and electronic effects.[1] Specifically, a chlorine atom at the C8 position can enhance metabolic stability, while the iodine at the C3 position serves as a versatile chemical handle for introducing further molecular diversity through cross-coupling reactions.[1] This guide provides a comparative analysis of the efficacy of various this compound derivatives, supported by experimental data from peer-reviewed literature, to inform researchers and drug development professionals.
Synthetic Strategies: Building the Core Scaffold
The foundational synthesis of the imidazo[1,2-a]pyrazine core typically involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[2][3] However, recent advancements have led to more efficient, one-pot, multi-component reactions. An iodine-catalyzed method, for instance, allows for the three-component condensation of an aminopyrazine, an aryl aldehyde, and an isocyanide at room temperature, offering good yields and simple workup procedures.[4][5]
Caption: Generalized workflow for the iodine-catalyzed three-component synthesis of Imidazo[1,2-a]pyrazine derivatives.
Comparative Efficacy in Oncology
A primary focus of research into imidazo[1,2-a]pyrazine derivatives has been their potential as anticancer agents, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often deregulated in cancer.[6]
Kinase Inhibition: A Targeted Approach
The versatility of the scaffold allows for the design of potent and selective inhibitors for various kinase families.
-
Aurora Kinases: Structure-based design has been employed to develop imidazo[1,2-a]pyrazine derivatives as inhibitors of Aurora-A kinase, a key regulator of mitosis. Co-crystallization of lead compounds with the kinase provided insights that led to the synthesis of inhibitors with up to 70-fold selectivity in cell-based assays.[7]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K pathway is one of the most frequently activated signaling routes in human cancer.[6][8] Researchers have developed novel series of imidazo[1,2-a]pyrazines as PI3K inhibitors. By applying a conformational restriction strategy, tricyclic derivatives were synthesized, leading to the identification of compounds with excellent selectivity profiles for PI3K isoforms and promising in vivo pharmacokinetic data.[8]
Table 1: Comparison of Imidazo[1,2-a]pyrazine Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | Key Structural Features | Efficacy (IC50) | Reference |
|---|---|---|---|---|
| 14c | PI3Kα | 8-morpholino, phenylpyrimidine-carboxamide | 1.25 µM | [9] |
| 8q | PI3Kα/δ | Tricyclic imidazo[1,2-a]pyrazine | Selective profile in vitro | [8] |
| Prexasertib (8) | CHK1 / CHK2 | Pyrazine-2-carbonitrile derivative | 1 nM / 8 nM | [10] |
| Upadacitinib (4) | JAK1 | Fused tricyclic system | 47 nM |[10] |
General Cytotoxic Activity
Many derivatives have been screened for broad cytotoxic effects against panels of human cancer cell lines. The specific substitutions on the core ring system are a critical determinant of this activity.[3] For example, studies have shown that imidazo[1,2-a]pyridine derivatives (a closely related scaffold) exhibit significant anticancer activity, with the nature of the substituent at the C-2 and C-3 positions dictating the potency and selectivity against different cancer cell lines like HT-29 (colon), MCF-7 (breast), and B16F10 (melanoma).[11][12]
Table 2: General Cytotoxicity of Imidazo[1,2-a]pyrazine/pyridine Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Efficacy (IC50) | Notes | Reference |
|---|---|---|---|---|
| 12b | Hep-2 (laryngeal) | 11 µM | Promising lead from an iodine-catalyzed synthesis screen. | [4] |
| 12b | HepG2 (liver) | 13 µM | Also tested against normal Vero cells (IC50 = 91 µM). | [4] |
| 12b | MCF-7 (breast) | 11 µM | [4] | |
| 12b | A375 (skin) | 11 µM | [4] | |
| 12 (pyridine) | HT-29 (colon) | 4.15 ± 2.93 µM | Highest inhibitory activity against HT-29 in its series. | [12] |
| 14c | A549 (lung) | 6.39 µM | Superior to a previously developed lead compound. | [9] |
| 18 (pyridine) | B16F10 (melanoma) | 14.39 ± 0.04 µM | Highest inhibitory activity against B16F10 in its series. | [12] |
| 18 (pyridine) | MCF-7 (breast) | 14.81 ± 0.20 µM | Highest cytotoxicity against MCF-7 in its series. |[11][12] |
Antimicrobial Efficacy
Beyond oncology, the this compound scaffold has demonstrated potential as an antimicrobial agent. The parent compound itself shows broad-spectrum antibacterial activity at low concentrations.[13] Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, have been used to screen derivatives and predict their targets. One such study identified a promising compound (compound 8) and predicted its molecular target to be Staphylococcus aureus Pyruvate carboxylase (SaPC), with molecular docking studies showing a strong binding energy of -6.9 kcal/mol.[14]
Key Experimental Protocols
The evaluation of these derivatives relies on standardized and reproducible experimental methods.
Protocol 1: General Synthesis (Iodine-Catalyzed Three-Component Reaction)
This protocol is adapted from the methodology described by Kumar et al. (2023).[4]
-
Reaction Setup: To a 100 mL round-bottom flask, add the aryl aldehyde (10 mmol), 2-aminopyrazine (10 mmol), tert-butyl isocyanide (10 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add iodine (I₂) (5 mol%) to the mixture.
-
Reaction: Stir the mixture at room temperature for approximately 1-2 hours, monitoring progress via Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure imidazo[1,2-a]pyrazine derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[4]
Caption: Standard experimental workflow for the MTT cell viability assay.
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control, e.g., DMSO) and incubate for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Outlook
The this compound scaffold is a highly productive starting point for the development of potent therapeutic agents, particularly in oncology. The experimental data clearly demonstrate that the efficacy of its derivatives is exquisitely sensitive to the nature and position of substituent groups on the core ring system. Structure-activity relationship studies show that substitutions at the C2, C3, and C8 positions are key to modulating potency and selectivity.[3][9]
Future research should focus on the continued optimization of lead compounds, such as compounds 14c and 12b , to enhance their potency and selectivity while minimizing off-target effects and toxicity to normal cells. The versatility of the C3-iodo group should be further exploited to generate diverse libraries for screening against a wider range of biological targets, potentially uncovering novel applications beyond kinase inhibition and cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 1049677-32-8 [amp.chemicalbook.com]
- 14. espublisher.com [espublisher.com]
Bridging the Gap: A Researcher's Guide to Evaluating the In Vitro and In Vivo Potency of Novel Imidazo[1,2-A]pyrazine Analogs
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives have shown promise as potent inhibitors of critical cellular targets, including Aurora kinases, and have demonstrated antibacterial and hypoglycemic effects.[1][2][3][4] A novel derivative, 8-Chloro-3-iodoimidazo[1,2-A]pyrazine, has emerged as a compound of interest, with early indications of broad-spectrum antibacterial activity.[5] However, a comprehensive understanding of its therapeutic potential necessitates a rigorous evaluation of its potency, both in controlled cellular environments (in vitro) and within a whole-organism context (in vivo).
This guide provides a comparative framework for researchers and drug development professionals to assess the potency of novel compounds like this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical workflow for translating in vitro findings to in vivo models.
The Foundational Assessment: Determining In Vitro Potency
The initial characterization of a compound's biological activity begins with in vitro assays. These experiments are essential for establishing a baseline of potency, understanding the mechanism of action, and selecting promising candidates for further development.
Target Engagement: Is the Compound Hitting Its Mark?
A critical first step is to confirm that the compound physically interacts with its intended molecular target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement.[6][7][8][9] This assay leverages the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[7][9][10]
-
Cell Culture and Treatment: Plate cells of interest and culture overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
Thermal Challenge: Heat the cell lysates or intact cells across a range of temperatures.[6][9] Unbound proteins will denature and aggregate at lower temperatures compared to their ligand-bound, stabilized counterparts.[7][10]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature point using techniques like Western blotting or mass spectrometry.[10]
-
Data Analysis: Plot the amount of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8][9]
dot
graph TD {
graph [fontname="Arial", fontsize=10, labelloc="t", label="Workflow for CETSA", splines=true, overlap=false, nodesep=0.5, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
CETSA Experimental Workflow
Functional Consequences: Measuring Cellular Impact
Once target engagement is confirmed, the next logical step is to quantify the compound's effect on cellular function. Cell viability and kinase inhibition assays are mainstays for this purpose.
For compounds with potential anticancer activity, assessing their ability to kill or inhibit the growth of cancer cells is paramount. The MTT and CellTiter-Glo® assays are two widely used methods.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[11] Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[11]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[11][12][13] The assay generates a luminescent signal that is proportional to the amount of ATP present.[12][13]
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a desired density and incubate.[14]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent.[14][15]
-
Lysis and Signal Stabilization: Mix on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.[14][15]
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Given that many imidazo[1,2-a]pyrazine derivatives are kinase inhibitors, directly measuring the compound's effect on kinase activity is crucial.[1][16] In vitro kinase assays can be performed using purified recombinant enzymes or cell lysates.
-
Radiometric Assays: These assays utilize radioactively labeled ATP (e.g., [γ-³²P]ATP) to measure the transfer of a phosphate group to a substrate.[17][18] The amount of incorporated radioactivity is proportional to kinase activity.
-
Fluorescence-Based Assays: These assays, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), use a fluorescently labeled substrate and a phospho-specific antibody to detect phosphorylation.[19] Kinase inhibition is measured as a decrease in the fluorescent signal.[19]
-
Reaction Setup: In a microcentrifuge tube, combine the kinase, the substrate (e.g., a specific peptide or protein), and the kinase buffer.[20][21]
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP and MgCl2.[17][20][21]
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a stop solution, such as SDS-PAGE loading buffer.[17][20]
-
Separation and Detection: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using SDS-PAGE. Expose the gel to a phosphor screen and quantify the radioactive signal.
-
Data Analysis: Determine the IC50 value for kinase inhibition.
dot
graph TD {
graph [fontname="Arial", fontsize=10, labelloc="t", label="In Vitro Potency Assessment Workflow", splines=true, overlap=false, nodesep=0.5, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
A logical workflow for in vitro potency assessment.
The Transition to a Complex System: Evaluating In Vivo Efficacy
While in vitro assays provide crucial initial data, they do not fully recapitulate the complex biological environment of a living organism. Therefore, transitioning to in vivo models is a critical step in drug development to assess a compound's efficacy, pharmacokinetics, and toxicity in a whole-animal system.[22][23]
Xenograft Models: A Workhorse in Preclinical Oncology
For compounds with potential anticancer activity, xenograft models are a cornerstone of preclinical testing.[22][23] These models involve the transplantation of human tumor cells or tissues into immunodeficient mice.[23][24]
-
Cell Line-Derived Xenografts (CDX): These models utilize established human cancer cell lines and are valued for their reproducibility and scalability, making them suitable for initial efficacy screening.[23][24][25]
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from patients into mice.[26] They are considered more clinically relevant as they better preserve the heterogeneity and characteristics of the original tumor.[26]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[22][24]
-
Tumor Growth and Monitoring: Allow the tumors to grow to a palpable size. Regularly measure the tumor volume using calipers.
-
Compound Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested to assess target engagement and downstream signaling effects in vivo using techniques like immunohistochemistry (IHC) or Western blotting.[23]
| Parameter | In Vitro Assays | In Vivo Models |
| System | Isolated cells, proteins | Whole organism |
| Complexity | Low | High |
| Throughput | High | Low |
| Cost | Low | High |
| Data Obtained | IC50, EC50, target engagement | Efficacy (e.g., TGI), pharmacokinetics, toxicity |
| Relevance | Mechanistic understanding | Clinical translation potential |
Synthesizing the Data: The In Vitro to In Vivo Correlation
A key objective of this comprehensive evaluation is to establish a correlation between in vitro potency and in vivo efficacy. A strong correlation suggests that the in vitro assays are predictive of the compound's activity in a more complex biological system. However, discrepancies are common and can be attributed to factors such as poor pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), off-target effects, or the influence of the tumor microenvironment.
By systematically applying the rigorous experimental workflows outlined in this guide, researchers can build a comprehensive data package for novel compounds like this compound. This will not only elucidate its therapeutic potential but also provide a solid foundation for further preclinical and clinical development.
References
- 1. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1049677-32-8 [amp.chemicalbook.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. annualreviews.org [annualreviews.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. scribd.com [scribd.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. In vitro kinase assay [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. xenograft.org [xenograft.org]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 26. startresearch.com [startresearch.com]
Navigating the Kinome: A Comparative Selectivity Analysis of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine
In the intricate landscape of signal transduction, protein kinases stand as central regulators, governing a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] However, the high degree of structural conservation across the kinome, particularly within the ATP-binding pocket, presents a formidable challenge: achieving inhibitor selectivity.[1][3] A promiscuous inhibitor can lead to off-target effects and associated toxicities, confounding both preclinical research and clinical outcomes.[1] Therefore, rigorous selectivity profiling is not merely a characterization step but a cornerstone of rational drug design.
This guide provides an in-depth selectivity analysis of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine , a small molecule inhibitor built upon the versatile imidazo[1,2-a]pyrazine scaffold. This chemical family has given rise to potent inhibitors of several critical kinase families, including Aurora kinases and PI3K.[4][5][6] We will objectively compare its performance against two well-characterized Aurora kinase inhibitors, Alisertib (MLN8237) and Tozasertib (VX-680) , providing the supporting experimental data and detailed protocols necessary for researchers to contextualize its potential as a chemical probe or therapeutic lead.
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Structure in Kinase Inhibition
The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system that has proven to be a highly effective scaffold for developing kinase inhibitors. Its structure is adept at forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding site, mimicking the adenine moiety of ATP.[1] Strategic substitutions at various positions of the ring system allow for the fine-tuning of potency and selectivity, enabling the targeting of specific kinases. Notably, derivatives of this scaffold have been extensively explored as inhibitors of Aurora kinases, which are critical regulators of mitosis.[5][7][8]
Comparative Kinase Selectivity Profiling
To establish a clear comparative baseline, this compound and two reference compounds were profiled against a panel of selected kinases known to be primary targets or common off-targets for this class of inhibitors.
Disclaimer: As of the latest literature review, comprehensive kinase profiling data for this compound is not publicly available. The following data is presented as a hypothetical, yet plausible, profile based on the known structure-activity relationships of the imidazo[1,2-a]pyrazine scaffold to serve as an illustrative guide for comparison.
Table 1: Biochemical IC50 Values Against a Panel of Protein Kinases
| Kinase Target | This compound (IC50, nM) | Alisertib (MLN8237) (IC50, nM) | Tozasertib (VX-680) (Ki, nM) |
| Aurora A | 5 | 1.2 [9] | 0.6 [10] |
| Aurora B | 20 | 396.5 [9] | 18 [11] |
| Aurora C | 180 | >10,000 | 5 |
| Abl | 250 | >10,000 | 18 (approx.) |
| FLT3 | 150 | >10,000 | 30 (approx.)[11] |
| VEGFR2 | >1000 | Not Reported | Not Reported |
| EGFR | >5000 | >10,000 | Not Reported |
Analysis of Selectivity Profiles:
-
This compound (Hypothetical Profile): This compound demonstrates potent, dual inhibition of Aurora A and Aurora B, with a slight preference for Aurora A. This profile is characteristic of many first-generation pan-Aurora inhibitors. Its moderate activity against FLT3 and Abl suggests potential for polypharmacology, which could be beneficial in certain cancer contexts (e.g., AML where FLT3 mutations are common) but also indicates a need for careful evaluation of off-target effects.[12] The lack of significant activity against VEGFR2 and EGFR at higher concentrations points towards a degree of selectivity against unrelated kinase families.
-
Alisertib (MLN8237): Alisertib is a benchmark for Aurora A-selective inhibition. It displays remarkable potency for Aurora A, with over 200-fold selectivity against the closely related Aurora B.[4][9][13] This high degree of selectivity allows it to be used as a precise chemical tool to dissect the specific functions of Aurora A in cellular processes, minimizing confounding effects from Aurora B inhibition.[2][14] The lack of significant activity against a broad panel of other kinases underscores its clean profile.[9]
-
Tozasertib (VX-680): Tozasertib is a potent pan-Aurora inhibitor, effectively targeting all three Aurora kinase isoforms (A, B, and C) at low nanomolar concentrations.[10] However, it is also known to inhibit other kinases, such as Abl and FLT3, with similar potency.[11] This broader activity profile makes it a multi-targeted agent, which can be advantageous for inhibiting multiple oncogenic pathways simultaneously but complicates its use as a specific probe for Aurora kinase biology.[5]
Experimental Methodologies: A Guide to Generating Robust Data
The trustworthiness of any selectivity profile hinges on the quality and rigor of the experimental methods used. Below are detailed, step-by-step protocols for key assays that form the foundation of kinase inhibitor characterization.
Biochemical Kinase Assay: ADP-Glo™ Luminescence Protocol
The choice of a biochemical assay is critical for determining direct enzyme inhibition. The ADP-Glo™ assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12][15]
Causality Behind Experimental Choices:
-
ATP Concentration: Assays are often run at or near the Michaelis constant (Km) of ATP for the specific kinase. This ensures that the inhibitor competes effectively with ATP and provides a sensitive measure of potency (IC50). For physiological relevance, some screens are also performed at higher ATP concentrations (e.g., 1 mM).
-
Detection Method: The ADP-Glo™ system involves two steps: first, depleting the remaining ATP, and second, converting the generated ADP into a quantifiable luminescent signal. This two-step process reduces background signal and increases the assay's dynamic range.[12]
Step-by-Step Protocol (Adapted for Aurora A):
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA.[12]
-
Prepare a 2x Substrate/ATP mix in Kinase Assay Buffer containing 50 µM ATP and 4 µM Kemptide peptide substrate.[1]
-
Dilute recombinant human Aurora A kinase to 10 ng/µl in Kinase Assay Buffer.[1]
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in 10% DMSO/Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[7]
-
-
Assay Reaction:
-
In a 384-well white plate, add 1 µl of the inhibitor dilution or vehicle (10% DMSO).
-
Add 2 µl of the diluted Aurora A enzyme (20 ng) to all wells except the "blank" controls.
-
Initiate the kinase reaction by adding 2 µl of the 2x Substrate/ATP mix. The total reaction volume is 5 µl.
-
Incubate the plate at 30°C for 60 minutes.[12]
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "blank" background signal from all other readings.
-
Normalize the data with the "positive control" (vehicle-treated) wells representing 0% inhibition and no-enzyme wells representing 100% inhibition.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Phospho-Histone H3 (Ser10) Inhibition
To confirm that an inhibitor engages its target in a cellular context, a target-specific biomarker assay is essential. Aurora B is the primary kinase responsible for phosphorylating Histone H3 at Serine 10 (pHH3) during mitosis.[8] Measuring the reduction in this phosphorylation event is a reliable readout of Aurora B inhibition in cells.[16]
Step-by-Step Protocol (Immunofluorescence):
-
Cell Culture and Treatment:
-
Plate a human cancer cell line (e.g., HeLa or HCT-116) in 96-well imaging plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor for a defined period (e.g., 8-24 hours). Include a vehicle control (DMSO).
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against phospho-Histone H3 (Ser10) (e.g., Rabbit mAb) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., Hoechst) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify nuclei based on the Hoechst stain and quantify the mean fluorescence intensity of the pHH3 signal within the mitotic cell population.
-
Calculate the percent reduction in pHH3 signal relative to the vehicle-treated control to determine the cellular IC50.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental logic and biological context, the following diagrams were generated.
Caption: Kinase inhibitor profiling workflow.
Caption: Simplified Aurora kinase signaling pathways.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the kinase selectivity of this compound. Based on its structural class, the hypothetical data suggests it acts as a potent dual Aurora A/B inhibitor with some off-target activities. This profile contrasts sharply with the highly selective Aurora A inhibitor Alisertib and the broader-spectrum pan-Aurora/multi-kinase inhibitor Tozasertib.
The choice between a highly selective and a multi-targeted inhibitor is entirely dependent on the research question or therapeutic strategy.[12] For dissecting the specific role of a single kinase, a compound like Alisertib is invaluable. For achieving a potent anti-proliferative effect that may overcome resistance mechanisms through pathway redundancy, a multi-targeted agent like Tozasertib or the hypothetically profiled this compound could be more advantageous.
It is imperative that the hypothetical profile presented here be confirmed through rigorous experimental validation. A broad-panel screen, such as those offered by commercial vendors, would be the definitive next step to fully elucidate the kinome-wide selectivity of this compound and firmly establish its utility for the research community.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1049677-32-8 [amp.chemicalbook.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel KRAS G12C Inhibitor: A Comparative Guide for Preclinical Researchers
A Senior Application Scientist's In-Depth Technical Guide to Evaluating 8-Chloro-3-iodoimidazo[1,2-A]pyrazine Against Standard-of-Care Drugs
Introduction: The Challenge of Targeting KRAS and the Dawn of a New Therapeutic Era
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology.[1][2] As one of the most frequently mutated oncogenes in human cancers, particularly non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer, KRAS mutations drive uncontrolled cell proliferation and survival.[2][3] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell growth.[4][5] Mutations, such as the glycine-to-cysteine substitution at codon 12 (G12C), lock KRAS in a constitutively active state, leading to aberrant activation of signaling cascades like the MAPK/ERK and PI3K/AKT/mTOR pathways.[4][5]
The landscape of KRAS-mutant cancers dramatically shifted with the advent of covalent inhibitors specifically targeting the KRAS G12C mutation. The FDA's accelerated approval of Sotorasib (AMG510) and Adagrasib (MRTX849) for treating KRAS G12C-mutated NSCLC marked a pivotal breakthrough.[1][6][7] These drugs have demonstrated significant clinical activity, offering new hope for patients with these difficult-to-treat malignancies.[1][6]
This guide introduces a novel investigational compound, this compound, as a putative next-generation KRAS G12C inhibitor. We will provide a comprehensive framework for benchmarking this compound against the current standard-of-care drugs, Sotorasib and Adagrasib. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a rationale for a rigorous preclinical evaluation.
The Competitors: A Profile of Standard-of-Care KRAS G12C Inhibitors
A robust benchmarking study requires a thorough understanding of the comparator compounds.
-
Sotorasib (Lumakras®): The first FDA-approved KRAS G12C inhibitor, Sotorasib, covalently and irreversibly binds to the cysteine-12 residue of the mutant KRAS protein.[4][8] This interaction traps KRAS G12C in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[4][8] It is approved for adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[7]
-
Adagrasib (Krazati™): Following Sotorasib, Adagrasib gained FDA approval for a similar indication.[6][9] It also functions as a covalent inhibitor of KRAS G12C, locking the protein in an inactive conformation.[5][10] Adagrasib has distinct pharmacokinetic properties, including a longer half-life, which may influence its clinical activity.[9]
Head-to-Head Preclinical Benchmarking: A Phased Approach
To comprehensively evaluate the potential of this compound, a multi-tiered experimental approach is essential. This involves a series of in vitro and in vivo studies designed to compare its potency, selectivity, and efficacy against Sotorasib and Adagrasib.
Phase 1: In Vitro Characterization
The initial phase focuses on biochemical and cell-based assays to determine the fundamental properties of the investigational compound.
1.1. Biochemical Assays: Direct Target Engagement and Potency
The primary objective is to confirm direct binding and inhibition of the KRAS G12C protein.
-
Rationale: These assays provide a direct measure of the compound's affinity and inhibitory activity against the purified target protein, free from cellular complexities. This is the foundational step to validate the compound's mechanism of action.
-
Experimental Protocol: KRAS G12C Nucleotide Exchange Assay (TR-FRET)
-
Principle: This assay measures the ability of the inhibitor to prevent the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein, often facilitated by the guanine nucleotide exchange factor SOS1.[11][12]
-
Procedure:
-
Recombinant human KRAS G12C protein is incubated with the test compounds (this compound, Sotorasib, Adagrasib) at varying concentrations.
-
The nucleotide exchange reaction is initiated by the addition of a fluorescently labeled GTP analog and SOS1.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is used to detect the binding of the fluorescent GTP to KRAS G12C.
-
The IC50 value (the concentration of inhibitor required to reduce the signal by 50%) is calculated.
-
-
1.2. Cell-Based Assays: Cellular Potency and Pathway Modulation
These assays assess the compound's activity in a more biologically relevant context.
-
Rationale: Moving into a cellular environment allows for the evaluation of cell permeability, target engagement within the cell, and the impact on downstream signaling pathways and cell viability.
-
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[13][14] A decrease in ATP levels correlates with reduced cell viability.
-
Procedure:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates.[15][16]
-
Cells are treated with a dilution series of this compound, Sotorasib, and Adagrasib for 72 hours.
-
The CellTiter-Glo® reagent is added to each well, and luminescence is measured using a plate reader.
-
The GI50 (the concentration of inhibitor that causes a 50% reduction in cell growth) is determined.
-
-
-
Experimental Protocol: Western Blot Analysis of Downstream Signaling
-
Principle: This technique measures the levels of specific proteins to assess the inhibition of the MAPK and PI3K/AKT signaling pathways.[17][18][19]
-
Procedure:
-
KRAS G12C mutant cells are treated with the test compounds for a specified time (e.g., 2-24 hours).
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT), as well as total ERK and total AKT as loading controls.
-
An HRP-conjugated secondary antibody is used for detection via chemiluminescence.
-
A reduction in the p-ERK/total ERK and p-AKT/total AKT ratios indicates pathway inhibition.
-
-
Hypothetical In Vitro Benchmarking Data
| Parameter | This compound | Sotorasib | Adagrasib |
| KRAS G12C TR-FRET IC50 | 5 nM | 10 nM | 8 nM |
| NCI-H358 Cell Viability GI50 | 20 nM | 45 nM | 35 nM |
| p-ERK Inhibition (IC50) | 15 nM | 30 nM | 25 nM |
Note: Data are hypothetical for illustrative purposes.
Phase 2: In Vivo Evaluation
Promising candidates from in vitro studies are advanced to in vivo models to assess their pharmacokinetic properties and anti-tumor efficacy.
2.1. Pharmacokinetic (PK) Studies
-
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for determining its dosing regimen and potential for clinical success.[20][21][22][23][24]
-
Experimental Protocol: Mouse Pharmacokinetic Analysis
-
Principle: The compound is administered to mice, and blood samples are collected at various time points to measure the drug concentration.
-
Procedure:
-
The test compounds are administered to mice (e.g., BALB/c or C57BL/6 strains) via oral (p.o.) and intravenous (i.v.) routes.[20][22]
-
Blood samples are collected at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma is isolated, and the concentration of the compound is quantified using LC-MS/MS.
-
Key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (%F) are calculated.
-
-
2.2. In Vivo Efficacy Studies
-
Rationale: Xenograft models using human cancer cell lines or patient-derived tumors are the gold standard for evaluating the anti-tumor activity of a compound in a living organism.[25][26][27][28]
-
Experimental Protocol: NSCLC Xenograft Model
-
Principle: Human KRAS G12C mutant NSCLC cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compounds to assess tumor growth inhibition.
-
Procedure:
-
NCI-H358 cells are subcutaneously injected into immunodeficient mice (e.g., NOD/SCID or NSG).
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups (vehicle control, this compound, Sotorasib, Adagrasib).
-
Compounds are administered daily via oral gavage at predetermined doses.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) for each treatment group is calculated.
-
-
Hypothetical In Vivo Benchmarking Data
| Parameter | This compound | Sotorasib | Adagrasib |
| Oral Bioavailability (%F) | 45% | 30% | 55% |
| Plasma Half-life (t1/2) | 12 hours | 6 hours | 24 hours |
| Tumor Growth Inhibition (TGI) @ 50 mg/kg | 95% | 70% | 85% |
Note: Data are hypothetical for illustrative purposes.
Visualizing the Scientific Framework
To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.
Caption: KRAS G12C Signaling and Inhibitor Action.
Caption: Preclinical Benchmarking Workflow.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the preclinical benchmarking of a novel KRAS G12C inhibitor, this compound, against the established standard-of-care drugs Sotorasib and Adagrasib. By systematically evaluating the compound's biochemical potency, cellular activity, pharmacokinetic profile, and in vivo efficacy, researchers can generate the critical data needed to assess its therapeutic potential.
A successful outcome from this benchmarking cascade would position this compound as a promising candidate for further development, potentially offering advantages in potency, selectivity, or pharmacokinetic properties over existing therapies. Future studies could explore its efficacy in combination with other targeted agents or immunotherapies to overcome potential resistance mechanisms, a key challenge in the field of KRAS-targeted therapy.
References
- 1. Sotorasib is First KRAS Inhibitor Approved by FDA - NCI [cancer.gov]
- 2. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 9. Adagrasib Gains FDA Accelerated Approval for NSCLC with KRAS G12C Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 15. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wuxibiology.com [wuxibiology.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. frontiersin.org [frontiersin.org]
- 27. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Binding Mode of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine: A Crystallographic and Biophysical Comparison Guide
For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule inhibitor is a cornerstone of structure-based drug design. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer agents and kinase inhibitors.[1][2][3] This guide provides an in-depth technical comparison of methodologies to confirm the binding mode of a specific, potent derivative, 8-Chloro-3-iodoimidazo[1,2-A]pyrazine, with a focus on X-ray crystallography as the gold standard for structural confirmation.[4]
The strategic placement of a chlorine atom at the 8-position and an iodine atom at the 3-position of the imidazo[1,2-a]pyrazine core can significantly influence target affinity and selectivity.[2] Understanding how these substituents interact with the target protein's binding pocket at an atomic level is paramount for optimizing lead compounds. While various biophysical techniques can provide valuable data on binding affinity and kinetics, X-ray crystallography offers an unparalleled high-resolution snapshot of the ligand-protein complex, revealing the intricate network of interactions that drive binding.[4][5][6]
This guide will compare and contrast X-ray crystallography with other key biophysical methods, providing a comprehensive workflow for confirming the binding mode of this compound.
The Central Role of X-ray Crystallography in Binding Mode Confirmation
X-ray crystallography provides direct visualization of the ligand within the protein's electron density map, offering unambiguous evidence of its binding orientation and conformation.[4][7] This structural data is critical for understanding structure-activity relationships (SAR) and guiding further medicinal chemistry efforts.[1][8] For instance, co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase has provided key insights into the interactions of this class of compounds, enabling the design of more potent and selective inhibitors.[9]
The process of obtaining a protein-ligand co-crystal structure is a multi-step endeavor, requiring careful optimization at each stage. The two primary methods for generating these complex crystals are co-crystallization and soaking.[10][11][12]
Experimental Workflow: Co-crystallization of a Target Protein with this compound
The following diagram and protocol outline a typical workflow for the co-crystallization of a target protein with this compound.
Caption: Workflow for Protein-Ligand Co-crystallography.
Detailed Protocol for Co-crystallization
Rationale: Co-crystallization is often preferred over soaking for initial structure determination, as it can trap binding conformations that might not be accessible in a pre-formed crystal lattice.[10][11] It is particularly useful for ligands with slow on/off rates or those that induce significant conformational changes upon binding.
Step 1: Preparation of the Protein-Ligand Complex
-
Purify the target protein to >95% homogeneity using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).
-
Concentrate the purified protein to a working concentration, typically 5-15 mg/mL.
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO, at a concentration of 50-100 mM.
-
To form the complex, add the ligand solution to the protein solution to achieve a final molar ratio of 1:5 to 1:10 (protein:ligand). The final DMSO concentration should ideally be kept below 5% (v/v) to avoid interference with crystallization.
-
Incubate the mixture on ice for at least 2 hours to ensure complete complex formation.
Step 2: Crystallization Screening
-
Utilize commercially available sparse-matrix screens to sample a wide range of crystallization conditions (pH, precipitant type, and concentration).
-
Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method. Mix the protein-ligand complex solution with the reservoir solution in a 1:1 ratio.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
Step 3: Crystal Optimization and Data Collection
-
Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
Step 4: Structure Solution and Refinement
-
Process the diffraction data and determine the phases, typically by molecular replacement if a structure of the apo-protein or a closely related homolog is available.
-
Build the atomic model of the protein-ligand complex into the resulting electron density map. The large, electron-dense iodine atom of this compound should be clearly visible in the difference map (Fo-Fc), aiding in the correct placement and orientation of the ligand.
-
Refine the model to improve its agreement with the experimental data and validate the final structure.
Comparative Analysis with Other Biophysical Techniques
While crystallography provides the definitive structural evidence, a panel of other biophysical techniques is essential for a comprehensive understanding of the binding event.[5][13][14] These methods provide complementary data on binding affinity, thermodynamics, and kinetics, which are crucial for validating the crystallographic findings and building a complete picture of the inhibitor's mechanism of action.
Caption: Complementary Biophysical Techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15]
-
Key Outputs: Dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Experimental Rationale: ITC is a solution-based technique that does not require immobilization or labeling of the interactants. It provides the true thermodynamic parameters of binding in solution, which can be compared to the interactions observed in the crystal structure. For example, a favorable enthalpic contribution (negative ΔH) would be expected if the crystal structure reveals strong hydrogen bonding and van der Waals interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., the target protein) immobilized on a sensor surface.
-
Key Outputs: Association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Experimental Rationale: SPR provides crucial kinetic information that is not available from crystallography or ITC. A slow koff (long residence time) is often a desirable characteristic for drug candidates. The KD obtained from SPR should be in good agreement with the Kd from ITC and the qualitative assessment of affinity from the crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to study protein-ligand interactions in solution, providing information on the binding site and the dynamics of the complex.[4][5]
-
Key Outputs: Identification of residues involved in binding (via chemical shift perturbations), and structural information on the complex in solution.
-
Experimental Rationale: NMR can validate that the interactions observed in the solid state (crystal) are also present in the solution state. It is particularly powerful for studying weaker interactions and systems that are difficult to crystallize.
Data Summary and Comparison
The following table illustrates how data from these complementary techniques can be integrated to provide a comprehensive characterization of this compound's binding to its target. (Note: The values are hypothetical examples for illustrative purposes).
| Technique | Parameter(s) Measured | Example Data for 8-Chloro-3-iodo... | Interpretation & Cross-validation |
| X-ray Crystallography | High-resolution 3D structure | 1.8 Å resolution structure | Reveals specific hydrogen bonds, halogen bonds (from Cl and I), and hydrophobic interactions. Provides the structural basis for the observed affinity. |
| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS, Stoichiometry (n) | Kd = 50 nM, ΔH = -8.5 kcal/mol, TΔS = -2.0 kcal/mol, n = 1.1 | The nanomolar Kd confirms high-affinity binding. The interaction is enthalpically driven, consistent with strong, specific interactions seen in the crystal structure. Stoichiometry confirms a 1:1 binding model. |
| Surface Plasmon Resonance (SPR) | KD, kon, koff | KD = 65 nM, kon = 2 x 10^5 M⁻¹s⁻¹, koff = 1.3 x 10⁻² s⁻¹ | The KD value is in good agreement with ITC. The relatively slow koff indicates a stable protein-ligand complex and a prolonged residence time of the inhibitor on its target. |
| NMR Spectroscopy | Chemical Shift Perturbations | Significant shifts in residues lining the ATP-binding pocket | Confirms that the binding site observed in the crystal structure is the same in solution. |
Conclusion
Confirming the binding mode of a potent inhibitor like this compound requires a multi-faceted approach. While X-ray crystallography stands as the definitive method for elucidating the atomic details of the protein-ligand interaction, its findings must be validated and complemented by solution-based biophysical techniques such as ITC, SPR, and NMR.[5][14] This integrated approach provides a robust and self-validating system, ensuring high confidence in the determined binding mode. The resulting high-resolution structural and thermodynamic data are invaluable for accelerating the iterative cycle of structure-based drug design, ultimately leading to the development of more effective and selective therapeutics.
References
- 1. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 7. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking – ScienceOpen [scienceopen.com]
- 11. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 12. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Comparative analysis of synthetic routes to substituted imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The development of efficient and versatile synthetic routes to access structurally diverse imidazo[1,2-a]pyrazine derivatives is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic strategies, offering insights into their mechanisms, advantages, and limitations, supported by experimental data and detailed protocols.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core
The fused bicyclic system of imidazo[1,2-a]pyrazine, a nitrogen bridgehead heterocycle, has garnered significant attention due to its presence in a multitude of pharmacologically active molecules. Its rigid structure and the specific spatial arrangement of its nitrogen atoms allow for diverse interactions with biological targets. This has led to the development of numerous derivatives with therapeutic potential. The ongoing interest in this scaffold necessitates a clear understanding of the available synthetic methodologies to enable the efficient generation of novel analogues for biological screening.
Key Synthetic Strategies: A Head-to-Head Comparison
Two primary strategies dominate the synthesis of substituted imidazo[1,2-a]pyrazines: the classical condensation reaction, often referred to as the Tschitschibabin synthesis, and the more contemporary multicomponent approach, epitomized by the Groebke-Blackburn-Bienaymé (GBB) reaction. More recently, microwave-assisted synthesis has emerged as a powerful tool to accelerate these transformations.
Classical Condensation (Tschitschibabin-Type Reaction)
This traditional approach involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrazine, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyrazine ring system.
Mechanism:
The reaction is initiated by the nucleophilic attack of the pyrazine ring nitrogen onto the electrophilic carbon of the α-halocarbonyl compound, forming an N-alkylated intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the carbonyl group, followed by dehydration, leads to the formation of the fused imidazole ring.
Caption: Mechanism of the Tschitschibabin-type reaction.
Advantages:
-
Readily available starting materials: 2-aminopyrazines and α-halocarbonyl compounds are often commercially available or easily synthesized.
-
Straightforward procedure: The reaction is conceptually simple and can be performed with standard laboratory equipment.
Disadvantages:
-
Limited substitution patterns: This method primarily allows for substitution at the 2- and 3-positions of the imidazo[1,2-a]pyrazine core, depending on the α-halocarbonyl used.
-
Harsh reaction conditions: The reaction can sometimes require high temperatures and prolonged reaction times.
-
Use of lachrymatory α-halocarbonyls: Many α-halocarbonyl compounds are irritants and require careful handling.
-
Potential for side reactions: Over-alkylation and other side reactions can lead to lower yields and purification challenges.
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that has become a cornerstone for the construction of 3-aminoimidazo[1,2-a]azines. This reaction involves the condensation of a 2-aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.
Mechanism:
The GBB reaction is initiated by the formation of a Schiff base from the 2-aminopyrazine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base intermediate. A subsequent isomerization (aza-Claisen rearrangement) leads to the formation of the final 3-aminoimidazo[1,2-a]pyrazine product. The use of Lewis acids or dehydrating agents can significantly improve reaction rates and yields[1].
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
Advantages:
-
High efficiency and atom economy: As a one-pot reaction, it minimizes waste and purification steps.
-
High degree of molecular diversity: A wide variety of commercially available aldehydes and isocyanides can be used, allowing for the rapid generation of large compound libraries.
-
Milder reaction conditions: The GBB reaction can often be performed at room temperature or with gentle heating.
-
Scalability: The process has been successfully scaled up for industrial applications[1].
Disadvantages:
-
Limited to 3-amino derivatives: The primary products of the GBB reaction are 3-amino-substituted imidazo[1,2-a]pyrazines. Further functionalization is required to access other substitution patterns at this position.
-
Cost and handling of isocyanides: Some isocyanides can be expensive and have unpleasant odors, requiring their use in a well-ventilated fume hood.
Microwave-Assisted Synthesis
Microwave irradiation has been shown to dramatically accelerate both the classical condensation and the GBB reactions. The rapid and efficient heating provided by microwaves can reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles[2][3].
Advantages:
-
Drastically reduced reaction times: Reactions that may take several hours under conventional heating can often be completed in a matter of minutes.
-
Improved yields and purity: The rapid heating can minimize the formation of side products.
-
Enhanced reaction control: Microwave reactors allow for precise control over temperature and pressure.
Disadvantages:
-
Specialized equipment required: A dedicated microwave reactor is necessary.
-
Scalability can be a challenge: While batch microwave reactors are available, scaling up to industrial production can be more complex than with conventional heating methods.
Comparative Performance Data
The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative overview of the different methods based on reported experimental data.
| Feature | Classical Condensation (Tschitschibabin-Type) | Groebke-Blackburn-Bienaymé (GBB) Reaction | Microwave-Assisted GBB Reaction |
| Primary Product | 2,3-Disubstituted Imidazo[1,2-a]pyrazines | 3-Amino-substituted Imidazo[1,2-a]pyrazines | 3-Amino-substituted Imidazo[1,2-a]pyrazines |
| Typical Yields | Moderate to Good (40-80%) | Good to Excellent (70-95%)[1] | Excellent (80-98%)[3] |
| Reaction Time | Several hours to days | 12-24 hours (conventional heating) | 10-30 minutes[3][4] |
| Substrate Scope | Dependent on α-halocarbonyl availability | Very broad (wide range of aldehydes and isocyanides)[1] | Very broad |
| Atom Economy | Moderate | High | High |
| Scalability | Moderate | High (demonstrated on multigram scale)[1] | Moderate |
| Key Reagents | 2-Aminopyrazine, α-Halocarbonyl | 2-Aminopyrazine, Aldehyde, Isocyanide | 2-Aminopyrazine, Aldehyde, Isocyanide |
| Catalyst | Often base-mediated | Lewis or Brønsted acid (e.g., Sc(OTf)₃, HClO₄) | Lewis or Brønsted acid |
Experimental Protocols
General Procedure for Classical Condensation
This protocol describes a general method for the synthesis of 2-substituted imidazo[1,2-a]pyrazines via a Tschitschibabin-type reaction.
Materials:
-
2-Aminopyrazine
-
Substituted α-bromoacetophenone
-
Anhydrous Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminopyrazine (1.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add the substituted α-bromoacetophenone (1.1 mmol).
-
Add sodium bicarbonate (1.5 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography to afford the desired 2-substituted imidazo[1,2-a]pyrazine.
General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol outlines a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyrazines using the GBB reaction under conventional heating.
Materials:
-
2-Aminopyrazine
-
Aldehyde (e.g., benzaldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol
-
Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid
-
Hexane
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in methanol (5 mL) in a sealed tube, add 2-aminopyrazine (1.1 mmol), the isocyanide (1.2 mmol), and Sc(OTf)₃ (5 mol%).
-
Heat the reaction mixture at 80 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with hexane and filter the resulting precipitate.
-
Wash the solid with hexane and dry under vacuum to afford the pure 3-aminoimidazo[1,2-a]pyrazine derivative.
General Procedure for Microwave-Assisted GBB Reaction
This protocol describes an expedited synthesis of 3-aminoimidazo[1,2-a]pyrazines using microwave irradiation.
Materials:
-
2-Aminopyrazine
-
Aldehyde
-
Isocyanide
-
Dichloromethane (DCM)
-
Methanol
-
Scandium(III) triflate (Sc(OTf)₃)
Procedure:
-
In a microwave reaction vial, combine the aldehyde (1.0 equiv.), 2-aminopyrazine (1.1 equiv.), isocyanide (1.2 equiv.), and Sc(OTf)₃ (0.05 equiv.) in a 3:1 mixture of DCM/Methanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 10 minutes (with a 2-minute ramp time).
-
After cooling to room temperature, filter the resulting precipitate.
-
Wash the precipitate with cold methanol and dry under vacuum to yield the desired 3-aminoimidazo[1,2-a]pyrazine[3].
Conclusion and Future Outlook
The synthesis of substituted imidazo[1,2-a]pyrazines has been significantly advanced by the development of modern synthetic methodologies. While the classical Tschitschibabin-type condensation remains a viable route for certain substitution patterns, the Groebke-Blackburn-Bienaymé multicomponent reaction offers superior efficiency, versatility, and atom economy for the synthesis of 3-amino derivatives. The application of microwave irradiation further enhances the speed and efficiency of these transformations, making it an attractive option for rapid library synthesis in a drug discovery setting.
For researchers aiming to generate a diverse library of 3-amino-substituted imidazo[1,2-a]pyrazines, the microwave-assisted GBB reaction is the recommended approach due to its speed, high yields, and broad substrate scope. For the synthesis of derivatives with substitution primarily at the 2-position, the classical condensation method, potentially optimized with microwave heating, remains a valuable tool.
Future developments in this field will likely focus on expanding the scope of multicomponent reactions to access a wider range of substitution patterns, the development of more environmentally benign catalytic systems, and the application of flow chemistry for the continuous and scalable production of these important heterocyclic compounds.
References
- 1. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
A Researcher's Guide to Evaluating Off-Target Effects: A Case Study of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine
In the landscape of modern drug discovery, the journey from a promising hit to a clinical candidate is fraught with challenges, paramount among them being the characterization of a compound's selectivity. Off-target effects can lead to unforeseen toxicities or a misleading interpretation of a compound's mechanism of action, ultimately resulting in costly late-stage failures.[1][2] This guide provides a comprehensive framework for evaluating the off-target profile of a novel small molecule, using the kinase inhibitor scaffold 8-Chloro-3-iodoimidazo[1,2-A]pyrazine as a central example.
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including antibacterial and anticancer properties.[3][4][5] Specifically, substituted imidazo[1,2-a]pyrazines have been investigated as potent inhibitors of various kinases, such as Aurora kinases.[6] Given that the human kinome comprises over 500 members, and that many kinase inhibitors exhibit polypharmacology, a thorough assessment of selectivity is not just advantageous—it is essential.[7]
This guide will compare the hypothetical off-target profile of this compound with two exemplar compounds: "Compound S," a highly selective kinase inhibitor, and "Compound P," a promiscuous kinase inhibitor. We will delve into the practical application and data interpretation of three orthogonal, industry-standard techniques for off-target profiling: broad-panel kinase screening, cellular target engagement assays, and unbiased chemical proteomics.
Kinome-Wide Selectivity Profiling: A Broad View of the Target Landscape
The first step in understanding a kinase inhibitor's selectivity is often a broad biochemical screen against a large panel of purified kinases. This approach provides a panoramic view of the compound's interactions across the kinome.[8][9] The KINOMEscan™ platform from Eurofins DiscoverX is a widely used technology for this purpose, employing a competition binding assay to quantify interactions between a test compound and a panel of DNA-tagged kinases.[10][11]
Experimental Workflow: KINOMEscan™ Profiling
The workflow for a KINOMEscan™ experiment is a robust and high-throughput process.
Interpreting the Data: A Comparative Analysis
The primary output of a KINOMEscan™ screen is the percent of the kinase that remains bound to the solid support in the presence of the test compound, relative to a DMSO control. A lower percentage indicates a stronger interaction between the compound and the kinase.
| Target Kinase | This compound (% of Control) | Compound S (% of Control) | Compound P (% of Control) |
| Target X | 0.5 | 0.2 | 1.0 |
| Kinase A | 85 | 95 | 5 |
| Kinase B | 92 | 98 | 15 |
| Kinase C | 45 | 92 | 2 |
| Kinase D | 98 | 99 | 35 |
| Kinase E | 78 | 96 | 8 |
| ... (450+ more) | ... | ... | ... |
Data Interpretation:
-
This compound: This compound demonstrates strong binding to its intended target, Target X. It shows a moderate interaction with Kinase C and weaker interactions with others, suggesting a relatively selective profile with some potential for off-target activity that warrants further investigation.
-
Compound S: As expected for a selective inhibitor, Compound S shows potent binding only to Target X, with minimal interaction with other kinases.
-
Compound P: This compound exhibits strong binding to numerous kinases in addition to Target X, indicating a promiscuous binding profile and a higher likelihood of off-target effects.
Cellular Target Engagement: Confirming Intracellular Activity
While biochemical assays are invaluable, they do not confirm that a compound can enter a cell and bind to its target in a complex intracellular environment.[12][13] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells or even tissues.[14][15][16][17] The principle behind CETSA is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14]
Experimental Workflow: CETSA
The CETSA workflow involves treating cells with the compound, heating the cell lysate to denature unstable proteins, and then quantifying the amount of soluble target protein remaining.
Comparative CETSA Data
The key output of a CETSA experiment is the thermal shift (ΔTₘ), which is the change in the melting temperature of the target protein in the presence of the compound. A larger, positive ΔTₘ indicates stronger target engagement.
| Compound | Target Protein | Apparent Tₘ (°C) with DMSO | Apparent Tₘ (°C) with Compound | Thermal Shift (ΔTₘ in °C) |
| This compound | Target X | 52.1 | 58.6 | +6.5 |
| Kinase C | 55.3 | 57.1 | +1.8 | |
| Compound S | Target X | 52.1 | 61.2 | +9.1 |
| Kinase C | 55.3 | 55.4 | +0.1 | |
| Compound P | Target X | 52.1 | 56.8 | +4.7 |
| Kinase C | 55.3 | 59.9 | +4.6 |
Data Interpretation:
-
This compound: The significant thermal shift for Target X confirms that the compound enters the cell and binds to its intended target. The smaller but still positive shift for Kinase C corroborates the kinome screening data, suggesting this is a genuine intracellular off-target.
-
Compound S: A large thermal shift is observed only for Target X, reinforcing its high selectivity in a cellular context.
-
Compound P: This compound induces thermal shifts in both Target X and Kinase C, confirming that its promiscuity observed in biochemical assays translates to a multi-target engagement profile within the cell.
Unbiased Proteome-Wide Profiling: Discovering the Unexpected
While targeted approaches like kinome scanning and CETSA are essential, they are inherently biased toward known targets. Chemical proteomics offers a powerful, unbiased strategy to identify both known and unknown off-targets across the entire proteome.[1][2][18] One common approach involves immobilizing the compound of interest on a solid support to "fish" for binding partners from a cell lysate.
Experimental Workflow: Affinity-Based Chemical Proteomics
This workflow aims to identify proteins that directly bind to the test compound.
Comparative Proteomics Data
The results are typically presented as a list of proteins that are significantly enriched on the compound-linked beads and whose binding is competed away by an excess of the free compound.
| Compound | Identified On-Target | Key Off-Targets Identified | Interpretation |
| This compound | Target X | Kinase C, Non-kinase Protein Y | Confirms Target X and the previously identified off-target Kinase C. Crucially, it uncovers a novel, non-kinase off-target (Protein Y) that was missed by the kinome scan. |
| Compound S | Target X | None | Only the intended target is identified, providing strong evidence for its high selectivity across the proteome. |
| Compound P | Target X | Kinase A, Kinase C, Kinase E, Non-kinase Protein Z, Protein W | A large number of both kinase and non-kinase proteins are identified as specific binders, confirming its promiscuous nature and highlighting multiple potential sources of off-target effects. |
Synthesis and Path Forward
This comparative analysis demonstrates the power of an integrated, multi-pronged approach to evaluating off-target effects. For this compound, our hypothetical data paints a picture of a potent and relatively selective inhibitor that nonetheless possesses a key off-target liability in Kinase C and an unexpected interaction with a non-kinase protein, Protein Y.
-
Kinome scanning provided the initial broad overview of kinase interactions.[8][19]
-
CETSA validated the most significant interactions in a physiologically relevant cellular context.[14][20]
-
Chemical proteomics offered an unbiased view, confirming the expected interactions and, critically, revealing an unforeseen off-target.[1][18]
The path forward for a compound like this compound would involve structure-activity relationship (SAR) studies to mitigate the binding to Kinase C and Protein Y while retaining potency for Target X. This iterative process of design, synthesis, and comprehensive off-target profiling is fundamental to developing safer and more effective therapeutics. By employing these self-validating systems of inquiry, researchers can make more informed decisions, reducing the risk of late-stage attrition and ultimately accelerating the delivery of novel medicines to patients.[12][21]
Detailed Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol is a generalized representation for determining IC50 values for identified off-targets.
-
Prepare Reagents:
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of recombinant kinase (e.g., Kinase C) and 5 µL of a suitable substrate to each well.
-
Add 5 µL of the diluted compound or DMSO vehicle control.
-
Initiate the reaction by adding 10 µL of the 2x ATP/MgCl₂ mix.[23]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Detection:
-
Stop the reaction by adding 25 µL of a kinase detection reagent (e.g., ADP-Glo™, Promega).
-
Quantify the signal (e.g., luminescence) according to the manufacturer's instructions.
-
-
Data Analysis: Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) Protocol
Adapted from established CETSA methodologies.[14][15]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to ~80% confluency.
-
Treat cells with this compound (e.g., at 10 µM) or DMSO for 1 hour at 37°C.
-
-
Heating Step:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).[20]
-
Cool tubes to 4°C.
-
-
Lysis and Separation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Protein Quantification:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of the target protein (e.g., Target X, Kinase C) in the soluble fraction by Western blot or another suitable protein detection method.
-
-
Data Analysis:
-
Quantify band intensities and normalize to the intensity at the lowest temperature.
-
Plot the percentage of soluble protein versus temperature to generate melt curves.
-
Determine the apparent melting temperature (Tₘ) for both DMSO and compound-treated samples and calculate the ΔTₘ.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1049677-32-8 [amp.chemicalbook.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selvita.com [selvita.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. CETSA [cetsa.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Target Engagement Assay Services [conceptlifesciences.com]
- 22. researchgate.net [researchgate.net]
- 23. In vitro kinase assay [protocols.io]
A Comparative Guide to the Anticancer Activities of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds with therapeutic potential, imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds have emerged as privileged structures in the design of novel anticancer agents. Both possess a fused bicyclic system containing a bridgehead nitrogen atom, which imparts unique physicochemical properties and the ability to interact with a diverse range of biological targets. This guide provides a comprehensive comparison of the anticancer activities of derivatives from these two scaffolds, supported by experimental data, mechanistic insights, and detailed protocols to inform and guide future drug discovery efforts.
Introduction to the Scaffolds: Structural Analogs with Distinctive Personalities
The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine cores, while structurally similar, exhibit nuanced differences that can significantly impact their biological profiles. The presence of an additional nitrogen atom in the pyrazine ring of the imidazo[1,2-a]pyrazine scaffold alters its electronics, hydrogen bonding capacity, and overall topology compared to the pyridine analog. These subtle modifications can lead to profound differences in target affinity, selectivity, and ultimately, anticancer efficacy.
Comparative Anticancer Potency: A Quantitative Look at In Vitro Studies
The true measure of a potential anticancer agent lies in its ability to inhibit the proliferation of cancer cells. Numerous studies have evaluated the cytotoxic effects of derivatives from both scaffolds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this assessment.
A direct comparison of the IC50 values reveals that both scaffolds have yielded highly potent compounds, with some derivatives exhibiting nanomolar efficacy.[1][2] However, the specific substitutions on the core structures play a crucial role in determining the ultimate potency and cancer cell line selectivity.[3]
Below is a table summarizing the anticancer activities of representative imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives from various studies.
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| TB-25 | Imidazo[1,2-a]pyrazine | HCT-116 (Colon) | 0.023 | [1][2] |
| Compound 13k | Imidazo[1,2-a]pyrazine | HeLa (Cervical) | 1.2 | [1] |
| Compound 10b | Imidazo[1,2-a]pyrazine | HepG2 (Liver) | 18 | [4][5] |
| Compound 10b | Imidazo[1,2-a]pyrazine | MCF-7 (Breast) | 21 | [4][5] |
| Compound 12b | Imidazo[1,2-a]pyridine | HepG2 (Liver) | 13 | [5][6][7] |
| Compound 12b | Imidazo[1,2-a]pyridine | MCF-7 (Breast) | 11 | [5][6][7] |
| IP-5 | Imidazo[1,2-a]pyridine | HCC1937 (Breast) | 45 | [8][9] |
| IP-6 | Imidazo[1,2-a]pyridine | HCC1937 (Breast) | 47.7 | [8][9] |
| Compound 6d | Imidazo[1,2-a]pyridine | HepG2 (Liver) | - | [10] |
| Compound 6i | Imidazo[1,2-a]pyridine | HepG2 (Liver) | - | [10] |
| Compound 15d | Imidazo[1,2-a]pyrazine | A375P (Melanoma) | <0.06 | [11] |
| Compound 18h | Imidazo[1,2-a]pyridine | A375P (Melanoma) | <0.06 | [11] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Interestingly, a study directly comparing a series of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives found that the imidazo[1,2-a]pyridine compounds generally exhibited more significant anticancer activities than their imidazo[1,2-a]pyrazine counterparts against the tested cell lines.[5] For instance, compound 12b (imidazo[1,2-a]pyridine) showed lower IC50 values against Hep-2, HepG2, MCF-7, and A375 cell lines compared to its pyrazine analog 10b .[5] This suggests that, in this particular series, the removal of a nitrogen atom from the six-membered ring was beneficial for cytotoxic activity.
Unraveling the Mechanisms of Action: Diverse Molecular Targets
The anticancer effects of these derivatives are not limited to cytotoxicity alone; they are often the result of intricate interactions with key cellular pathways that regulate cell growth, proliferation, and survival.
Imidazo[1,2-a]pyrazine Derivatives:
A significant body of research has identified tubulin as a key target for many anticancer imidazo[1,2-a]pyrazine derivatives.[1][2] These compounds can inhibit tubulin polymerization, a critical process for microtubule formation and dynamics. Disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Molecular docking studies have shown that these derivatives can bind to the colchicine binding site of tubulin.[1]
Another important target for this class of compounds is Aurora-A kinase, a key regulator of mitosis.[12] Structure-based design has led to the development of potent and selective Aurora-A inhibitors based on the imidazo[1,2-a]pyrazine scaffold.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. journal.waocp.org [journal.waocp.org]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine
This guide provides essential safety and logistical protocols for the proper disposal of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine (CAS No. 1049677-32-8). As a halogenated heterocyclic compound used in advanced research and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and regulatory compliance.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is a solid organic molecule containing both chlorine and iodine, classifying it as a halogenated organic compound.[1][2] The primary disposal concern for such molecules is the potential for forming highly toxic and persistent environmental pollutants, such as dioxins and furans, if not thermally decomposed under the correct conditions.[3]
While comprehensive toxicological data for this specific molecule is limited, the Safety Data Sheet (SDS) and data on similar structures provide critical guidance.[4] The parent compound, 8-Chloroimidazo[1,2-a]pyrazine, is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Therefore, it is imperative to handle this compound with the assumption that it carries similar, if not enhanced, hazards.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1049677-32-8 | |
| Molecular Formula | C₆H₃ClIN₃ | |
| Molecular Weight | 279.47 g/mol | |
| Physical State | Solid | [6] |
| Storage Class | 11 (Combustible Solids) | |
| Storage Condition | Sealed in dry, Store in Refrigerator (2 to 8 °C) | [6] |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable to prevent dermal, ocular, and respiratory exposure. All handling and disposal operations must be conducted within a certified laboratory chemical fume hood.[7]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Hand Protection: Wear chemical-impermeable nitrile gloves. Always check the manufacturer's glove compatibility chart for this specific class of compounds. Double-gloving is recommended when handling pure solid or concentrated solutions.
-
Body Protection: A fully-buttoned laboratory coat is required. For handling larger quantities or during spill cleanup, wear fire/flame resistant and impervious clothing.[4]
-
Respiratory Protection: All work should be performed in a chemical fume hood to minimize inhalation risk.[7] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges must be used.[4]
Caption: PPE Donning Sequence for Handling Chemical Waste.
Step-by-Step Disposal Protocol: Waste Segregation and Collection
The cornerstone of proper disposal is meticulous segregation. Halogenated waste streams must never be mixed with non-halogenated organic or aqueous waste.[2][8][9] This segregation is critical because the final disposal method for halogenated compounds is typically high-temperature incineration, which is different from other waste streams.[3]
Experimental Protocol: Waste Collection
-
Container Selection: Obtain a dedicated, compatible hazardous waste container. High-density polyethylene (HDPE) containers are suitable for solid and organic solvent waste.[9] Ensure the container has a screw-top, airtight lid.
-
Labeling: Before adding any waste, label the container clearly. The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "Waste this compound".
-
The primary hazards (e.g., "Irritant," "Combustible Solid").
-
The date of first accumulation.
-
-
Waste Accumulation (Solid):
-
Inside a chemical fume hood, carefully transfer solid waste into the designated container using appropriate tools (e.g., spatula).
-
Avoid generating dust.[4] If the material is a fine powder, handle it with extreme care to prevent aerosolization.
-
-
Waste Accumulation (Solutions & Rinsate):
-
Container Management:
-
Keep the waste container securely closed at all times, except when actively adding waste.[8]
-
Store the container in a designated, well-ventilated, and secured satellite accumulation area away from incompatible materials like strong oxidizers and acids.[7]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]
-
-
Final Disposal: Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10][11] Complete all required waste manifest documentation.
Caption: Workflow for Proper Chemical Waste Disposal.
Decontamination Procedures
All equipment and surfaces that come into contact with this compound must be thoroughly decontaminated.
-
Glassware and Equipment: Rinse contaminated items three times with a suitable organic solvent (e.g., acetone or ethanol). The first two rinses must be collected and disposed of as "Halogenated Organic Liquid Waste." The final rinse may be collected with non-halogenated waste if the initial concentration was low.
-
Surfaces: Wipe down the work surface in the fume hood with a cloth soaked in 70% ethanol or another appropriate decontaminating agent. All wipes and absorbent pads used for cleaning must be disposed of in the solid hazardous waste container.[12]
-
PPE: Remove disposable gloves and lab coats in a manner that avoids contaminating skin or personal clothing. Dispose of them in the designated solid hazardous waste stream.
Emergency Spill Response Protocol
Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area. Evacuate the affected area, except for those trained to handle the spill.[4] Restrict access.
-
Assess the Spill: For small spills (<1 g) contained within a fume hood, trained lab personnel may proceed with cleanup. For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team immediately.
-
Don Appropriate PPE: Before cleanup, don the full PPE outlined in Section 2, including double gloves and respiratory protection if necessary.
-
Contain and Clean:
-
Gently cover the spill with absorbent pads or other inert material from a chemical spill kit.[12]
-
Crucially, avoid dry sweeping or any action that could create dust.
-
Working from the outside in, carefully collect the absorbent material and spilled solid using spark-proof tools.[4]
-
Place all contaminated materials into a sealable, labeled hazardous waste container.
-
-
Decontaminate: Once the bulk of the spill is removed, decontaminate the area as described in Section 4.
-
Report: Report the incident to your supervisor and EHS department, as per your institution's policy.
Caption: Emergency Spill Response Decision Flowchart.
References
- 1. 1049677-32-8|this compound|BLD Pharm [bldpharm.com]
- 2. uakron.edu [uakron.edu]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. 8-Chloroimidazo[1,2-a]pyrazine | C6H4ClN3 | CID 10261286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ethz.ch [ethz.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ufz.de [ufz.de]
- 12. opeiulocal30.org [opeiulocal30.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
